Cyclomarin A
Description
Properties
CAS No. |
169062-92-4 |
|---|---|
Molecular Formula |
C56H82N8O11 |
Molecular Weight |
1043.3 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1 |
InChI Key |
WCNJVJCYRBJSLC-BCJYPDSRSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclomarin A |
Origin of Product |
United States |
Foundational & Exploratory
Cyclomarin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomarin A is a potent cyclic heptapeptide natural product first isolated from a marine-derived actinomycete, Streptomyces sp..[1][2] Initially identified for its significant anti-inflammatory properties, it has since emerged as a compelling lead compound due to its dual-action antimicrobial activity, demonstrating potent efficacy against both Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[3][4] Notably, it achieves this through distinct and specific mechanisms of action, targeting the ClpC1 subunit of the caseinolytic protease in mycobacteria and the PfAp3Aase enzyme in P. falciparum.[4][5] This guide provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its molecular pathways.
Discovery and Source
In 1999, researchers from the Fenical and Clardy groups reported the discovery of a new family of anti-inflammatory cyclic peptides, named cyclomarins A, B, and C.[3][4] These metabolites were isolated from the culture broth of a marine bacterium, Streptomyces sp. strain CNB-982, which was collected from sediment in Mission Bay, California.[3] this compound was identified as the major metabolite of this family.[1][4] The producing organism is a facultative marine bacterium, capable of growing in media prepared with either distilled water or saltwater, but notably, production of the cyclomarins occurs only when salt is present in the culture medium.[1]
Isolation and Purification
The isolation of this compound from the fermentation broth of Streptomyces sp. CNB-982 involves a multi-step process combining solvent extraction and chromatography.
Experimental Protocol: Isolation
The following protocol is based on the original methodology described in the discovery of this compound.[1]
-
Fermentation and Extraction : The Streptomyces sp. CNB-982 is cultured in a suitable saltwater-based medium. After an appropriate incubation period, the entire culture broth is harvested and extracted exhaustively with an organic solvent, typically ethyl acetate. The organic solvent is then removed under reduced pressure to yield a crude extract.[1]
-
Initial Fractionation : The crude extract is subjected to size-exclusion chromatography to perform an initial separation of the components. The original report specifies the use of a Sephadex LH-20 column with a hexane/toluene/methanol (3:1:1) solvent system for fractionation.[1]
-
High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing the cyclomarins are pooled and further purified using reversed-phase HPLC. A C18 column is typically used with an isocratic mobile phase, such as 70:30 methanol/water, to yield pure this compound as fine white crystals.[1]
Visualization: Isolation Workflow
The general workflow for the isolation and purification of this compound is depicted below.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques and X-ray crystallography. It is a cyclic heptapeptide containing several unusual amino acid residues.[1]
-
Mass Spectrometry (MS) : High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of this compound as C₅₆H₈₀N₈O₁₁.[1]
-
Nuclear Magnetic Resonance (NMR) : Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, TOCSY) experiments were conducted to elucidate the planar structure and amino acid sequence of the peptide.[1]
-
X-ray Crystallography : The absolute stereochemistry of the molecule could not be determined by NMR alone. Therefore, a single-crystal X-ray diffraction study was performed on a diacetate derivative of this compound, which definitively established the configurations of all stereocenters.[1]
Spectroscopic Data
The following table summarizes the key mass spectrometry data for this compound. Detailed ¹H and ¹³C NMR chemical shift assignments can be found in the primary literature (Renner, M. K. et al., J. Am. Chem. Soc. 1999, 121, 11273–11276).
| Data Type | Method | Result | Reference |
| Molecular Formula | HR-FABMS | C₅₆H₈₀N₈O₁₁ | [1] |
| Exact Mass | HR-FABMS | m/z 1025.6062 [M - H₂O + H]⁺ | [1] |
Biological Activity
This compound exhibits a remarkable range of biological activities, most notably its potent anti-inflammatory, anti-mycobacterial, and anti-malarial properties.[1][3][6]
Quantitative Bioactivity Data
| Activity Type | Target | Assay | Value | Reference |
| Anti-inflammatory | - | Topical (in vivo) & in vitro | Significant Activity | [1][3] |
| Anti-mycobacterial | M. tuberculosis | MIC₅₀ | 0.1 µM | [7] |
| Anti-malarial | P. falciparum (multidrug-resistant) | IC₅₀ | 0.25 µM (for CymC) | [3] |
| Enzyme Inhibition | P. falciparum PfAp3Aase | IC₅₀ | 0.004 µM | [3] |
| Enzyme Inhibition | Human hFHIT | IC₅₀ | > 10 µM | [3] |
| Cytotoxicity | Human Colon Carcinoma (HCT-116) | IC₅₀ | 2.6 µM | [7] |
Mechanism of Action
A unique feature of this compound is its ability to kill M. tuberculosis and P. falciparum through two distinct molecular mechanisms.[5][8]
Anti-tuberculosis Action: Targeting ClpC1
In Mycobacterium tuberculosis, this compound targets ClpC1, an essential AAA+ (ATPases Associated with diverse cellular Activities) protein that functions as the regulatory subunit of the ClpP1P2 caseinolytic protease.[4][9]
The binding of this compound to the N-terminal domain of ClpC1 induces a conformational change that overrides its normal regulation.[9][10][11] This forces the normally inactive ClpC1 to form hyperactive, proteolytically potent complexes.[10] The result is a toxic, uncontrolled degradation of a wide range of cellular proteins by the ClpC1/ClpP1P2 machinery, ultimately leading to bacterial cell death.[12]
Anti-malarial Action: Targeting PfAp3Aase
In Plasmodium falciparum, this compound acts on a completely different target: the diadenosine triphosphate hydrolase, PfAp3Aase.[5][8] This enzyme is crucial for the parasite but has low homology to its human counterpart, making it an attractive drug target.[3]
Chemical proteomics and co-crystallization experiments have shown that one molecule of this compound binds to the dimeric form of PfAp3Aase.[5][8][13] This binding event physically obstructs the active site, preventing the formation of the enzyme-substrate complex and thereby inhibiting its hydrolase activity, which is fatal to the parasite.[5][8]
Conclusion
This compound stands out as a highly significant natural product, not only for its potent biological activities but for its unprecedented dual mechanism of action against two of the world's most challenging pathogens.[5] The detailed understanding of its isolation from Streptomyces sp. and its distinct interactions with the ClpC1 and PfAp3Aase pathways provides a robust foundation for future research. For drug development professionals, this compound serves as a validated lead structure and a powerful chemical probe for developing novel therapeutics against tuberculosis and malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity | MDPI [mdpi.com]
- 4. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites using Distinct Modes of Action - OAK Open Access Archive [oak.novartis.com]
- 9. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Toxic Activation of an AAA+ Protease by the Antibacterial Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gift from Nature: Cyclomarin A Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Cyclomarin A Producing Marine Actinobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomarin A, a cyclic heptapeptide produced by marine actinobacteria, has garnered significant attention in the scientific community for its potent anti-inflammatory, anti-mycobacterial, and anti-malarial properties. This technical guide provides a comprehensive overview of this compound, from the producing microorganisms to its mechanism of action and potential for drug development. Detailed methodologies for the isolation, cultivation, extraction, and purification of this compound are presented, alongside protocols for assessing its biological activities. Quantitative data on production yields and bioactivity are summarized for comparative analysis. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this promising natural product.
Introduction
This compound is a fascinating and complex natural product isolated from marine actinobacteria, notably Streptomyces sp. CNB-982 and Salinispora arenicola CNS-205.[1][2][3] It is a cyclic heptapeptide with a unique structure that contributes to its diverse and potent biological activities.[1] The molecule has shown significant promise as a lead compound for the development of new therapeutics, particularly in the areas of infectious diseases and inflammatory disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound and its producing microorganisms.
The Producing Microorganisms: Marine Actinobacteria
The primary producers of this compound are marine actinobacteria, a group of Gram-positive bacteria known for their prolific production of secondary metabolites with diverse biological activities.
Producing Strains
-
Streptomyces sp. CNB-982 : This was the first reported producer of this compound, isolated from marine sediments.[1]
-
Salinispora arenicola CNS-205 : This marine actinomycete is another known producer of this compound.[2][3]
Isolation and Cultivation
Experimental Protocol: Isolation of Marine Actinobacteria
-
Sample Collection : Collect marine sediment samples from diverse locations.
-
Pre-treatment : Air-dry the sediment samples at room temperature for 7-10 days to reduce the number of fast-growing bacteria and fungi.
-
Serial Dilution : Suspend 1 g of dried sediment in 10 mL of sterile seawater and perform serial dilutions (10⁻¹ to 10⁻⁶).
-
Plating : Plate 100 µL of each dilution onto various selective agar media, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), supplemented with antifungal agents like cycloheximide and nystatin to inhibit fungal growth.
-
Incubation : Incubate the plates at 28-30°C for 2-4 weeks.
-
Isolation and Purification : Observe the plates for colonies with characteristic actinomycete morphology (dry, chalky, branched filaments). Isolate and purify individual colonies by repeated streaking on fresh agar plates.
Experimental Protocol: Cultivation and Fermentation for this compound Production
-
Seed Culture : Inoculate a single colony of the producer strain into a 50 mL flask containing a suitable seed medium (e.g., Marine Broth 2216). Incubate at 28-30°C with shaking at 200 rpm for 2-3 days.
-
Production Culture : Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing a production medium. A variety of media have been used, and optimization is often required. A common base medium consists of soluble starch, yeast extract, peptone, and seawater.
-
Fermentation Parameters : Maintain the fermentation at 28-30°C with vigorous aeration and agitation for 7-14 days. Monitor pH and adjust as necessary to maintain it within the optimal range for growth and production.
-
Harvesting : After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
Biosynthesis of this compound
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster, designated as cym, has been identified and characterized.[1][4]
The cym Gene Cluster
The cym gene cluster contains the genes encoding the enzymes responsible for the synthesis of the unusual amino acid precursors and their assembly into the final cyclic peptide. The core of the cluster is the large NRPS gene, cymA.[1][4]
The NRPS Machinery
The CymA protein is a large, multi-domain enzyme that functions as an assembly line for the synthesis of this compound. It is composed of modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain. Each module contains several domains, including:
-
Adenylation (A) domain : Selects and activates the specific amino acid.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP) : Covalently binds the activated amino acid.
-
Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.
Key Biosynthetic Steps
The biosynthesis of this compound involves a series of enzymatic reactions, including:
-
Precursor Synthesis : The unusual amino acids found in this compound are synthesized by dedicated enzymes encoded within the cym cluster.
-
Chain Assembly : The amino acid building blocks are sequentially added to the growing peptide chain on the CymA NRPS.
-
Modification : Tailoring enzymes, such as methyltransferases and oxidases, modify the peptide backbone.
-
Cyclization and Release : A terminal thioesterase (TE) domain catalyzes the cyclization and release of the final heptapeptide from the NRPS enzyme.
Diagram: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Extraction and Purification
The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol: Extraction and Purification of this compound
-
Extraction :
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate or butanol.
-
Extract the mycelial cake with a polar organic solvent like acetone or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Purification :
-
Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and pool the fractions containing this compound.
-
-
Final Purification :
-
Purify the enriched fractions by preparative reverse-phase HPLC (RP-HPLC).
-
Column : C18 column (e.g., 10 µm, 250 x 20 mm).
-
Mobile Phase : A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient : A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.
-
Detection : Monitor the elution at 210 nm and 280 nm.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.
-
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-mycobacterial properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory activity in both in vitro and in vivo models.
Experimental Protocol: Phorbol Ester-Induced Mouse Ear Edema Assay (in vivo)
-
Animals : Use male Swiss mice (20-25 g).
-
Induction of Edema : Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.
-
Treatment : Apply a solution of this compound in a suitable vehicle to the right ear 30 minutes before or after TPA application. A positive control group should be treated with a known anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Edema : After a set period (e.g., 4-6 hours), sacrifice the mice and take a plug from each ear using a cork borer. Weigh the ear plugs to determine the extent of edema (the difference in weight between the right and left ear plugs).
-
Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Anti-mycobacterial Activity
This compound is a potent inhibitor of Mycobacterium tuberculosis, including multi-drug resistant strains.
Mechanism of Action : this compound targets the ClpC1 ATPase, a component of the caseinolytic protease complex in M. tuberculosis.[5][6][7] Binding of this compound to the N-terminal domain of ClpC1 leads to dysregulation of the protease, resulting in uncontrolled protein degradation and ultimately bacterial cell death.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
-
Culture Medium : Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Inoculum Preparation : Prepare a suspension of M. tuberculosis H37Rv (or other strains) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions : Prepare a series of two-fold dilutions of this compound in the culture medium in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation : Incubate the plates at 37°C in a humidified incubator for 7-14 days.
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Diagram: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in M. tuberculosis.
Data Presentation
Table 1: Bioactivity of this compound
| Activity Type | Assay | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference |
| Anti-mycobacterial | MIC Assay | Mycobacterium tuberculosis | 0.1 µM | [5] |
| Anti-malarial | Growth Inhibition | Plasmodium falciparum | 0.25 µM | [5] |
| Anti-inflammatory | Phorbol Ester-Induced Mouse Ear Edema | Mouse | Significant inhibition | [8] |
| Cytotoxicity | HCT-116 Cell Viability | Human Colon Cancer Cells | Modest activity | [8] |
Note: Specific quantitative data for anti-inflammatory activity and production yields are not consistently reported in the public domain and require further investigation of primary literature for specific experimental values.
Drug Development and Future Perspectives
The unique structure and potent biological activities of this compound make it an attractive scaffold for the development of new drugs. Its novel mechanism of action against M. tuberculosis is particularly significant in the face of rising antibiotic resistance.
Areas for Future Research:
-
Structure-Activity Relationship (SAR) Studies : To identify the key structural features responsible for its biological activities and to guide the design of more potent and selective analogs.
-
Medicinal Chemistry Efforts : To optimize the pharmacokinetic and pharmacodynamic properties of this compound to improve its drug-like characteristics.
-
Biosynthetic Engineering : To manipulate the cym gene cluster to produce novel derivatives of this compound with improved properties.
-
Optimization of Fermentation : To increase the production yield of this compound to make it more accessible for further research and development.
Conclusion
This compound is a remarkable marine natural product with significant therapeutic potential. The producing actinobacteria, Streptomyces sp. CNB-982 and Salinispora arenicola CNS-205, represent a valuable resource for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with a focus on providing practical information for researchers in the field. Further investigation into this fascinating molecule and its derivatives is warranted to fully exploit its potential for the development of new medicines.
Diagram: Experimental Workflow for this compound Research
Caption: General experimental workflow for this compound research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Marine Actinomycete Genus Salinispora: A Model Organism for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-Specific Secondary Metabolite Production in Marine Actinomycetes of the Genus Salinispora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and structures of cyclomarins and cyclomarazines, prenylated cyclic peptides of marine actinobacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 8. researchgate.net [researchgate.net]
Unraveling the Atypical Architecture: An In-depth Technical Guide to the Amino Acid Composition of Cyclomarin A
For Researchers, Scientists, and Drug Development Professionals
Cyclomarin A, a cyclic heptapeptide of marine origin, has garnered significant attention within the scientific community for its potent anti-inflammatory, anti-malarial, and anti-tubercular activities. Its unique biological functions are intrinsically linked to its unconventional molecular structure, which deviates substantially from standard peptide composition. This technical guide provides a comprehensive analysis of the unusual amino acid makeup of this compound, details the experimental methodologies used for its characterization, and illustrates its known mechanisms of action.
Core Composition: A Blend of the Common and the Extraordinary
This compound is a 21-membered cyclic peptide comprised of seven amino acid residues. Its structure is a fascinating mosaic of two proteinogenic amino acids, (S)-Alanine and (S)-Valine, and five non-proteinogenic or modified residues.[1][2] This unusual composition is a hallmark of non-ribosomal peptide synthesis, a biosynthetic pathway common for many microbial secondary metabolites.[1][3] The structure of this compound, elucidated through NMR spectroscopy and X-ray crystallography, reveals a 1:1 molar ratio of its constituent amino acids.[4]
Quantitative Amino Acid Composition of this compound
The table below summarizes the amino acid components of this compound. The molar ratio is inferred from the known cyclic heptapeptide structure of the pure compound.
| Amino Acid Residue | Abbreviation | Type | Molar Ratio (inferred) |
| (S)-Alanine | Ala | Proteinogenic | 1 |
| (S)-Valine | Val | Proteinogenic | 1 |
| N-methyl-(S)-Leucine | N-Me-Leu | Modified | 1 |
| (2S,3R)-β-methoxyphenylalanine | β-MeO-Phe | Non-proteinogenic | 1 |
| (2S,4R)-δ-hydroxyleucine | δ-OH-Leu | Non-proteinogenic | 1 |
| 2-amino-3,5-dimethylhex-4-enoic acid | ADH | Non-proteinogenic | 1 |
| N-(1,1-dimethyl-2,3-epoxypropyl)-β-hydroxytryptophan | DEHT | Non-proteinogenic | 1 |
Elucidating the Structure: Experimental Protocols
The characterization of the unique amino acid composition of this compound necessitates a combination of sophisticated analytical techniques. While specific, detailed protocols for this compound itself are often proprietary or embedded within broader structural elucidation studies, a representative workflow can be constructed based on established methodologies for non-ribosomal peptides.
Isolation and Purification of this compound
-
Fermentation: The producing organism, a marine bacterium of the genus Streptomyces or Salinispora, is cultured in a suitable broth medium.[4]
-
Extraction: The whole broth is typically extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This often includes:
-
Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a methanol/water or acetonitrile/water gradient to yield pure this compound.[4]
-
Amino Acid Analysis: A Representative Protocol
Objective: To hydrolyze the cyclic peptide and subsequently identify and quantify its constituent amino acids.
a) Acid Hydrolysis:
Due to the cyclic nature and the presence of modified residues, a carefully optimized hydrolysis procedure is critical to cleave the peptide bonds without degrading the unusual amino acids.
-
Sample Preparation: A precisely weighed amount of pure this compound (e.g., 100 µg) is placed in a hydrolysis tube.
-
Hydrolysis Conditions: The sample is hydrolyzed with 6 M HCl in the vapor phase at 110°C for 24 hours under vacuum. Vapor-phase hydrolysis minimizes contamination.
-
Note: For sensitive residues like the modified tryptophan, alternative methods such as hydrolysis with methanesulfonic acid or enzymatic digestion might be explored to prevent degradation.
-
-
Neutralization: After hydrolysis, the acid is removed by evaporation under a stream of nitrogen, and the residue is reconstituted in a suitable buffer.
b) Derivatization:
To enable chromatographic separation and sensitive detection, the amino acid hydrolysate is derivatized.
-
Reagent: A common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the primary and secondary amines of the amino acids to form phenylthiocarbamyl (PTC) derivatives.
-
Procedure: The dried hydrolysate is redissolved in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1) and reacted with PITC. The excess reagent is removed by vacuum.
c) Chromatographic Separation and Detection:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is employed to separate the PTC-amino acids.
-
Detection: The eluting PTC-amino acids are monitored by their UV absorbance, typically at 254 nm.
-
Quantification: The peak areas of the derivatized amino acids are compared to those of a standard mixture of known amino acids to determine their molar ratios.
d) Mass Spectrometry for Identification of Unusual Amino Acids:
-
Technique: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for identifying the non-proteinogenic and modified amino acids.
-
Procedure: The purified this compound (intact or hydrolyzed) is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: The accurate mass measurements from HRMS provide the elemental composition. Fragmentation patterns from MS/MS experiments help to elucidate the structures of the individual unusual amino acid residues.
Visualizing the Mechanism: Signaling Pathways and Workflows
The biological activity of this compound stems from its ability to specifically interact with key proteins in pathogenic organisms. The following diagrams, generated using the DOT language, illustrate the experimental workflow for its analysis and its known signaling pathway interactions.
Caption: Experimental workflow for the analysis of this compound's amino acid composition.
Mechanism of Action: Targeting Bacterial and Parasitic Proteins
This compound exhibits a remarkable dual-targeting capability, inhibiting distinct proteins in Mycobacterium tuberculosis and Plasmodium falciparum.
1. Inhibition of ClpC1 in Mycobacterium tuberculosis
In M. tuberculosis, this compound targets the N-terminal domain of ClpC1, a crucial AAA+ protein that functions as an unfoldase associated with the ClpP1P2 protease. By binding to ClpC1, this compound is thought to induce uncontrolled proteolysis, leading to bacterial cell death.
Caption: this compound's mechanism of action against M. tuberculosis via ClpC1.
2. Inhibition of PfAp3Aase in Plasmodium falciparum
In the malaria parasite P. falciparum, this compound inhibits the enzyme diadenosine triphosphate hydrolase (PfAp3Aase). It binds to the dimeric form of the enzyme, preventing the substrate from accessing the active site and thereby disrupting its function, which is essential for the parasite's survival.
Caption: this compound's mechanism of action against P. falciparum via PfAp3Aase.
References
Cyclomarin A: A Technical Guide to its Biosynthesis and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of the biosynthesis of Cyclomarin A, a potent cyclic heptapeptide of marine actinobacterial origin. It details the genetic architecture of its biosynthetic gene cluster, the enzymatic pathway of its formation, and the experimental methodologies used to elucidate these processes. This compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-malarial, and potent anti-mycobacterial properties, making it a compelling lead structure for drug development.[1][2]
The Cyclomarin (cym) Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis was identified through genome analysis of the marine bacterium Salinispora arenicola CNS-205.[3][4] The pathway is encoded within a 47 kb biosynthetic gene cluster (BGC), designated the cym cluster, which comprises 23 open reading frames (ORFs).[3][4] The central enzyme of the cluster is a massive 7-module Non-Ribosomal Peptide Synthetase (NRPS) encoded by the cymA gene.[3][4] This megasynthetase is responsible for the sequential assembly of the peptide backbone. Other key genes within the cluster encode enzymes for precursor modification, tailoring, and regulation.
Table 1: Key Genes and Functions in the Cyclomarin (cym) Cluster
| Gene | Proposed Function | Evidence / Notes |
| cymA | 7-module Non-Ribosomal Peptide Synthetase (NRPS) | Encodes the core megasynthetase that assembles the heptapeptide chain.[3][4] |
| cymD | Tryptophan N-prenyltransferase | Catalyzes the reverse prenylation of a tryptophan residue prior to its incorporation by CymA.[3][4][5][6] |
| cymV | Cytochrome P450 monooxygenase | Installs the epoxide group on the prenyl moiety of the tryptophan residue post-NRPS assembly.[3][4][5] |
The Biosynthetic Pathway of this compound
This compound is a non-ribosomal peptide (NRP), meaning it is not synthesized by the ribosome but rather by the large NRPS enzyme, CymA. This enzymatic assembly line allows for the incorporation of non-proteinogenic and modified amino acids, which are characteristic of the cyclomarin family.[3][7] The biosynthesis involves three main stages: precursor modification, NRPS-mediated assembly, and post-assembly tailoring.
Key Biosynthetic Steps:
-
Precursor Formation: The pathway utilizes both standard and non-standard amino acid precursors. A key nonproteinogenic residue, 2-amino-3,5-dimethylhex-4-enoic acid (ADH), is synthesized via a novel pathway involving the condensation of isobutyraldehyde and pyruvate, followed by S-adenosylmethionine (SAM)-dependent methylation.[4][5][7]
-
Tryptophan Modification: The tryptophan residue undergoes a crucial "reverse" prenylation on the indole nitrogen, a reaction catalyzed by the prenyltransferase CymD. This modification occurs before the amino acid is loaded onto the NRPS assembly line.[3][5]
-
NRPS Assembly: The 7-module NRPS, CymA, sequentially selects, activates, and condenses the seven amino acid building blocks to form a linear heptapeptide intermediate that remains tethered to the enzyme.[3][4]
-
Post-NRPS Tailoring & Cyclization: After the linear peptide is assembled, the cytochrome P450 enzyme, CymV, catalyzes the epoxidation of the prenyl group on the tryptophan residue.[3][5] Finally, a terminal thioesterase (TE) domain on CymA releases the peptide from the enzyme, concurrently catalyzing the macrocyclization to yield the final this compound product.
Caption: Overview of the this compound biosynthetic pathway.
Quantitative Data: Biological Activity
While detailed kinetic data for the biosynthetic enzymes are not extensively published, the biological activity of this compound and its analogs has been quantified against several targets. These values underscore the compound's therapeutic potential.
Table 2: In Vitro Biological Activities of Cyclomarins
| Compound | Target Organism / Cell Line | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | MIC₉₀ (nM) | 60 - 120 | [8] |
| This compound | Plasmodium falciparum W2 | IC₅₀ (nM) | 98 | [8] |
| This compound | Human Cancer Cell Lines (general) | IC₅₀ (µM) | 2.6 | [8] |
| Cyclomarin C | Mycobacterium tuberculosis | MIC (µM) | 0.1 | [9] |
| Cyclomarin C | Plasmodium falciparum (multidrug-resistant) | IC₅₀ (µM) | 0.25 | [9] |
| Cyclomarin D | HCT-116 Human Colon Cancer | IC₅₀ (µg/mL) | 2 | [3] |
Experimental Protocols & Methodologies
The elucidation of the cym gene cluster and its function relied on a combination of bioinformatics, genetic manipulation, and analytical chemistry.
Protocol 1: Gene Inactivation via PCR-Targeting
This protocol describes a general workflow for creating targeted gene knockouts in S. arenicola to functionally characterize biosynthetic genes, such as cymD and cymV.[3][4]
-
Objective: To disrupt a target gene within the cym cluster and observe the resulting change in the metabolite profile.
-
Methodology:
-
Construct Design: A disruption cassette is created using PCR. This cassette typically contains an antibiotic resistance gene (e.g., apramycin resistance) flanked by homologous regions (~40-60 bp) that match the sequences immediately upstream and downstream of the target gene.
-
Transformation: The linear PCR product (disruption cassette) is introduced into S. arenicola protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Homologous Recombination: Inside the host, the cellular machinery recognizes the homologous flanking regions and replaces the target gene with the disruption cassette via double-crossover homologous recombination.
-
Selection & Screening: Transformed cells are grown on media containing the selection antibiotic. Resistant colonies are selected and screened by PCR using primers specific to the target gene and the resistance cassette to confirm successful gene replacement.
-
Metabolite Analysis: The culture broth of the confirmed mutant strain is extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The resulting metabolite profile is compared to the wild-type strain to identify abolished or altered natural products. For example, a cymD knockout failed to produce cyclomarins but accumulated desprenylcyclomarin C, confirming CymD's role as a prenyltransferase.[5]
-
Caption: Workflow for gene function analysis via knockout.
Protocol 2: Stable Isotope Incorporation Studies
Feeding experiments with stable isotope-labeled precursors are used to trace the metabolic origins of the atoms within the final natural product.[3][4][7]
-
Objective: To identify the primary metabolic building blocks of this compound.
-
Methodology:
-
Precursor Selection: Choose isotopically labeled compounds suspected to be precursors. For this compound, these included [U-¹³C]glucose (a general carbon source), [methyl-¹³C]methionine (to trace methylations), and specific amino acids like [3'-¹³C]tryptophan.
-
Culture Feeding: The producing organism (Streptomyces sp. CNB-982 or S. arenicola) is grown in a suitable production medium. During the appropriate growth phase, the labeled precursor is added to the culture.
-
Incubation & Harvest: The culture is allowed to incubate for a period sufficient for the incorporation of the label into the secondary metabolite. The cells and supernatant are then harvested.
-
Extraction & Purification: this compound is extracted from the culture and purified, typically using chromatographic techniques (e.g., HPLC).
-
Structural Analysis: The purified, labeled this compound is analyzed by Mass Spectrometry (to observe the mass shift due to isotope incorporation) and Nuclear Magnetic Resonance (NMR) spectroscopy (to pinpoint the exact location of the ¹³C labels within the molecule).
-
Table 3: Summary of Stable Isotope Feeding Experiments
| Labeled Precursor Fed | Key Finding | Conclusion |
| [U-¹³C]Glucose | Widespread ¹³C enrichment observed throughout the peptide backbone. | Confirms the building blocks are derived from primary metabolism.[3] |
| [methyl-¹³C]Methionine | ¹³C label incorporated into the methyl group of the ADH residue. | Confirms SAM-dependent methylation in the ADH biosynthesis pathway.[4][7] |
| [3'-¹³C]Tryptophan | ¹³C label specifically incorporated at the expected position in the tryptophan residue of this compound. | Confirms tryptophan as the direct precursor for this part of the molecule.[3] |
Conclusion and Outlook
The biosynthesis of this compound is a complex process orchestrated by the cym gene cluster, featuring a central NRPS assembly line and a suite of enzymes for generating and modifying unusual amino acid precursors. The functional characterization of key enzymes like the prenyltransferase CymD has not only illuminated the biosynthetic logic but also opened avenues for bioengineering.[6] By inactivating specific genes and providing synthetic precursors, it is possible to generate novel derivatives of these marine natural products, paving the way for the development of new therapeutics with improved efficacy and pharmacological properties. The detailed understanding of this pathway provides a valuable toolkit for synthetic biology and drug discovery efforts targeting mycobacteria and other pathogens.
References
- 1. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 2. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis and structures of cyclomarins and cyclomarazines, prenylated cyclic peptides of marine actinobacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of the cyclomarin/cyclomarazine prenyltransferase CymD directs the biosynthesis of unnatural cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
The Core Mechanism of Cyclomarin A Action in Mycobacterium tuberculosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomarin A, a cyclic antimicrobial peptide, exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism underpinning its action. This compound's primary cellular target is the N-terminal domain of the ClpC1 ATPase, a key component of the ClpC1/P1P2 protease complex essential for mycobacterial protein homeostasis. By binding to ClpC1, this compound acts as a molecular "glue," inducing the formation of hyperactive ClpC1 supercomplexes. This leads to dysregulated and uncontrolled degradation of a wide range of cellular proteins, ultimately resulting in cell death. This allosteric activation presents a novel mechanism of action, making ClpC1 a promising target for the development of new anti-tubercular therapeutics.
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant M. tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound, a cyclic heptapeptide isolated from a marine actinomycete, has demonstrated significant promise due to its potent and selective activity against M. tb, including non-replicating persister cells.[1][2] This document details the molecular intricacies of this compound's interaction with its target and the subsequent downstream effects that lead to bacterial demise.
The Molecular Target: ClpC1 ATPase
The primary molecular target of this compound in M. tuberculosis has been unequivocally identified as the ClpC1 (Caseinolytic protease C1) protein, an AAA+ (ATPases Associated with diverse cellular Activities) chaperone.[3][4][5] ClpC1 is an essential protein for the viability of M. tb.[2][6] It functions as the regulatory and substrate-recognition subunit of the ClpC1/P1P2 protease complex, which is responsible for maintaining protein homeostasis through the degradation of misfolded or damaged proteins.[2][6]
Binding Site and Allosteric Regulation
This compound specifically binds to a hydrophobic groove on the N-terminal domain (NTD) of ClpC1.[2][7][8] This interaction is highly specific, and the corresponding binding pocket is not conserved in many other bacteria, which explains the narrow spectrum of this compound's activity.[7][8]
The binding of this compound to the ClpC1 NTD is allosteric, meaning it does not bind to the active ATPase site or compete with ATP.[9] Instead, this binding event induces a conformational change in the ClpC1 protein, leading to its activation.
Mechanism of Action: Dysregulation of Proteolysis
The binding of this compound to the ClpC1 NTD triggers a cascade of events that ultimately leads to uncontrolled protein degradation and bacterial cell death.
Formation of Hyperactive ClpC1 Supercomplexes
In its basal state, Mtb ClpC1 exists predominantly in an inactive, non-hexameric resting state, which has low ATPase activity.[5][10] The binding of this compound abrogates this resting state and promotes the formation of large, multi-hexameric ClpC1 supercomplexes.[5][10] These super-assemblies exhibit significantly enhanced ATPase activity.[10][11]
Uncontrolled Substrate Degradation
The activated ClpC1 supercomplexes, in conjunction with the ClpP1P2 peptidase, lead to the indiscriminate and accelerated degradation of a broad range of cellular proteins.[2][10] This includes proteins that are not the natural substrates of the Clp protease system. This uncontrolled proteolysis disrupts essential cellular processes, leading to a proteotoxic shock and ultimately, cell death.[2][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used to elucidate this pathway.
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow to elucidate this compound's mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound against M. tuberculosis and its interaction with ClpC1.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | M. tb Strain | MIC (µM) | Bactericidal Concentration (µM) | Reference |
| This compound | Replicating | 0.1 | 0.3 | [1][9] |
| This compound | Hypoxic non-replicating | - | 2.5 (90% kill in 5 days) | [1][9] |
| This compound derivative (aminoalcohol) | Replicating | - | - | [9] |
| This compound | Multidrug-resistant isolates | Active | - | [9] |
Table 2: Binding Affinity of this compound and its Derivatives for ClpC1
| Ligand | Protein | Method | Kd (nM) | Stoichiometry (n) | Reference |
| This compound aminoalcohol derivative | Recombinant ClpC1 | ITC | 16 | 1:1 | [9] |
| This compound | Full-length ClpC1 | Not Specified | 3.1 | - | [7] |
| This compound | ClpC1-NTD | Not Specified | Binds with nM affinity | - | [1] |
Table 3: Effect of this compound on ClpC1 Activities
| Activity | Condition | Effect | Fold Change | Reference |
| ATPase Activity | In the presence of this compound | Stimulation | - | [10] |
| FITC-casein Degradation | In the presence of this compound | Stimulation | 4-fold increase | [4] |
| FITC-casein Binding | In the presence of this compound | Enhanced binding | Kd of 1 µM | [4] |
Detailed Methodologies for Key Experiments
Affinity Chromatography for Target Identification
This method is used to identify the cellular target of this compound.
-
Preparation of Affinity Matrix: A derivative of this compound (e.g., the aminoalcohol derivative) is immobilized on NHS-sepharose beads.[9]
-
Cell Lysate Preparation: Mycobacterium bovis BCG is cultured, harvested, and lysed to obtain a whole-cell protein lysate.[9]
-
Binding and Competition: The cell lysate is incubated with the this compound-coupled beads. For competition experiments, the lysate is pre-incubated with free this compound or other control compounds before adding to the beads.[9]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. Bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the specific protein band that is competed off by free this compound is excised, trypsin-digested, and identified by mass spectrometry.[9]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to quantify the binding affinity, stoichiometry, and thermodynamics of the this compound-ClpC1 interaction.
-
Sample Preparation: Purified recombinant ClpC1 is placed in the sample cell of the calorimeter, and a solution of this compound (or its soluble derivative) is loaded into the injection syringe. Both solutions are in the same buffer (e.g., 20 mM Tris-HCl pH 7.8, 100 mM NaCl, 0.5 mM TCEP).[9]
-
Titration: A series of small, precise injections of the this compound solution are made into the ClpC1 solution at a constant temperature (e.g., 30°C).[9]
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]
ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of ClpC1.
-
Reaction Mixture: Purified ClpC1 is incubated in a reaction buffer containing ATP and other necessary components.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. To test the effect of this compound, it is pre-incubated with ClpC1 before the addition of ATP.
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) or ADP released over time. This can be done using a colorimetric assay (e.g., Malachite green assay) or an enzyme-coupled spectrophotometric assay that links ADP production to the oxidation of NADH.[11]
-
Data Analysis: The ATPase activity is calculated and compared between conditions with and without this compound.[10]
In Vitro Protein Degradation Assay
This assay assesses the impact of this compound on the proteolytic activity of the ClpC1/P1P2 complex.
-
Reaction Components: The assay mixture contains purified ClpC1, ClpP1P2, a fluorescently labeled substrate (e.g., FITC-casein), and ATP in a suitable reaction buffer.[4][6]
-
Assay Initiation and Monitoring: The degradation reaction is initiated by the addition of ATP. The increase in fluorescence, resulting from the degradation of the quenched fluorescent substrate, is monitored over time using a fluorometer.[4][6]
-
Testing the Effect of this compound: To determine the effect of this compound, it is included in the reaction mixture, and the degradation rate is compared to that of a control reaction without the compound.[4][11]
Generation and Analysis of Resistant Mutants
This genetic approach confirms the cellular target of this compound.
-
Mutant Selection: M. bovis BCG or M. smegmatis are plated on solid media containing concentrations of this compound above its MIC.[2] Spontaneous resistant colonies that arise are selected.
-
Gene Sequencing: The clpC1 gene from the resistant mutants is amplified by PCR and sequenced to identify mutations.[2]
-
Validation of Resistance: The identified mutations are engineered into a wild-type clpC1 gene on an expression vector. This vector is then introduced into a wild-type strain. Overexpression of the mutant ClpC1 should confer resistance to this compound, confirming that the mutation in ClpC1 is responsible for the resistance phenotype.[2]
Conclusion
The mechanism of action of this compound against Mycobacterium tuberculosis is a compelling example of targeted allosteric activation of a key enzymatic complex. By binding to the N-terminal domain of the essential ClpC1 ATPase, this compound induces the formation of hyperactive proteolytic machinery, leading to uncontrolled protein degradation and bacterial cell death. This unique mechanism bypasses conventional resistance pathways and highlights the ClpC1/P1P2 protease complex as a vulnerable and highly attractive target for the development of next-generation antitubercular drugs. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future drug discovery and development efforts in the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cyclomarin A: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomarin A, a cyclic heptapeptide of marine origin, has demonstrated significant anti-inflammatory properties in both in vivo and in vitro studies. First isolated from a marine bacterium (Streptomyces sp.), this complex molecule has attracted attention for its potent biological activities.[1][2] While its anti-mycobacterial and anti-malarial mechanisms of action have been elucidated, the precise molecular pathways underlying its anti-inflammatory effects remain less defined. This technical guide provides a comprehensive overview of the currently available data on the anti-inflammatory properties of this compound, including details of key experiments, and proposes a potential mechanism of action based on initial findings.
In Vivo Anti-inflammatory Activity
This compound has shown significant topical anti-inflammatory effects in a well-established animal model.[1]
Phorbol Ester-Induced Mouse Ear Edema Assay
The primary in vivo evidence for this compound's anti-inflammatory activity comes from the phorbol ester-induced mouse ear edema model.[1] This assay is a standard method for evaluating the efficacy of topically applied anti-inflammatory agents. In the initial discovery, this compound was highlighted as one of the most potent anti-inflammatory agents encountered by the researchers.[1]
Quantitative Data
While the original study reported "significant" activity, specific quantitative data such as the ED₅₀ (the dose required to achieve 50% of the maximum effect) for this compound in this assay are not publicly available in the reviewed literature.
| In Vivo Assay | Compound | Result | Reference |
| Phorbol Ester-Induced Mouse Ear Edema | This compound | Significant topical anti-inflammatory activity | Renner et al., 1999 |
Experimental Protocol: Phorbol Ester-Induced Mouse Ear Edema
The following is a generalized protocol typical for this type of assay, as the specific details from the original study on this compound are not available.
-
Animal Model: Male Swiss mice are commonly used.
-
Induction of Inflammation: A solution of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or phorbol 12-myristate 13-acetate (PMA), in a vehicle like acetone is topically applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the phorbol ester-treated ear, typically at various concentrations to determine a dose-response relationship. A control group receives the vehicle without this compound.
-
Assessment of Edema: After a specified period (usually 4-6 hours), the mice are euthanized. A standard-sized biopsy is taken from both the treated and control ears using a dermal punch. The weight of each biopsy is measured, and the difference in weight between the treated and control ear biopsies is calculated as an index of edema.
-
Data Analysis: The percentage inhibition of edema by this compound is calculated relative to the edema observed in the group treated with the phorbol ester alone.
References
The Bioactivity of Cyclomarin A: A Technical Guide for Drug Discovery
An Initial Literature Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A, a cyclic heptapeptide originally isolated from a marine Streptomyces species, has emerged as a natural product of significant interest in the field of drug discovery. Its diverse and potent bioactivities, ranging from antimicrobial to anti-inflammatory and anticancer effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
This compound exhibits potent and selective antimicrobial activity, most notably against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.
Antitubercular Activity
This compound is a bactericidal agent effective against both replicating and non-replicating (dormant) Mycobacterium tuberculosis, including multidrug-resistant strains[1]. This broad efficacy makes it a particularly promising candidate for tuberculosis drug development.
Mechanism of Action: The primary molecular target of this compound in M. tuberculosis is the ClpC1 subunit of the caseinolytic protease (Clp) complex[1][2][3]. ClpC1 is an AAA+ (ATPases Associated with diverse cellular Activities) chaperone that recognizes, unfolds, and delivers substrate proteins to the ClpP1P2 proteolytic core for degradation. This process is crucial for protein homeostasis and the removal of damaged or misfolded proteins, making it essential for mycobacterial viability.
This compound binds to the N-terminal domain of ClpC1, leading to its overactivation and subsequent dysregulation of the entire Clp protease machinery[1][4][5]. This uncontrolled proteolysis results in the degradation of essential cellular proteins, ultimately leading to bacterial cell death[1][6]. The interaction of this compound with ClpC1 enhances its ATPase activity and alters its substrate specificity[7].
Quantitative Data: Antitubercular Activity
| Organism | Strain | Activity Metric | Value | Reference |
| Mycobacterium tuberculosis | H37Rv | MIC | 0.1 µM | [8] |
| Mycobacterium tuberculosis | (in macrophages) | Cidal Concentration | 2.5 µM | [2] |
| Mycobacterium smegmatis | mc²155 | MIC₅₀ | 0.6 µM | [2] |
| Mycobacterium bovis | BCG | - | - | [1] |
Antimalarial Activity
This compound is a potent inhibitor of the growth of Plasmodium falciparum, the deadliest species of malaria parasite[9][10][11]. A key advantage of this compound is its selectivity for the parasite's molecular target over its human homologue.
Mechanism of Action: In contrast to its antitubercular activity, the antimalarial action of this compound involves a different molecular target: the diadenosine triphosphate hydrolase (PfAp3Aase)[9][10][12]. This enzyme is involved in the hydrolysis of diadenosine polyphosphates, which are important signaling molecules in various cellular processes. This compound specifically inhibits PfAp3Aase, leading to disruption of essential parasitic pathways and ultimately inhibiting parasite growth[4][9]. It is noteworthy that this compound does not significantly inhibit the closest human homolog, hFHIT, highlighting its potential for selective toxicity against the parasite[9][12].
Quantitative Data: Antimalarial Activity
| Organism | Strain | Activity Metric | Value | Reference |
| Plasmodium falciparum | - | IC₅₀ | 0.004 µM | [12] |
| Human (hFHIT) | - | IC₅₀ | > 10 µM | [12] |
Anti-inflammatory Activity
Initial studies on this compound reported significant in vivo and in vitro anti-inflammatory properties[13][14].
Mechanism of Action: The precise molecular mechanism underlying the anti-inflammatory effects of this compound is not as well-elucidated as its antimicrobial activities. However, it has been shown to be a potent topical anti-inflammatory agent in phorbol ester-induced inflammation models[14]. Phorbol esters are known activators of protein kinase C (PKC), a key enzyme in inflammatory signaling pathways. It is plausible that this compound interferes with one or more components of the PKC-mediated inflammatory cascade.
Quantitative Data: Anti-inflammatory Activity
| Assay | Model | Activity Metric | Value | Reference |
| Topical Anti-inflammatory | Phorbol ester-induced mouse ear edema | - | Significant activity | [14] |
Anticancer Activity
This compound has demonstrated moderate cytotoxic activity against several human cancer cell lines[11].
Mechanism of Action: The mechanism of action for the anticancer activity of this compound is not yet fully understood. The observed cytotoxicity suggests that it may interfere with essential cellular processes in cancer cells, potentially through novel targets or pathways.
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | Activity Metric | Value | Reference |
| HCT-116 | Colon Carcinoma | IC₅₀ | ~2.5 µM | [11] |
| Various Cancer Cell Lines | - | IC₅₀ | > 50 µM | [13] |
Experimental Protocols
ClpC1 Binding and ATPase Activity Assay
Objective: To determine the binding affinity of this compound to ClpC1 and its effect on ATPase activity.
Methodology:
-
Protein Expression and Purification: The N-terminal domain (NTD) of M. tuberculosis ClpC1 is cloned and expressed in E. coli. The protein is purified using affinity and size-exclusion chromatography.
-
Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity of this compound to the ClpC1-NTD. A solution of this compound is titrated into a solution containing the purified ClpC1-NTD, and the heat changes associated with binding are measured to determine the dissociation constant (Kd).
-
ATPase Activity Assay: The effect of this compound on the ATPase activity of full-length ClpC1 is measured using a coupled enzyme assay. The assay mixture contains ClpC1, ATP, and a regeneration system (pyruvate kinase and lactate dehydrogenase) with NADH. The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm.
PfAp3Aase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against P. falciparum diadenosine triphosphate hydrolase.
Methodology:
-
Enzyme Expression and Purification: Recombinant PfAp3Aase is expressed in a suitable expression system (e.g., E. coli) and purified.
-
Enzymatic Assay: The enzymatic activity of PfAp3Aase is measured by quantifying the amount of product (e.g., ADP or AMP) formed from the substrate (diadenosine triphosphate). This can be done using various methods, such as HPLC or a coupled enzymatic assay that links product formation to a detectable signal (e.g., fluorescence or absorbance change).
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
Antitubercular Mechanism of Action
Caption: this compound's antitubercular mechanism of action.
Antimalarial Mechanism of Action
Caption: this compound's antimalarial mechanism of action.
General Experimental Workflow for Bioactivity Screening
Caption: A general workflow for the bioactivity screening of this compound.
Conclusion
This compound stands out as a natural product with remarkable therapeutic potential, demonstrated by its potent and distinct mechanisms of action against major global health threats like tuberculosis and malaria. Its anti-inflammatory and anticancer activities, although less characterized, further broaden its scope for drug development. The detailed understanding of its molecular targets, ClpC1 in M. tuberculosis and PfAp3Aase in P. falciparum, provides a solid foundation for structure-activity relationship studies and the design of more potent and selective analogs. The experimental protocols and data summarized in this guide offer a valuable resource for researchers aiming to further explore and harness the therapeutic capabilities of this compound and related compounds. Future research should focus on elucidating the detailed mechanisms of its anti-inflammatory and anticancer effects and on optimizing its pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional attributes of malaria parasite diadenosine tetraphosphate hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic responses in blood-stage malaria parasites associated with increased and decreased sensitivity to PfATP4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Elucidating the Molecular Architecture of Cyclomarin A: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to the structure elucidation of Cyclomarin A, a cyclic heptapeptide of marine origin with significant antitubercular and antimalarial activities. The intricate structure of this compound, which includes several unusual amino acid residues, necessitated a multifaceted analytical approach, heavily relying on nuclear magnetic resonance (NMR) and mass spectrometry (MS). This document collates the key spectroscopic data, details the experimental protocols, and visualizes the logical workflow of the structure determination process.
Spectroscopic Data Presentation
The structural determination of this compound was achieved through a combination of one- and two-dimensional NMR experiments, complemented by high-resolution mass spectrometry. The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Ala | |
| NH | 7.93 |
| α-H | 4.60 |
| β-H₃ | 1.33 |
| Val | |
| NH | 8.01 |
| α-H | 4.17 |
| β-H | 2.15 |
| γ-H₃ | 1.00 |
| γ'-H₃ | 0.96 |
| N-Me-Leu | |
| N-CH₃ | 2.85 |
| α-H | 5.10 |
| β-H₂ | 1.70, 1.55 |
| γ-H | 1.65 |
| δ-H₃ | 0.92 |
| δ'-H₃ | 0.88 |
| β-MeO-Phe | |
| NH | 8.25 |
| α-H | 4.85 |
| β-H | 4.45 |
| O-CH₃ | 3.20 |
| Phe-H | 7.20-7.40 |
| N-Me-δ-OH-Leu | |
| N-CH₃ | 2.95 |
| α-H | 4.90 |
| β-H₂ | 1.80, 1.60 |
| γ-H₂ | 1.40, 1.25 |
| δ-H | 3.60 |
| Amp | |
| NH | 7.55 |
| α-H | 4.30 |
| β-H | 5.25 |
| γ-H | 2.10 |
| δ-H₃ | 1.05 |
| ε-H₃ | 1.75 |
| (epoxy)Trp | |
| NH | 8.50 |
| α-H | 5.05 |
| β-H | 3.80 |
| Trp-indole | 7.00-7.80 |
| N-C(CH₃)₂ | 1.50, 1.45 |
| CH-O | 3.10 |
| CH₂-O | 2.80, 2.75 |
Note: The assignments are based on published data and interpretation of 2D NMR correlations. Chemical shifts can vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Ala | |
| C=O | 173.5 |
| α-C | 49.0 |
| β-C | 18.5 |
| Val | |
| C=O | 172.0 |
| α-C | 59.5 |
| β-C | 30.5 |
| γ-C | 19.5 |
| γ'-C | 19.0 |
| N-Me-Leu | |
| C=O | 171.0 |
| N-CH₃ | 32.0 |
| α-C | 58.0 |
| β-C | 40.0 |
| γ-C | 25.0 |
| δ-C | 23.0 |
| δ'-C | 22.0 |
| β-MeO-Phe | |
| C=O | 170.5 |
| α-C | 55.0 |
| β-C | 84.0 |
| O-CH₃ | 56.5 |
| Phe-C | 127.0-138.0 |
| N-Me-δ-OH-Leu | |
| C=O | 171.5 |
| N-CH₃ | 32.5 |
| α-C | 57.5 |
| β-C | 38.0 |
| γ-C | 28.0 |
| δ-C | 68.0 |
| Amp | |
| C=O | 174.0 |
| α-C | 52.0 |
| β-C | 135.0 |
| γ-C | 125.0 |
| δ-C | 17.0 |
| ε-C | 25.5 |
| (epoxy)Trp | |
| C=O | 172.5 |
| α-C | 54.0 |
| β-C | 70.0 |
| Trp-indole | 110.0-136.0 |
| N-C | 60.0 |
| C(CH₃)₂ | 25.0, 24.0 |
| C-O (epoxide) | 58.0 |
| CH₂-O (epoxide) | 45.0 |
Note: Amp refers to the 2-amino-5-methyl-hex-4-enoic acid residue. The assignments are based on published data and interpretation of 2D NMR correlations.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Note |
| HR-FAB-MS | 1044.6255 [M+H]⁺ | C₅₆H₈₂N₈O₁₁ | Determined the elemental composition. |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the structure elucidation of this compound, based on the original and subsequent research.
2.1. Isolation and Purification
The producing organism, a marine-derived Streptomyces sp. (strain CNB-982), was cultured in a saline liquid medium. The culture broth was extracted with an organic solvent, typically ethyl acetate. The crude extract was then subjected to a series of chromatographic separations to yield pure this compound. A common purification workflow involves:
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and methanol) to achieve initial fractionation based on polarity.
-
Size-Exclusion Chromatography: The partially purified extract is passed through a Sephadex LH-20 column to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a gradient elution system, typically with a water/acetonitrile or water/methanol mobile phase.
2.2. Mass Spectrometry
High-resolution mass spectrometry was crucial for determining the elemental composition of this compound.
-
Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).
-
Matrix: A suitable matrix, such as m-nitrobenzyl alcohol, was used to facilitate ionization.
-
Analysis: The accurate mass measurement of the protonated molecule [M+H]⁺ allowed for the unambiguous determination of the molecular formula as C₅₆H₈₂N₈O₁₁.
2.3. NMR Spectroscopy
A suite of 1D and 2D NMR experiments were conducted to elucidate the planar structure and stereochemistry of this compound.
-
Sample Preparation: A few milligrams of purified this compound were dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) were used to acquire the spectra.
-
1D NMR:
-
¹H NMR: Provided information on the number and types of protons, their chemical environments, and scalar couplings.
-
¹³C NMR: Revealed the number of carbon atoms and their hybridization states.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identified proton-proton spin-spin coupling networks within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Extended the correlation to all protons within a spin system, aiding in the identification of amino acid types.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was essential for sequencing the amino acid residues and identifying quaternary carbons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about through-space proton-proton proximities, which was critical for determining the stereochemistry and the three-dimensional conformation of the cyclic peptide.
-
Visualization of the Structure Elucidation Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process for this compound.
Signaling Pathway Interactions
This compound exerts its potent antitubercular activity by targeting the ClpC1 ATPase, a key component of the caseinolytic protease (Clp) system in Mycobacterium tuberculosis. The binding of this compound to the N-terminal domain of ClpC1 leads to a dysregulation of the ClpP1P2 protease, resulting in uncontrolled proteolysis and ultimately, bacterial cell death.
This guide provides a foundational understanding of the spectroscopic data and analytical strategies that were instrumental in deciphering the complex chemical structure of this compound. The detailed data and workflows presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are engaged in the study and application of complex bioactive molecules.
Methodological & Application
Application Note: A Detailed Protocol for the Total Synthesis of Cyclomarin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclomarin A is a cyclic heptapeptide of marine origin, first isolated from a Streptomyces sp.[1][2] This natural product has garnered significant attention within the scientific community due to its potent and distinct biological activities. It exhibits strong anti-inflammatory properties and, most notably, powerful antimicrobial action against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[1][3][4] The unique therapeutic potential of this compound stems from its dual-targeting mechanism, inhibiting the ClpC1 ATPase in mycobacteria and the diadenosine triphosphate hydrolase (PfAp3Aase) in Plasmodium falciparum.[1][4] These distinct modes of action make this compound an attractive lead compound for the development of novel therapeutics against two of the world's most devastating infectious diseases.
This application note provides a comprehensive overview and a detailed protocol for the total synthesis of this compound, drawing from established synthetic routes. The protocol is designed to guide researchers through the complex chemical steps required to assemble this intricate molecule, thereby facilitating further investigation into its structure-activity relationships and therapeutic potential.
I. Retrosynthetic Analysis and Strategy
The total synthesis of this compound presents considerable challenges due to the presence of several non-proteinogenic and sterically hindered amino acids within its cyclic structure. The general strategy involves the synthesis of the four unusual amino acid building blocks, followed by a linear peptide assembly, and culminating in a macrolactamization to form the cyclic heptapeptide. Both solid-phase peptide synthesis (SPPS) and solution-phase strategies have been successfully employed.[5]
A representative retrosynthetic analysis is depicted below, highlighting the key disconnections to the linear heptapeptide and the constituent amino acid residues.
Caption: Retrosynthetic analysis of this compound.
II. Synthesis of Unusual Amino Acid Building Blocks
The successful synthesis of this compound hinges on the stereoselective preparation of its four non-proteinogenic amino acid components. The following section outlines the key transformations for each.
(2S,3R)-β-hydroxy-tert-prenyl-epoxy-tryptophan
This is a highly modified tryptophan residue. Its synthesis commences with the regioselective tert-prenylation of an indole derivative, followed by the introduction of the β-hydroxy group and subsequent epoxidation.
-
Key Steps:
-
Palladium-catalyzed regioselective tert-prenylation of an indole ester.[1]
-
Sharpless asymmetric dihydroxylation to install the epoxide on the terminal double bond of the prenyl group.[5][6]
-
Aldol addition of an organozinc or organotitanium reagent derived from the 3-iodoindole to a chiral aldehyde to set the β-hydroxy stereocenter.[6]
-
(2S,4R)-δ-hydroxy-N-methyl-leucine
This amino acid can be synthesized using asymmetric methodologies.
-
Key Steps:
(2S,3R)-β-methoxy-phenylalanine
The synthesis of this building block can be achieved from commercially available precursors.
-
Key Steps:
-
N-protection of (2S,3R)-β-hydroxy phenylalanine.
-
O-methylation of the β-hydroxy group. Note that base-promoted O-methylation can be prone to side reactions, requiring careful optimization.[5]
-
2-amino-3,5-dimethyl-4-hexenoic acid
This unsaturated amino acid is a key component of the cyclomarin structure.
-
Key Steps:
III. Peptide Assembly and Macrolactamization
With the necessary building blocks in hand, the linear heptapeptide can be assembled. Solid-phase peptide synthesis (SPPS) offers an efficient route.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a pre-loaded Fmoc-Val-N-Me-Leu resin.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF, DCM, and isopropanol.
-
Amino Acid Coupling:
-
Pre-activate the incoming Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Wash: Wash the resin with DMF, DCM, and isopropanol.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage from Resin: Once the linear heptapeptide is assembled, cleave it from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the linear peptide by reverse-phase HPLC.
Macrolactamization
-
Cyclization: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DCM/DMF mixture) to maintain high dilution conditions.
-
Add a coupling reagent (e.g., HATU, PyBOP) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude this compound by reverse-phase HPLC.
IV. Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound and its analogues via SPPS, starting from the resin-bound dipeptide.
| Compound | Overall Yield (%) | Reference |
| This compound | 65 | [5] |
| This compound' (epimer) | 59 | [5] |
| Cyclomarin C | 53 | [5] |
| Metamarin | 36 | [5] |
V. Mechanism of Action: Signaling Pathways
This compound's potent antimicrobial activity is attributed to its ability to dysregulate essential protein degradation pathways in pathogens.
Action in Mycobacterium tuberculosis
In M. tuberculosis, this compound targets the N-terminal domain of ClpC1, an ATPase associated with the ClpP protease complex.[1][10][11][12] This interaction leads to uncontrolled activation of the ClpC1P1P2 protease, resulting in excessive proteolysis and bacterial cell death.[1][12]
Caption: Mechanism of this compound in M. tuberculosis.
Action in Plasmodium falciparum
In the malaria parasite, this compound specifically inhibits the diadenosine triphosphate hydrolase (PfAp3Aase).[1][4] One molecule of this compound binds to a dimeric PfAp3Aase, preventing the formation of the enzyme-substrate complex.[4] This inhibition disrupts essential metabolic pathways, leading to parasite death.
Caption: Mechanism of this compound in P. falciparum.
VI. Conclusion
The total synthesis of this compound is a challenging yet achievable goal that opens avenues for the development of new anti-tuberculosis and anti-malarial drugs. The protocols outlined in this application note, based on established literature, provide a framework for the chemical synthesis and biological investigation of this remarkable natural product. The use of modern synthetic techniques, such as solid-phase peptide synthesis, has significantly improved the efficiency of obtaining this compound and its analogues, paving the way for extensive structure-activity relationship studies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Total Synthesis of this compound, a Marine Cycloheptapeptide with Anti-Tuberculosis and Anti-Malaria Activity - Organic Letters - Figshare [acs.figshare.com]
- 8. Total Synthesis of this compound, a Marine Cycloheptapeptide with Anti-Tuberculosis and Anti-Malaria Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cyclomarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A is a cyclic heptapeptide of marine origin that has garnered significant interest within the scientific community due to its potent anti-inflammatory, anti-tuberculosis, and anti-malarial activities.[1][2] Structurally, this compound is characterized by a 21-membered ring and contains several unusual and non-proteinogenic amino acid residues, including N-(1,1-dimethyl-2,3-epoxypropyl)-β-hydroxytryptophan, N-methyl-δ-hydroxyleucine, and β-methoxyphenylalanine.[1][3] The complex architecture of this compound presents a formidable synthetic challenge. This document provides a detailed protocol for the total synthesis of this compound utilizing an efficient Fmoc-based solid-phase peptide synthesis (SPPS) strategy, followed by a solution-phase macrolactamization.[1]
The described methodology leverages the advantages of SPPS for the assembly of the linear heptapeptide precursor, including the use of 2-chlorotrityl chloride (CTC) resin for mild cleavage conditions that preserve acid-labile functionalities.[1] This is followed by a carefully optimized macrolactamization step in solution to furnish the final cyclic product. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and its analogues for further biological evaluation and drug development endeavors.
Experimental Protocols
This section details the step-by-step procedures for the solid-phase synthesis of the linear this compound precursor, its subsequent cleavage from the resin, and the final solution-phase cyclization.
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Heptapeptide
The linear heptapeptide is assembled on a 2-chlorotrityl chloride (CTC) resin using Fmoc/tBu chemistry. The sequence is assembled from the C-terminus to the N-terminus.
-
Resin and First Amino Acid/Dipeptide Loading:
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes.[4]
-
To minimize diketopiperazine formation, a pre-synthesized Fmoc-Val-N-Me-Leu-OH dipeptide is loaded onto the resin.[1] Dissolve Fmoc-Val-N-Me-Leu-OH (1.5 equivalents relative to resin loading capacity) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DCM.
-
Add the amino acid/DIPEA solution to the swollen resin and agitate the mixture for 4 hours at room temperature.[5]
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.[6]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.[5]
-
-
Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine (4-MP) or 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.[1][4]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[7]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3.0 equivalents) with a coupling reagent such as PyAOP (3.0 equivalents) or HBTU/HOBt (3.0 equivalents each) and DIPEA (6.0 equivalents) in DMF for 5-10 minutes.[1][7]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a double coupling may be performed.[8]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[7]
-
Repeat steps 1-4 for each subsequent amino acid in the this compound sequence. A qualitative method like the Kaiser test can be used to monitor the completion of each coupling step.[7]
-
-
On-Resin Desilylation:
-
For silyl-protected residues, treat the fully assembled peptidyl-resin with a solution of tetrabutylammonium fluoride (TBAF) in THF for up to 6 hours to remove the silyl protecting groups.[1]
-
Wash the resin thoroughly with THF (3x), DMF (3x), and DCM (3x).
-
2. Cleavage of the Linear Peptide from the Resin
-
Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of 25% hexafluoroisopropanol (HFIP) in DCM for 30 minutes to release the fully protected linear peptide.[1][9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2x).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude linear peptide.
3. Solution-Phase Macrolactamization
-
Dissolve the crude linear peptide in a suitable solvent such as DMF or a mixture of DCM/DMF under high dilution conditions (typically 0.5 to 1 mM).[1]
-
Add a coupling reagent cocktail, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), 1-hydroxybenzotriazole (HOBt) (1.5 equivalents), and DIPEA (3.0 equivalents).[1]
-
Stir the reaction mixture at room temperature and monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
4. Purification of this compound
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[10]
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.
-
Collect the fractions containing the pure this compound and confirm the identity and purity by analytical RP-HPLC and mass spectrometry.[1]
-
Lyophilize the pure fractions to obtain this compound as a white solid.
Data Presentation
| Synthesis Step | Reagents and Conditions | Typical Yield | Purity (by HPLC) | Reference |
| SPPS of Linear Heptapeptide | 2-Chlorotrityl chloride resin, Fmoc-amino acids, PyAOP/DIPEA or HBTU/HOBt/DIPEA in DMF. | ~70-80% | >90% | [1] |
| Cleavage from Resin | 25% HFIP in DCM, 30 minutes at room temperature. | >95% | Crude | [1] |
| Solution-Phase Macrolactamization | EDC/HOBt/DIPEA in DMF at high dilution (0.5-1 mM), 24-48 hours at room temperature. | ~50-60% | Crude | [1] |
| Overall Synthesis | ~65% | >98% | [1] |
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Key Steps in a Single SPPS Cycle.
References
- 1. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the cyclomarin/cyclomarazine prenyltransferase CymD directs the biosynthesis of unnatural cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Synthesis of Cyclomarin A Analogs and Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of Cyclomarin A analogs and derivatives. This compound is a cyclic heptapeptide of marine origin with potent anti-inflammatory, anti-tuberculosis, and anti-malarial activities.[1][2] Its unique mode of action against critical pathogens, targeting the ClpC1 protease in Mycobacterium tuberculosis and the PfAp3Aase enzyme in Plasmodium falciparum, makes it a compelling lead compound for drug development.[1][3][4] These notes offer a comprehensive guide to the chemical synthesis of this compound analogs, including detailed protocols for solid-phase peptide synthesis (SPPS) and the preparation of its characteristic unusual amino acid building blocks. Furthermore, standardized protocols for assessing the biological activity of these synthesized compounds against M. tuberculosis and P. falciparum are provided to facilitate structure-activity relationship (SAR) studies.
Data Presentation: Biological Activity of this compound and its Analogs
The following tables summarize the biological activities of key this compound analogs against Mycobacterium tuberculosis and Plasmodium falciparum. Minimum Inhibitory Concentration (MIC) is used to quantify anti-tuberculosis activity, while the half-maximal inhibitory concentration (IC50) is used for anti-malarial activity.
Table 1: Anti-Tuberculosis Activity of this compound Analogs
| Compound | Modification | MIC against M. tuberculosis (µM) | Reference |
| This compound | - | 0.1 | [2] |
| Cyclomarin C | Lacks the epoxide on the hydroxytryptophan | 0.1 | [2] |
| Desoxycyclomarin C | Lacks the β-hydroxy group on the tryptophan | Not significantly affected | [5] |
| Analog 87c | R1 side chain reduced to an isopropyl group | Activity retained | |
| Analog 87d | R1 side chain reduced to a methyl group | Balance of simplicity and activity |
Table 2: Anti-Malarial Activity of this compound Analogs
| Compound | Modification | IC50 against P. falciparum (µM) | Reference |
| This compound | - | 0.004 (specific to PfAp3Aase) | [1] |
| Cyclomarin C | Lacks the epoxide on the hydroxytryptophan | 0.25 (multidrug-resistant strains) | [2] |
| Desoxycyclomarin Analogs | General | Low micro- to submicromolar range | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the solid-phase synthesis of the linear peptide precursor of this compound analogs.
1. Resin Selection and Loading:
-
Resin: Use a suitable solid support such as 2-chlorotrityl chloride resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides.
-
Loading: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour. Load the first Fmoc-protected amino acid (typically 3 equivalents relative to resin capacity) onto the resin in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).[6] Allow the reaction to proceed for 1-2 hours. Cap any unreacted sites with a capping mixture (e.g., acetic anhydride/DIPEA in DMF).
2. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for an additional 10 minutes to remove the Fmoc protecting group.[4] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) in the presence of DIPEA (8 equivalents) in DMF.[4] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered amino acids, a double coupling may be necessary.[4] Wash the resin with DMF. Repeat these deprotection and coupling steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
Once the linear peptide is assembled, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[6] The reaction is typically carried out for 2-3 hours at room temperature.
4. Cyclization:
-
Precipitate the cleaved peptide in cold diethyl ether and lyophilize the crude product.
-
Perform the macrolactamization in a dilute solution of DMF using a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like DIPEA.[3]
5. Purification:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry and NMR spectroscopy.
Protocol 2: Synthesis of a Key Unusual Amino Acid: (2S,3R)-β-Methoxy Phenylalanine
This protocol describes a three-step synthesis of a characteristic non-proteinogenic amino acid found in this compound.[7]
1. Fmoc Protection:
-
Protect the amino group of commercially available (2S,3R)-β-hydroxy phenylalanine with Fmoc-OSu in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane/water.
2. O-Methylation:
-
To a solution of the Fmoc-protected β-hydroxy phenylalanine in a suitable solvent like DMF, add methyl iodide and a mild base such as silver(I) oxide (Ag2O). Stir the reaction at room temperature until completion. This method helps to avoid common side reactions like N-methylation and esterification.[7]
3. Saponification:
-
Hydrolyze the methyl ester of the O-methylated product to the corresponding carboxylic acid using a lithium hydroxide (LiOH)/calcium chloride (CaCl2) protocol to minimize racemization.[7] Recrystallize the crude acid to obtain the pure Fmoc-(2S,3R)-β-methoxy phenylalanine.
Protocol 3: Anti-Tuberculosis Activity Assay (Broth Microdilution MIC)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs against Mycobacterium tuberculosis.[8][9][10]
1. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[8]
2. Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Include a drug-free growth control and a sterility control (no bacteria).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C in a humidified incubator.
4. Reading and Interpretation:
-
After 7-14 days of incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8][11] A resazurin-based assay can also be used for a colorimetric readout.[3]
Protocol 4: Anti-Malarial Activity Assay (Plasmodium falciparum Growth Inhibition)
This protocol describes a SYBR Green I-based fluorescence assay to determine the IC50 of this compound analogs against P. falciparum.[12][13]
1. Parasite Culture:
-
Maintain a synchronized culture of chloroquine-sensitive (3D7) or resistant (Dd2) P. falciparum strains in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
2. Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compounds.
-
Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Include a drug-free control and an uninfected erythrocyte control.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
4. Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.[12]
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound and its analogs.
Caption: Mechanism of ClpC1 activation by this compound.
Caption: Inhibition of PfAp3Aase by this compound.
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. Total synthesis of desoxycyclomarin C and the cyclomarazines A and B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Cyclomarin A using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A is a cyclic heptapeptide natural product first isolated from a marine actinomycete, Streptomyces sp.[1][2]. It has garnered significant interest within the scientific community due to its potent anti-inflammatory, antibacterial, and antimalarial activities[1][3]. The primary cellular target of this compound in Mycobacterium tuberculosis has been identified as the ClpC1 subunit of the caseinolytic protease, making it a promising lead compound for the development of novel therapeutics[2].
Effective research and development of this compound necessitates a robust and reproducible method for its purification. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, has been established as a critical final step in obtaining high-purity this compound from either fermentation broths or synthetic preparations.
This document provides detailed application notes and a comprehensive protocol for the purification of this compound using preparative HPLC.
Data Presentation
Chromatographic Parameters for this compound Purification
The following table summarizes the key parameters for the HPLC purification of this compound, compiled from published literature and optimized for preparative scale.
| Parameter | Value/Description | Source/Rationale |
| Stationary Phase | Reverse-Phase C18 (ODS) Silica Gel | Based on the original isolation and subsequent biosynthetic studies[1]. C18 columns are standard for separating hydrophobic to moderately polar compounds like cyclic peptides. |
| Column Type | YMC-AQ ODS or equivalent | A specific column chemistry reported for successful purification of this compound. |
| Mobile Phase A | HPLC-grade Water | Standard polar solvent for reverse-phase chromatography. |
| Mobile Phase B | HPLC-grade Methanol or Acetonitrile | Methanol has been explicitly mentioned in a successful purification. Acetonitrile is a common alternative with different selectivity. |
| Elution Mode | Isocratic or Gradient | An isocratic elution with 70% Methanol in Water has been reported. A gradient elution is recommended for complex crude extracts to ensure better separation from impurities. |
| Detection | UV Absorbance at 222 nm | This compound exhibits a UV absorbance maximum at 222 nm, providing a sensitive wavelength for detection[1]. |
| Sample Solvent | Methanol or a mixture of Acetonitrile/Water | The solvent should be compatible with the mobile phase and ensure complete dissolution of the crude sample. |
Experimental Protocols
I. Sample Preparation from Streptomyces sp. Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces sp. fermentation broth to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate. Combine the organic extracts.
-
Concentration: Evaporate the combined organic extracts under reduced pressure to yield a crude residue.
-
Initial Fractionation (Optional but Recommended): For complex extracts, perform a preliminary fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a C18 stationary phase. Elute with a stepwise gradient of increasing organic solvent (e.g., methanol in water).
-
Final Sample Preparation for HPLC:
-
Dissolve the crude or partially purified extract containing this compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
II. Preparative HPLC Purification of this compound
This protocol outlines a general method that should be optimized for your specific crude extract and HPLC system.
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Preparative Reverse-Phase C18 column (e.g., YMC-AQ ODS, dimensions such as 20 x 250 mm, 5 µm particle size).
Reagents:
-
HPLC-grade Water (Mobile Phase A)
-
HPLC-grade Methanol or Acetonitrile (Mobile Phase B)
-
Crude or partially purified this compound extract, filtered.
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 30% Mobile Phase B in Mobile Phase A) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Chromatographic Separation (Example Gradient):
-
Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) | Flow Rate (mL/min)
-
---|---|---|---
-
0.0 | 70 | 30 | Dependent on column diameter
-
5.0 | 70 | 30 | Dependent on column diameter
-
35.0 | 0 | 100 | Dependent on column diameter
-
45.0 | 0 | 100 | Dependent on column diameter
-
46.0 | 70 | 30 | Dependent on column diameter
-
55.0 | 70 | 30 | Dependent on column diameter
-
-
Fraction Collection: Monitor the chromatogram at 222 nm. Collect fractions corresponding to the peak of this compound. The retention time will need to be determined initially with an analytical scale run or by analyzing small aliquots of the collected fractions.
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound based on analytical HPLC analysis of each fraction.
-
Remove the HPLC solvent, typically by rotary evaporation, to yield the purified this compound.
-
Further dry the purified compound under high vacuum.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of Cyclomarin A Conformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conformational analysis of the cyclic heptapeptide, Cyclomarin A, using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a natural product with potent anti-inflammatory, anti-tuberculosis, and anti-malarial activities, possesses a flexible macrocyclic structure.[1][2][3] Understanding its three-dimensional conformation in solution is crucial for elucidating its mechanism of action and for guiding synthetic efforts to develop analogs with improved therapeutic properties.
The following sections detail the necessary experimental procedures, from sample preparation to advanced NMR data acquisition and analysis, culminating in the determination of the solution-state conformational ensemble of this compound.
Data Presentation: Quantitative NMR Data for Conformational Analysis
The determination of a molecule's solution conformation by NMR relies on the precise measurement of several parameters that provide geometric constraints. For this compound, a comprehensive dataset would include Nuclear Overhauser Effect (NOE) derived distances, and scalar (J) coupling constants.
Table 1: Representative NOE-Derived Interproton Distance Restraints for this compound.
Note: A complete experimental dataset for this compound is not publicly available. This table is a template populated with representative data based on the known structure of this compound and typical NOE patterns observed for cyclic peptides. The intensities of NOE cross-peaks are classified as strong, medium, or weak, corresponding to upper distance bounds.
| Proton Pair | NOE Intensity | Upper Distance Bound (Å) |
| Ala Hα - Leu Hα | Medium | 3.5 |
| Leu Hα - Val Hβ | Strong | 2.8 |
| Val HN - Ala HN | Weak | 4.5 |
| Phe Hα - Trp Hβ | Medium | 3.5 |
| Trp Ring H - Met Hγ | Weak | 5.0 |
| N-Me-Leu Hα - Pro Hδ | Strong | 3.0 |
Table 2: Key ³J Coupling Constants and Corresponding Dihedral Angle Restraints.
Note: This table presents a selection of key three-bond J-coupling constants (³J) that are critical for defining the backbone and side-chain torsion angles (φ, ψ, and χ₁) of this compound. The relationship between ³J values and dihedral angles is described by the Karplus equation.[4][5][6]
| Coupling | Measured ³J (Hz) | Dihedral Angle | Constrained Range (°) |
| H-N-Cα-H (Ala) | 8.5 | φ | -150 to -90 |
| H-N-Cα-H (Val) | 4.2 | φ | -80 to -40 or 30 to 90 |
| H-N-Cα-H (Phe) | 9.1 | φ | -160 to -100 |
| Hα-Cα-Cβ-Hβ (Leu) | 10.2 | χ₁ | 160 to 200 (trans) |
| Hα-Cα-Cβ-Hβ (Phe) | 3.5 | χ₁ | 40 to 80 (gauche+) |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Compound Purity: Ensure this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve this compound in a deuterated solvent appropriate for maintaining its solubility and stability. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for cyclic peptides. For experiments requiring the observation of exchangeable amide protons, a solvent system containing H₂O (e.g., 90% H₂O/10% D₂O) is necessary.
-
Concentration: Prepare the sample at a concentration of 1-5 mM.[7] For a molecule with the molecular weight of this compound (1043.32 g/mol ), this corresponds to approximately 1-5 mg in 0.5 mL of solvent.[8]
-
Internal Standard: Add a small amount of a reference compound, such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, for chemical shift referencing.
-
Sample Filtration and Transfer: Filter the sample into a high-quality NMR tube to remove any particulate matter.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is required to fully characterize the conformation of this compound. All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
2.2.1. 1D ¹H NMR
-
Purpose: To obtain an overview of the proton resonances and assess sample purity and homogeneity.
-
Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2.2.2. 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)
-
Purpose: To identify scalar-coupled proton spin systems, which aids in the assignment of amino acid residues.
-
Protocol:
-
Acquire a 2D DQF-COSY spectrum to identify through-bond correlations between protons separated by two or three bonds.
-
Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms to identify all protons within a given amino acid spin system.
-
2.2.3. 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
-
Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Protocol:
-
For a molecule of the size of this compound, a ROESY experiment is often preferred as it avoids the issue of zero NOE enhancement that can occur for medium-sized molecules.[9][10]
-
Acquire a 2D ROESY spectrum with a mixing time in the range of 150-300 ms.
-
Process the spectrum and integrate the cross-peaks to determine their intensities (strong, medium, weak), which are then converted to distance restraints.
-
2.2.4. Heteronuclear NMR (HSQC and HMBC)
-
Purpose: To assign the ¹³C and ¹⁵N resonances (if isotopically labeled) and to aid in the assignment of proton resonances.
-
Protocol:
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons, which can help in sequencing and identifying quaternary carbons.
-
Data Analysis and Structure Calculation
The NMR data are used to generate a set of structural restraints that are then used in computational modeling to determine the solution conformation.
-
Resonance Assignment: Use the COSY, TOCSY, and HSQC/HMBC spectra to assign all the proton and carbon resonances of this compound.
-
Distance Restraint Generation: Identify and integrate all cross-peaks in the NOESY/ROESY spectrum. Convert the peak volumes into upper distance bounds.
-
Dihedral Angle Restraint Generation: Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to convert these values into dihedral angle restraints for the backbone angle φ.[4][5][6]
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH, or CNS) to calculate an ensemble of structures that satisfy the experimental restraints. This is typically done using a distance geometry or simulated annealing approach.
-
Structure Refinement and Validation: The calculated structures are refined, often using molecular dynamics simulations in a solvent box, to obtain a final ensemble of low-energy conformations that are consistent with the NMR data. The quality of the final structures is assessed using various statistical measures.
Visualizations
Workflow for NMR Conformational Analysis
The following diagram illustrates the overall workflow for determining the solution conformation of this compound using NMR spectroscopy.
Caption: Workflow for this compound conformational analysis.
Logical Relationship of NMR Experiments to Structural Restraints
The diagram below shows the logical connection between the different NMR experiments and the types of structural information they provide.
Caption: NMR experiments and derived structural restraints.
References
- 1. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nmr-bio.com [nmr-bio.com]
- 8. medkoo.com [medkoo.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: X-ray Crystallography of Cyclomarin A-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic analysis of Cyclomarin A (CymA) in complex with its protein targets. The primary focus is on the interaction between CymA and the N-terminal domain (NTD) of the caseinolytic protein C1 (ClpC1) from Mycobacterium tuberculosis, a critical interaction for the compound's potent anti-mycobacterial activity.
Introduction
This compound is a cyclic heptapeptide natural product identified as a powerful agent against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][2] It exhibits a novel mode of action by targeting the ClpC1 ATPase, a key component of the Clp protease system essential for mycobacterial growth.[1][3][4][5] Understanding the precise molecular interactions between this compound and its target proteins at an atomic level is crucial for rational drug design and the development of new anti-tuberculosis therapeutics. X-ray crystallography has been instrumental in elucidating this structural basis of inhibition. The co-crystal structure of CymA bound to the N-terminal domain of ClpC1 has been determined to a high resolution, revealing the specific amino acid residues involved in the binding.[1][6] This structural information provides a roadmap for the development of next-generation ClpC1 inhibitors.
Mechanism of Action
This compound binds specifically to the N-terminal domain of ClpC1.[1][6] This binding event is proposed to induce a conformational change in the ClpC1 NTD, leading to the uncontrolled activation of the associated ClpP protease.[1][7] This dysregulation of proteolysis results in the degradation of essential cellular proteins, ultimately leading to bacterial cell death.[1][7] The specificity of this compound for mycobacterial ClpC1 is attributed to a hydrophobic binding pocket that is not conserved in Gram-positive ClpC orthologs, explaining its selective activity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from the X-ray crystallographic studies of the this compound-ClpC1 NTD complex.
Table 1: Crystallographic Data Collection and Refinement Statistics for M. tuberculosis ClpC1 NTD in Complex with this compound
| Parameter | Value | Reference |
| Data Collection | ||
| PDB ID | 3WDD | [6] |
| Resolution (Å) | 1.18 | [1] |
| Space group | P2₁2₁2₁ | [1] |
| Cell dimensions (a, b, c in Å) | 39.4, 62.9, 70.3 | [1] |
| Wavelength (Å) | 1.0 | [1] |
| Rsym or Rmerge | 0.045 (0.45) | [1] |
| I/σI | 16.7 (2.1) | [1] |
| Completeness (%) | 99.9 (99.8) | [1] |
| Redundancy | 6.8 (6.6) | [1] |
| Refinement | ||
| Resolution (Å) | 29.5 - 1.18 | [1] |
| No. of reflections | 49141 | [1] |
| Rwork / Rfree | 0.165 / 0.185 | [1] |
| No. of atoms | ||
| Protein | 1347 | [1] |
| Ligand | 69 | [1] |
| Water | 215 | [1] |
| B-factors (Ų) | ||
| Protein | 12.8 | [1] |
| Ligand | 10.9 | [1] |
| Water | 27.5 | [1] |
| R.m.s. deviations | ||
| Bond lengths (Å) | 0.012 | [1] |
| Bond angles (°) | 1.3 | [1] |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
This section provides a detailed methodology for the X-ray crystallography of the this compound-ClpC1 NTD complex, based on published literature.[1]
Protein Expression and Purification of M. tuberculosis ClpC1 NTD
-
Gene Cloning and Expression Vector: The gene encoding the N-terminal domain (residues 1-155) of M. tuberculosis ClpC1 is cloned into a suitable expression vector, such as pET28a, containing an N-terminal hexahistidine (His₆) tag for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated overnight at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His₆-tagged ClpC1 NTD is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Fractions containing the purified monomeric ClpC1 NTD are pooled and concentrated.
Co-crystallization of ClpC1 NTD with this compound
-
Complex Formation: Purified ClpC1 NTD is concentrated to approximately 15 mg/ml.[1] this compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 1.1:1 molar ratio.[1] The mixture is incubated on ice for about 30 minutes to allow for complex formation.[1]
-
Crystallization: The hanging drop vapor diffusion method is commonly used for crystallization. The protein-ligand complex solution is mixed with an equal volume of reservoir solution and equilibrated against a larger volume of the reservoir solution at 18°C. Crystals of the ClpC1 NTD-CymA complex have been reported to appear in 2-3 days in a condition containing 0.2 M sodium acetate and 30% polyethylene glycol 3350.[1]
X-ray Data Collection and Processing
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the crystallization drops and briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol) to prevent ice formation during freezing. The crystals are then flash-cooled in liquid nitrogen.
-
Data Collection: Single-crystal X-ray diffraction data are collected at a synchrotron source, such as the Swiss Light Source, using a modern detector like the PILATUS detector.[1]
-
Data Processing: The collected diffraction images are processed using software packages like iMOSFLM for integration and SCALA from the CCP4 suite for scaling and merging of the data.[1]
Structure Determination and Refinement
-
Structure Solution: The structure of the apo-form of the M. tuberculosis ClpC1 NTD can be solved by molecular replacement using the crystal structure of a homologous protein, such as the B. subtilis ClpC1 NTD (PDB ID 2YIQ), as a search model.[1]
-
Model Building and Refinement: The initial model is refined using crystallographic software like REFMAC5. Manual model building and adjustments are performed using programs like Coot to fit the electron density map. The ligand (this compound) is then modeled into the observed electron density. Water molecules are added, and the final model is refined to achieve optimal R-work and R-free values and good stereochemistry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for X-ray crystallography of the this compound-ClpC1 NTD complex.
Caption: Proposed mechanism of action of this compound.
References
- 1. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - OAK Open Access Archive [oak.novartis.com]
- 6. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic Activation of an AAA+ Protease by the Antibacterial Drug this compound [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Anti-Mycobacterial Activity of Cyclomarin A
Introduction
Cyclomarin A is a cyclic heptapeptide antibiotic, originally isolated from a marine Streptomyces species, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb).[1][2] A significant feature of this compound is its efficacy against both replicating and dormant, non-replicating mycobacteria, a crucial attribute for anti-tubercular drug candidates.[1][3] Furthermore, it retains activity against multidrug-resistant (MDR) Mtb strains, indicating a novel mechanism of action distinct from current frontline tuberculosis drugs.[1][4] These application notes provide detailed protocols for assessing the in vitro anti-mycobacterial activity of this compound, its mechanism of action, and essential secondary assays for drug development professionals.
Mechanism of Action: Targeting the ClpC1 Protease Subunit
This compound exerts its mycobactericidal effect by targeting ClpC1 (Caseinolytic protease C1), an essential ATP-dependent chaperone subunit of the Clp protease machinery in mycobacteria.[3][5][6] The binding of this compound to the N-terminal domain of ClpC1 is specific and occurs with high affinity.[1][7] This interaction does not compete with ATP binding but is thought to allosterically dysregulate the ClpC1/ClpP complex, leading to uncontrolled proteolysis of cellular proteins and subsequent bacterial cell death.[1][3] This unique mechanism is responsible for its potent activity and the low frequency of spontaneous resistance mutations.[1]
Caption: Mechanism of this compound targeting the mycobacterial ClpC1-ClpP protease.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the reported minimum inhibitory concentration (MIC) and bactericidal activity of this compound and its derivatives against various mycobacterial species.
| Compound | Mycobacterial Strain | Assay Condition | Activity Metric | Value | Reference(s) |
| This compound | M. tuberculosis (replicating) | Broth Culture | Cidal Concentration | 0.3 µM | [1] |
| This compound | M. tuberculosis (replicating) | Macrophage | Cidal Concentration | 2.5 µM | [1] |
| This compound | M. tuberculosis (hypoxic, non-replicating) | Wayne Model | 90% Kill (5 days) | 2.5 µM | [1][8] |
| This compound | M. tuberculosis | Broth Culture | MIC₅₀ | 0.1 µM | [8] |
| This compound | M. smegmatis | Broth Culture | MIC₅₀ | 0.6 µM | [1] |
| This compound | Multi-drug Resistant (MDR) M. tuberculosis | Broth Culture | Active | - | [1][4] |
| CymA1 (derivative) | M. smegmatis MC² 155 | Broth Culture | MIC₅₀ | 1.2 µM | [3] |
| CymA1 (derivative) | M. bovis BCG | Broth Culture | MIC₅₀ | 0.28 µM | [3] |
| Cyclomarin C | M. tuberculosis | Broth Culture | MIC | 0.1 µM | [7] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[9][10] It relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.[9]
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile PBS
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth until it reaches the mid-log phase. Adjust the turbidity of the culture with 7H9 broth to match a McFarland standard of 1.0, then dilute it 1:50 in the assay medium.
-
Compound Plating: Prepare a stock solution of this compound in DMSO. Perform a 2-fold serial dilution of this compound directly in a 96-well plate, with each well containing 100 µL of 7H9 broth. The final concentration range should typically span from 10 µM to 0.005 µM. Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
Inoculation: Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well.[9][10]
-
Second Incubation: Re-seal the plate and incubate for another 24 hours at 37°C.[9]
-
Result Interpretation: Observe the color change. Wells containing viable bacteria will turn from blue to pink. The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[9]
Protocol 2: Rapid Susceptibility Testing using Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method that utilizes a mycobacteriophage engineered to express a luciferase gene upon infecting a viable mycobacterial cell.[11][12] The production of light, measured by a luminometer after the addition of a substrate, is proportional to the number of viable bacteria.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - OAK Open Access Archive [oak.novartis.com]
- 6. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bbrc.in [bbrc.in]
- 12. Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ClpC1 Binding Affinity Assay of Cyclomarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A is a natural cyclic peptide with potent antimycobacterial activity.[1][2] Its mechanism of action involves binding to the N-terminal domain (NTD) of the AAA+ (ATPases Associated with diverse cellular Activities) protein ClpC1, a crucial component of the ClpC1/P1P2 protease complex in Mycobacterium tuberculosis.[1][3] This binding event deregulates the protease, leading to uncontrolled proteolysis and ultimately, bacterial cell death.[2][3] The ClpC1 protein is thereby a promising target for the development of new tuberculosis drugs.[1][4]
Accurate determination of the binding affinity between this compound and ClpC1 is essential for structure-activity relationship (SAR) studies, compound optimization, and the development of novel ClpC1 inhibitors. This document provides detailed protocols for Isothermal Titration Calorimetry (ITC), a primary biophysical technique used to quantify this interaction, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Principle of the Assay: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (ClpC1). The experiment involves titrating the ligand into a solution containing the protein at a constant temperature. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. Fitting this data to a binding model allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Quantitative Data Summary
The binding affinity of this compound (and its more soluble analog, Cyclomarin A1) to various constructs of M. tuberculosis ClpC1 has been determined using ITC. The following table summarizes key quantitative data from published studies.
| ClpC1 Construct | Ligand | Method | Kd (nM) | Stoichiometry (n) | ΔH (cal/mol) | Reference |
| Full-Length (FL; 1-848) | Cyclomarin A1 | ITC | 17.5 ± 5.9 | 0.951 ± 0.004 | -9708 ± 75 | [1] |
| N-terminal Domain (NTD; 1-145) | Cyclomarin A1 | ITC | 19.2 | ~1 | Not Reported | [5] |
| N-D1 Domain (1-493) | Cyclomarin A1 | ITC | 19.2 | ~1 | Not Reported | [5] |
| Full-Length (FL) | This compound | SPR | Not Reported | Not Applicable | Not Applicable | [6] |
| N-terminal Domain (NTD) | This compound | SPR | Not Reported | Not Applicable | Not Applicable | [6] |
Note: Cyclomarin A1 (CymA1), an amino-alcohol derivative, is often used in in vitro assays due to its improved solubility over this compound.[1]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
This protocol is adapted from studies characterizing the binding of Cyclomarin A1 to M. tuberculosis ClpC1.[1]
1. Materials and Reagents:
-
Protein: Purified full-length ClpC1 or ClpC1 N-terminal domain (NTD).
-
Ligand: this compound or Cyclomarin A1.
-
ITC Buffer: 20 mM Tris-HCl, pH 7.5, 300 mM NaCl, 1 mM EDTA, 1 mM TCEP.
-
DMSO: For dissolving this compound/A1. The final concentration in the buffer should be matched between the protein and ligand solutions (e.g., 9%).
-
ITC Instrument: e.g., MicroCal iTC200 (GE Healthcare).[1]
2. Sample Preparation:
-
Protein Preparation:
-
Dialyze the purified ClpC1 protein extensively against the ITC buffer to ensure buffer matching.
-
Determine the final protein concentration using a reliable method (e.g., absorbance at 280 nm with the calculated extinction coefficient).
-
Prepare a final ClpC1 solution of 15-20 µM in ITC buffer.[1]
-
-
Ligand Preparation:
-
Prepare a stock solution of Cyclomarin A1 in 100% DMSO.
-
Dilute the stock solution with ITC buffer to a final concentration of 150-200 µM.[1] Ensure the final DMSO concentration matches that of the protein solution.
-
3. ITC Experiment Setup and Execution:
-
Instrument Setup:
-
Set the experimental temperature to 25 °C (298 K).[1]
-
Equilibrate the instrument thoroughly.
-
-
Loading the Samples:
-
Load the 15-20 µM ClpC1 solution into the sample cell.
-
Load the 150-200 µM Cyclomarin A1 solution into the injection syringe.
-
-
Titration Parameters:
4. Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from control experiments (ligand into buffer).
-
Fit the integrated data to a single-site binding model using software such as Origin (OriginLab).[1]
-
This fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
Visualizations
Mechanism of Action: this compound-Induced Proteolysis
Caption: Mechanism of this compound action on the ClpC1/P1P2 system.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for ClpC1-Cyclomarin A binding analysis using ITC.
References
- 1. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PfAp3Aase Enzyme Inhibition Kinetics with Cyclomarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a unique enzymatic machinery for its survival and propagation. Among these, the diadenosine triphosphate hydrolase (PfAp3Aase) has been identified as a crucial enzyme for the parasite's lifecycle, making it a validated and promising target for novel antimalarial therapies. Cyclomarin A, a natural cyclic peptide, has emerged as a potent and specific inhibitor of PfAp3Aase.[1][2] These application notes provide a comprehensive overview of the inhibition kinetics of PfAp3Aase by this compound, including detailed experimental protocols for researchers engaged in antimalarial drug discovery and development.
This compound exhibits high specificity for the plasmodial enzyme, showing negligible inhibition of the closest human homolog, hFHIT.[1][2][3] This selectivity is a critical attribute for a drug candidate, minimizing the potential for off-target effects and associated toxicity in the human host. The mechanism of inhibition involves the binding of a single molecule of this compound to a dimeric form of PfAp3Aase, which effectively prevents the formation of the enzyme-substrate complex.[1][2][3]
Quantitative Data Summary
The inhibitory potency of this compound against PfAp3Aase has been quantified, providing key parameters for its characterization as a lead compound.
| Parameter | Value | Enzyme | Inhibitor | Notes |
| IC50 | 0.004 µM | P. falciparum Ap3Aase (PfAp3Aase) | This compound | The half maximal inhibitory concentration, indicating high potency. |
| Specificity | >10 µM | Human FHIT (hFHIT) | This compound | Demonstrates high selectivity for the parasite enzyme over its human counterpart. |
| Stoichiometry | 1:2 | This compound : PfAp3Aase dimer | - | One molecule of this compound binds to one dimer of the enzyme.[1][2][3] |
Signaling Pathway and Inhibition Mechanism
The interaction between this compound and PfAp3Aase disrupts the normal catalytic cycle of the enzyme, leading to the inhibition of its hydrolytic activity.
Experimental Protocols
Recombinant PfAp3Aase Expression and Purification
A reliable source of active enzyme is essential for robust kinetic studies. The following protocol outlines the expression and purification of recombinant PfAp3Aase.
Workflow for Recombinant PfAp3Aase Production:
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET series with N- or C-terminal His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
-
Bradford reagent
Procedure:
-
Clone the coding sequence of P. falciparum Ap3Aase into the expression vector.
-
Transform the expression construct into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant PfAp3Aase with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE for purity and determine the protein concentration using the Bradford assay.
-
Dialyze the purified enzyme against a suitable storage buffer and store at -80°C.
PfAp3Aase Enzymatic Activity Assay
This protocol describes a colorimetric method to determine the activity of PfAp3Aase by measuring the amount of inorganic phosphate (Pi) released upon the hydrolysis of its substrate, Ap3A.
Materials:
-
Purified recombinant PfAp3Aase
-
Diadenosine triphosphate (Ap3A) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Calf Intestinal Phosphatase (CIP)
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and a suitable concentration of Ap3A (e.g., in the low micromolar range, to be optimized based on the enzyme's Km).
-
Add a known amount of purified PfAp3Aase to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
To measure the total phosphate released, add Calf Intestinal Phosphatase (CIP) to the reaction mixture to hydrolyze the product ADP and AMP into adenosine and inorganic phosphate. Incubate as recommended by the manufacturer.
-
Add the Malachite Green reagent to the wells and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of phosphate released in the enzymatic reaction.
-
Calculate the specific activity of the enzyme (e.g., in µmol of Pi released per minute per mg of enzyme).
Determination of IC50 for this compound
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against PfAp3Aase.
Workflow for IC50 Determination:
Materials:
-
All materials from the PfAp3Aase Enzymatic Activity Assay
-
This compound
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Set up the enzymatic assay as described above, including controls for 100% activity (no inhibitor) and 0% activity (no enzyme).
-
For the test wells, add the different concentrations of this compound. It is recommended to pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature before adding the substrate to allow for binding.
-
Initiate the reaction by adding the Ap3A substrate.
-
Measure the enzyme activity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The potent and specific inhibition of PfAp3Aase by this compound presents a compelling avenue for the development of new antimalarial drugs with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the biochemical characterization of this interaction, enabling further research into the structure-activity relationships of this compound analogs and the high-throughput screening of other potential inhibitors against this validated drug target.
References
- 1. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gift from Nature: Cyclomarin A Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action | Semantic Scholar [semanticscholar.org]
- 3. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites using Distinct Modes of Action - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Cyclomarin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A is a cyclic heptapeptide of marine origin with potent antimicrobial properties. It has garnered significant interest in the drug development community due to its dual efficacy against two of the world's most devastating infectious agents: Mycobacterium tuberculosis, the causative agent of tuberculosis, and Plasmodium falciparum, the primary parasite responsible for malaria.[1][2][3] This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of this compound in established animal models of tuberculosis and malaria. While extensive in vitro data exists, this guide will focus on the methodologies for evaluating its therapeutic potential in a preclinical setting.
Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting distinct molecular machinery in M. tuberculosis and P. falciparum.[3]
In Mycobacterium tuberculosis
In M. tuberculosis, this compound targets the N-terminal domain of the ClpC1 subunit of the caseinolytic protease complex.[4][5] This interaction leads to uncontrolled activation of the ClpC1/P1P2 protease, resulting in excessive degradation of cellular proteins and ultimately leading to bacterial cell death.[5] This mechanism is particularly promising as it is active against both replicating and non-replicating ("persister") mycobacteria.[6]
In Plasmodium falciparum
In P. falciparum, this compound inhibits the parasite's diadenosine triphosphate hydrolase (PfAp3Aase).[1][3] By binding to this enzyme, this compound prevents the formation of the enzyme-substrate complex, disrupting essential metabolic pathways and leading to parasite death.[3] This target is distinct from that in M. tuberculosis, highlighting the compound's versatility.
Data Presentation
While extensive in vitro data for this compound is available, specific quantitative in vivo efficacy and toxicology data from peer-reviewed publications is limited. The following tables are provided as templates for researchers to systematically record their findings from in vivo studies.
Table 1: In Vivo Efficacy of this compound against M. tuberculosis in a Murine Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Treatment Frequency | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
|---|---|---|---|---|---|
| Vehicle Control | - | - | - | ||
| This compound | |||||
| This compound |
| Positive Control (e.g., Isoniazid) | | | | | |
Table 2: In Vivo Efficacy of this compound against P. falciparum in a Murine Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Treatment Frequency | Mean Parasitemia (%) ± SD (Day X) | Mean Survival Time (Days) |
|---|---|---|---|---|---|
| Vehicle Control | - | - | - | ||
| This compound | |||||
| This compound |
| Positive Control (e.g., Chloroquine) | | | | | |
Table 3: Acute Toxicity of this compound in a Murine Model
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Clinical Signs of Toxicity | LD50 (mg/kg) | MTD (mg/kg) |
|---|---|---|---|---|---|---|
| | | | | | | |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound. These are generalized protocols and may require optimization based on specific experimental goals and laboratory conditions.
Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Pharmacokinetic Profiling of Cyclomarin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A is a cyclic heptapeptide of marine origin with demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis and Plasmodium falciparum.[1][2][3] Its novel mechanisms of action, targeting the ClpC1 subunit of the caseinolytic protease in mycobacteria and the diadenosine triphosphate hydrolase (PfAp3Aase) in plasmodia, make it an attractive lead compound for the development of new anti-infective agents.[2][4] However, initial reports suggest that this compound possesses unsatisfactory pharmacokinetic properties, which presents a significant hurdle for its development as an orally bioavailable drug.[1][5]
This document provides a framework for the pharmacokinetic profiling of this compound, offering detailed, illustrative protocols for in vivo studies and bioanalytical quantification. While specific pharmacokinetic data for this compound are not widely published, the methodologies described herein are based on established practices for the evaluation of cyclic peptides and natural products.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents illustrative data for a similar cyclic peptide, Cilengitide, to serve as a template for data presentation and comparison.[6] It is crucial to note that these values are for exemplary purposes only and do not represent the actual pharmacokinetic profile of this compound.
Table 1: Illustrative Pharmacokinetic Parameters of a Cyclic Peptide (Cilengitide) in Humans.
| Parameter | Value | Reference |
| Half-life (t½) | ~2.5 - 3.0 hours | [6] |
| Volume of Distribution (Vss) | ~20 L | [6] |
| Clearance (CL) | Dose-dependent | [6] |
| Cmax (at 2000 mg dose) | ~132.8 ± 23.3 µg/mL | [6] |
Experimental Protocols
The following protocols provide a generalized framework for conducting pharmacokinetic studies on this compound in a preclinical rodent model, such as mice.
I. In Vivo Pharmacokinetic Study in Mice
This protocol outlines the steps for a single-dose pharmacokinetic study to determine key parameters following intravenous and oral administration.
A. Materials and Animals
-
This compound (analytical grade)
-
Vehicle for administration (e.g., saline, 5% DMSO/5% Solutol in saline)
-
Male or female CD-1 mice (or other appropriate strain), 8-10 weeks old
-
Dosing syringes and needles (for oral gavage and IV injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
B. Experimental Procedure
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.[7]
-
Dose Preparation: Prepare dosing solutions of this compound in the chosen vehicle at the desired concentrations for both intravenous (e.g., 1-5 mg/kg) and oral (e.g., 10-50 mg/kg) administration.
-
Animal Dosing:
-
Intravenous (IV) Administration: Administer the this compound solution via tail vein injection.
-
Oral (PO) Administration: Administer the this compound solution using an oral gavage needle.
-
-
Blood Sampling: Collect serial blood samples (approximately 30-50 µL) from the saphenous vein or submandibular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).[8][9]
-
Plasma Preparation: Immediately place blood samples into heparinized microcentrifuge tubes. Centrifuge the samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.[7]
II. Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma samples.
A. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar cyclic peptide)
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) (all LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges or plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
B. Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Spike a known volume of plasma (e.g., 50 µL) with the internal standard.
-
Protein Precipitation/Acidification: Add an equal volume of a protein precipitating agent (e.g., acetonitrile with 0.1% formic acid) or an acidifying solution (e.g., 2% phosphoric acid) and vortex.[6]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
SPE Conditioning: Condition the SPE sorbent with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge/plate.
-
Washing: Wash the sorbent with a weak solvent to remove interferences.
-
Elution: Elute this compound and the internal standard with an appropriate organic solvent mixture (e.g., 5% ammonium hydroxide in 95:5 ACN/Water).[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
C. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Set an appropriate flow rate (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
D. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic profiling of this compound.
Caption: Mechanisms of action of this compound in different pathogens.
References
- 1. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. unmc.edu [unmc.edu]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclomarin A Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A, a cyclic heptapeptide isolated from Streptomyces sp., has demonstrated potent antimicrobial activity, particularly against Mycobacterium tuberculosis and Plasmodium falciparum.[1][2] Its unique mechanisms of action, targeting the ClpC1 subunit of the caseinolytic protease in mycobacteria and the diadenosine triphosphate hydrolase (PfAp3Aase) in malaria parasites, make it a promising candidate for the development of new therapeutics.[1][3][4] However, the clinical translation of this compound is hindered by its poor pharmacokinetic properties, including low aqueous solubility and stability, which are common challenges for complex natural products.[2] To overcome these limitations, the development of effective drug delivery systems is crucial.
This document provides detailed application notes and experimental protocols for the formulation of this compound into polymeric nanoparticles and liposomes. These delivery systems can enhance the solubility, stability, and bioavailability of this compound, paving the way for further preclinical and clinical investigations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is fundamental for the rational design of a delivery system. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₈₂N₈O₁₁ | [5][6] |
| Molecular Weight | 1043.32 g/mol | [5][6] |
| Appearance | Fine white crystals | [7] |
| Solubility | Poor aqueous solubility is predicted from its hydrophobic structure. Soluble in dimethyl sulfoxide (DMSO). A derivative, CymA1, was noted to have better solubility. | [8][9] |
| Stability | Susceptible to degradation under extreme pH and high temperatures. | [8] |
Polymeric Nanoparticle Formulation of this compound
Polymeric nanoparticles are effective carriers for hydrophobic drugs, offering advantages such as controlled release, protection from degradation, and potential for targeted delivery.[10] The nanoprecipitation method, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles for hydrophobic drugs.
Hypothetical Data for this compound-Loaded PLGA Nanoparticles
The following table presents example data for a hypothetical formulation of this compound encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable and biocompatible polymer. These values are representative of what one might expect for such a system and should be determined experimentally.
| Parameter | Value |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -40 mV |
| Encapsulation Efficiency (%) | 70 - 90% |
| Drug Loading (%) | 1 - 5% |
| Release Profile | Sustained release over 72 hours |
Experimental Workflow: Nanoprecipitation
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA) or Pluronic F-68
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or fume hood for solvent evaporation
-
High-speed centrifuge
-
Lyophilizer (optional)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 50 mg of PLGA in 5 mL of acetone.
-
Add 5 mg of this compound to the PLGA solution and ensure it is fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 100 mg of PVA (or Pluronic F-68) in 50 mL of deionized water to create a 0.2% w/v solution.
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500-700 rpm).
-
Using a syringe with a fine needle, add the organic phase dropwise into the stirring aqueous phase.
-
A milky suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring overnight in a fume hood or use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35-40°C) to remove the acetone.
-
-
Purification and Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant containing the unencapsulated drug and surfactant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for immediate use or in a cryoprotectant solution (e.g., 5% trehalose) for lyophilization.
-
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it is expected to be entrapped within the lipid bilayer. The thin-film hydration method is a classic and effective technique for preparing liposomes.
Hypothetical Data for this compound-Loaded Liposomes
The following table presents example data for a hypothetical formulation of this compound encapsulated in liposomes composed of DSPC and Cholesterol.
| Parameter | Value |
| Vesicle Size (Z-average) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -5 to -15 mV |
| Encapsulation Efficiency (%) | 80 - 95% |
| Drug Loading (%) | 2 - 8% |
| Release Profile | Biphasic with initial burst release followed by sustained release |
Experimental Workflow: Thin-Film Hydration
Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DSPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve 100 mg of DSPC, 25 mg of cholesterol, and 10 mg of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DSPC, >55°C).
-
Evaporate the organic solvents under reduced pressure until a thin, uniform lipid film forms on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Rotate the flask gently in the water bath (above the lipid transition temperature) to hydrate the film. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform vesicles, sonicate the liposomal suspension using a bath sonicator or a probe sonicator. Maintain the temperature above the lipid transition temperature.
-
Alternatively, for a more defined size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by dialyzing the liposome suspension against fresh PBS or by using size-exclusion chromatography.
-
Characterization of this compound Delivery Systems
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Protocol: Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer. Perform the measurement at a fixed angle and temperature (e.g., 25°C). The Z-average provides the mean particle size, the PDI indicates the width of the size distribution, and the zeta potential reflects the surface charge and predicts stability.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the unencapsulated ("free") this compound from the formulation by ultracentrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticles or liposomes with a suitable solvent (e.g., acetonitrile or methanol) to release the encapsulated drug and quantify the total amount of drug.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis method.
-
Protocol:
-
Place a known amount of the this compound-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Mechanism of Action of this compound in M. tuberculosis
This compound exerts its bactericidal effect by targeting the ClpC1 subunit of the caseinolytic protease complex. This interaction leads to uncontrolled proteolysis within the bacterial cell, ultimately causing cell death.
Conclusion and Future Outlook
The development of drug delivery systems for this compound is a critical step towards realizing its therapeutic potential. The protocols outlined in this document for creating polymeric nanoparticles and liposomes provide a solid foundation for researchers to begin formulating this promising natural product. While the provided data is hypothetical, it serves as a benchmark for the expected outcomes of these formulation strategies. Future work should focus on the in-depth characterization of these formulations, followed by in vitro and in vivo studies to evaluate their efficacy and safety. Furthermore, the surface modification of these delivery systems with targeting ligands could further enhance their therapeutic index by enabling specific delivery to infected cells or tissues.
References
- 1. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-Assembled Surfactant Cyclic Peptide Nanostructures as Stabilizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C56H82N8O11 | CID 10772429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macromolecules as targeted drugs delivery vehicles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cyclomarin A to Interrogate ClpC1 Function in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomarin A is a cyclic antimicrobial peptide that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This natural product has been identified as a specific modulator of the caseinolytic protease C1 (ClpC1), a crucial AAA+ (ATPases Associated with diverse cellular Activities) chaperone protein in mycobacteria.[2][3] The essential nature of ClpC1 for mycobacterial growth and survival makes it a compelling target for novel anti-tubercular drug development.[4][5]
This compound acts by binding to the N-terminal domain of ClpC1, which leads to a dysregulation of the ClpC1P1P2 protease complex.[1][3][6] This interaction results in uncontrolled proteolysis of cellular proteins, ultimately leading to bacterial cell death.[4][6] The specific mechanism of action of this compound makes it an invaluable chemical probe for elucidating the multifaceted functions of ClpC1 in mycobacterial physiology, including protein homeostasis, stress response, and virulence.[5][7]
These application notes provide detailed protocols for utilizing this compound to study ClpC1 function in mycobacteria, including methods for assessing its impact on ClpC1 ATPase activity, protein degradation, and mycobacterial growth.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with mycobacterial ClpC1 and their antimycobacterial activity.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound and its Analogs
| Compound | Target | Binding Affinity (KD) | MIC50 against M. smegmatis | Cidal Concentration against M. tuberculosis | Reference |
| This compound | ClpC1 | - | 0.6 µM | 0.3 µM (in broth), 2.5 µM (in macrophages) | [2] |
| Cyclomarin A1 (amino-alcohol derivative) | ClpC1 NTD | - | 1.2 µM | - | [4] |
| Amino-alcohol derivative 2 | ClpC1 | 16 nM | - | - | [2] |
Table 2: Effect of this compound on ClpC1 ATPase and Proteolytic Activity
| Condition | Effect on ClpC1 ATPase Activity | Effect on ClpP1P2-mediated Proteolysis | Reference |
| This compound | No significant effect or moderate stimulation | Increased proteolysis of specific substrates | [4][6] |
| This compound | 2.5-fold enhancement of basal ATPase activity | Enhanced degradation of FITC-casein | [8] |
Experimental Protocols
Protocol 1: Determination of ClpC1 ATPase Activity using an NADH-Coupled Assay
This protocol describes a continuous spectrophotometric assay to measure the ATPase activity of ClpC1 and the effect of this compound. The hydrolysis of ATP to ADP by ClpC1 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of ATP hydrolysis is determined by monitoring the decrease in absorbance at 340 nm resulting from NADH oxidation.
Materials:
-
Purified recombinant M. tuberculosis ClpC1
-
This compound
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the NADH-coupled reaction mix: In the Assay Buffer, prepare a reaction mix containing:
-
1 mM ATP
-
2 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
40 U/mL Pyruvate kinase (PK)
-
60 U/mL Lactate dehydrogenase (LDH)
-
-
Prepare ClpC1 and this compound:
-
Dilute purified ClpC1 to a final concentration of 0.5-1 µM in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and dilute it in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
-
Set up the assay:
-
In a 96-well microplate, add the ClpC1 solution.
-
Add the diluted this compound or DMSO control to the wells containing ClpC1 and incubate for 10-15 minutes at room temperature.
-
-
Initiate the reaction:
-
Add the NADH-coupled reaction mix to each well to start the reaction. The final volume should be 100-200 µL.
-
-
Measure ATPase activity:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear phase of the absorbance curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
The rate of ATP hydrolysis is equivalent to the rate of NADH oxidation.
-
Compare the ATPase activity in the presence and absence of this compound.
-
Protocol 2: In Vitro Protein Degradation Assay using a Fluorescent Substrate
This protocol measures the effect of this compound on the degradation of a model protein substrate by the reconstituted ClpC1P1P2 protease complex. The degradation of a fluorescently labeled substrate, such as FITC-casein, results in an increase in fluorescence.
Materials:
-
Purified recombinant M. tuberculosis ClpC1, ClpP1, and ClpP2
-
This compound
-
FITC-Casein (fluorescein isothiocyanate-labeled casein)
-
ATP solution (100 mM)
-
Degradation Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the ClpC1P1P2 complex:
-
Pre-incubate purified ClpC1, ClpP1, and ClpP2 in Degradation Buffer at a molar ratio of approximately 1:2:2 (ClpC1 hexamer: ClpP1 heptamer: ClpP2 heptamer) for 10 minutes at 37°C to allow for complex formation. A typical final concentration for ClpC1 is 0.5 µM.
-
-
Prepare this compound and Substrate:
-
Prepare a stock solution of this compound in DMSO and dilute it in Degradation Buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare a working solution of FITC-casein in Degradation Buffer to a final concentration of 0.2-0.5 µM.
-
-
Set up the assay:
-
In a 96-well black microplate, add the pre-formed ClpC1P1P2 complex.
-
Add the diluted this compound or DMSO control and incubate for 10 minutes at room temperature.
-
-
Initiate the reaction:
-
Add the FITC-casein solution to each well.
-
Add ATP to a final concentration of 5 mM to initiate the degradation reaction. The final volume should be 100-200 µL.
-
-
Measure protein degradation:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time.
-
Calculate the initial rate of degradation from the linear phase of the curve.
-
Compare the degradation rates in the presence and absence of this compound.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of Mycobacterium tuberculosis or other mycobacterial species in a liquid culture.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other mycobacterial strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound
-
DMSO (for drug stock solution)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader for measuring optical density (OD600)
Procedure:
-
Prepare mycobacterial inoculum:
-
Grow a culture of mycobacteria in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh Middlebrook 7H9 broth.
-
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 10 µM.
-
Include a drug-free control (broth with DMSO) and a no-inoculum control (broth only).
-
-
Inoculate the plate:
-
Add the prepared mycobacterial inoculum to each well containing the this compound dilutions and the drug-free control. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane or in a way that prevents evaporation but allows for gas exchange.
-
Incubate the plate at 37°C for 7-14 days (depending on the mycobacterial species).
-
-
Determine the MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
Alternatively, measure the OD600 of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth or shows a significant reduction in OD600 compared to the drug-free control.
-
Visualizations
References
Cyclomarin A: A Chemical Probe for Unraveling the Role of PfAp3Aase in Plasmodium falciparum
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, continues to pose a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic targets and chemical probes to elucidate their function. Cyclomarin A, a cyclic peptide of marine origin, has been identified as a potent and specific inhibitor of Plasmodium falciparum diadenosine triphosphate hydrolase (PfAp3Aase). This enzyme plays a crucial role in the parasite's lifecycle by hydrolyzing the signaling molecule diadenosine triphosphate (Ap3A) into AMP and ADP. The specificity of this compound for the parasite enzyme over its human homolog, hFHIT, makes it an invaluable tool for studying the function of PfAp3Aase and a promising lead for antimalarial drug development.
These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate PfAp3Aase. The included methodologies cover the identification of PfAp3Aase as the target of this compound via affinity chromatography, the biochemical characterization of its inhibitory activity, and the heterologous expression and purification of recombinant PfAp3Aase.
Quantitative Data Summary
The inhibitory activity of this compound against PfAp3Aase and its human homolog hFHIT has been quantified, highlighting its specificity for the parasite enzyme.
| Compound | Target | IC50 (µM) | Reference |
| This compound | P. falciparum Ap3Aase (PfAp3Aase) | 0.004 | [1] |
| This compound | Human FHIT (hFHIT) | > 10 | [1] |
Experimental Protocols
Target Identification of this compound using Affinity Chromatography
This protocol describes the identification of PfAp3Aase as the cellular target of this compound from a P. falciparum lysate using affinity chromatography. The principle involves immobilizing this compound on a solid support, incubating it with parasite lysate to capture interacting proteins, and subsequently identifying the bound proteins by mass spectrometry.
Workflow for Target Identification
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Total Synthesis of Cyclomarin A
For researchers, scientists, and drug development professionals engaged in the intricate total synthesis of Cyclomarin A, overcoming challenges related to low yields is a critical step toward success. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant contributors to low yields in this compound total synthesis?
A1: The primary challenges in the total synthesis of this compound that often lead to low yields include:
-
Instability of the β-hydroxytryptophan Moiety: This unusual amino acid is prone to degradation under both acidic and basic conditions, leading to side reactions such as retro-aldol reactions and elimination.[1]
-
Macrocyclization Inefficiencies: The ring-closing step to form the heptapeptide macrocycle is often a low-yielding transformation. The choice of the cyclization site is crucial, as a biomimetic approach has been shown to produce only trace amounts of the desired product.[1]
-
Protecting Group Strategy: The use of incompatible protecting groups can lead to undesired side reactions during their removal. For instance, Boc protecting groups are often unsuitable due to the lability of the β-hydroxy functionality.[1]
-
Epimerization: Racemization at chiral centers, particularly during the macrocyclization step, can significantly reduce the yield of the desired stereoisomer.[2]
Q2: Is Solid-Phase Peptide Synthesis (SPPS) a viable strategy to improve the overall yield?
A2: Yes, recent studies have demonstrated that Fmoc-based solid-phase peptide synthesis (SPPS) can be a highly effective strategy for the total synthesis of this compound and its analogues, offering significant advantages over traditional solution-phase methods.[2][3] SPPS can streamline the synthesis, simplify purification of intermediates, and has been reported to provide higher overall yields.
Q3: What are the key considerations for a successful macrocyclization step?
A3: To achieve a higher yield in the macrocyclization step, consider the following:
-
Cyclization Position: The position of the final amide bond formation is critical. Syntheses have shown that cyclizing at a position different from the biosynthetic pathway can be more efficient.[1]
-
Coupling Reagents: The choice of coupling reagents is important. A common and effective combination for the macrolactamization is EDC/HOBt/DIPEA.[2]
-
High Dilution Conditions: Performing the cyclization under high dilution is essential to favor the intramolecular reaction over intermolecular polymerization.
Troubleshooting Guide
This guide provides solutions to specific problems that you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of the β-hydroxytryptophan building block. | The β-hydroxy group is prone to elimination or participation in side reactions. | Utilize protecting groups that are stable under the reaction conditions but can be removed mildly. The Fmoc or Alloc protecting groups are recommended over Boc groups.[1] Sharpless asymmetric aminohydroxylation can be used for its synthesis, though yields and enantioselectivity may be moderate.[1] |
| Trace amounts of product after macrocyclization. | Incorrect choice of cyclization site or inefficient coupling. | Avoid a biomimetic cyclization strategy between the tryptophan and the unsaturated amino acid.[1] A more successful approach involves cyclization at a different junction, for example, as employed in the linear synthesis starting with protected N-methylleucine.[1] Optimize coupling reagents and ensure high dilution conditions. |
| Formation of retro-aldol byproducts during desilylation. | Prolonged exposure to strong desilylating agents. | Reaction optimization is key. For instance, if using TBAF, monitor the reaction closely to avoid prolonged reaction times that can lead to byproducts.[2] |
| Low overall yield in solution-phase synthesis. | Multi-step purifications, challenging late-stage deprotections, and the need for multiple protecting groups inherent to solution-phase synthesis.[2] | Transition to an Fmoc solid-phase peptide synthesis (SPPS) approach. This has been shown to be more efficient, with reported overall yields for this compound and its analogues in the range of 53-65%.[2] |
| Epimerization during synthesis, particularly in the macrocyclization of related analogues. | The reaction conditions for cyclization may promote racemization. | The presence of the dmdhNle residue in Cyclomarins is thought to facilitate cyclization and suppress epimerization due to 1,3-allylic strain.[2] For analogues lacking this residue, careful optimization of the cyclization conditions is necessary. |
Data Presentation
Table 1: Comparison of Overall Yields for Cyclomarin Synthesis Strategies
| Synthesis Strategy | Product | Overall Yield | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | This compound | 65% | [2] |
| Solid-Phase Peptide Synthesis (SPPS) | This compound' (epimer) | 59% | [2] |
| Solid-Phase Peptide Synthesis (SPPS) | Cyclomarin C | 53% | [2] |
| Solid-Phase Peptide Synthesis (SPPS) | Metamarin | 36% (less efficient due to epimerization) | [2] |
Experimental Protocols
Protocol 1: Macrocyclization of Linear Heptapeptide Precursor via SPPS
This protocol is based on a successful solid-phase synthesis approach.[2]
-
Resin Cleavage: The fully deprotected linear heptapeptide is cleaved from the solid support resin using a solution of 25% HFIP in DCM.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude linear peptide.
-
Cyclization Reaction:
-
Dissolve the crude linear peptide in a suitable solvent (e.g., DMF) under high dilution conditions (typically 0.1-1 mM).
-
Add EDC (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3.0 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude cyclized product using reverse-phase HPLC to obtain the pure this compound.
-
Visualizations
Caption: High-level workflow for this compound synthesis via SPPS.
Caption: Troubleshooting logic for addressing low yields.
References
Technical Support Center: Cyclomarin A Purification
Welcome to the technical support center for the purification of Cyclomarin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this potent antitubercular and antimalarial cyclopeptide.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield of this compound After Extraction
Symptoms:
-
Minimal to no detectable this compound in the crude extract via analytical HPLC or bioassay.
-
Significantly lower than expected mass of the crude extract.
| Potential Cause | Recommended Solution |
| Inefficient Extraction from Fermentation Broth | Ensure the pH of the fermentation broth is adjusted to a neutral range before extraction with an organic solvent like ethyl acetate to maximize the partitioning of this compound. For resin-based extraction (e.g., Amberlite XAD series), ensure the column is not overloaded and that the elution is performed with a sufficient volume of an appropriate solvent such as methanol or acetone. |
| Degradation During Extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures. Conduct extraction steps at room temperature or below if possible. |
| Suboptimal Fermentation Conditions | Verify that the Streptomyces strain was cultured under optimal conditions for this compound production. Refer to established fermentation protocols for appropriate media, temperature, and incubation time.[1][2][3] |
Problem 2: Poor Resolution and Peak Tailing in HPLC Purification
Symptoms:
-
Broad, asymmetrical peaks for this compound in the chromatogram.
-
Inadequate separation from nearby impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, a shallow gradient of acetonitrile or methanol in water (often with a modifier like 0.1% formic acid or TFA) is typically used. Adjusting the gradient slope can improve the separation of closely eluting compounds.[4] |
| Column Overload | Reduce the amount of crude sample loaded onto the column. Perform a loading study on an analytical column to determine the maximum sample load before significant peak distortion occurs.[5][6] |
| Secondary Interactions with Stationary Phase | The presence of free silanol groups on the silica-based stationary phase can lead to peak tailing. Use an end-capped column or add a competitive base like triethylamine (TEA) in small concentrations (e.g., 0.1%) to the mobile phase to block these interactions. |
| Sample Solvent Effects | The solvent used to dissolve the sample can cause peak distortion if it is much stronger than the initial mobile phase. Dissolve the sample in a solvent that is as weak as or weaker than the starting mobile phase, or use the initial mobile phase itself.[7] |
Problem 3: Co-elution with Structurally Similar Impurities
Symptoms:
-
A single peak in the chromatogram that is later found to be a mixture of this compound and an impurity by mass spectrometry or NMR.
-
A shoulder on the main this compound peak.
| Potential Cause | Recommended Solution |
| Insufficient Selectivity of the Stationary Phase | Change the column chemistry. If a standard C18 column does not provide adequate resolution, try a different stationary phase such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivities through different interaction mechanisms like pi-pi interactions.[4][8] |
| Mobile Phase Not Optimized for Selectivity | Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter elution patterns and improve selectivity. Also, fine-tuning the mobile phase pH (while staying within the stable range for this compound) can change the ionization state of impurities and affect their retention. |
| Temperature Effects | Adjusting the column temperature can influence selectivity. Lowering the temperature can sometimes enhance the resolution between closely related compounds, although it may lead to an increase in backpressure.[4] |
Problem 4: Degradation of this compound During Purification
Symptoms:
-
Appearance of new peaks in the chromatogram over time.
-
Loss of biological activity in purified fractions.
-
Inconsistent results between purification runs.
| Potential Cause | Recommended Solution |
| pH Instability | This compound is known to be unstable under both acidic and basic conditions. A retro-aldol reaction can occur under slightly basic conditions. Maintain the pH of all buffers and solutions in a neutral range (approximately pH 6-7.5) throughout the purification process. Use buffered mobile phases if necessary. |
| Temperature Instability | Perform chromatographic separations at room temperature unless optimization studies show improved stability at lower temperatures. Avoid prolonged storage of solutions containing this compound at elevated temperatures. For long-term storage, keep purified this compound as a solid at -20°C or below. |
| Oxidation | If oxidative degradation is suspected, degas all solvents and consider adding an antioxidant to the mobile phase, although compatibility with the detection method must be verified. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from a Streptomyces fermentation broth?
A1: The general workflow involves several key stages:
-
Extraction: The fermentation broth is first separated from the mycelia. The supernatant is then extracted with an organic solvent like ethyl acetate or passed through an adsorbent resin column (e.g., Amberlite XAD) to capture the cyclopeptide.
-
Solvent Evaporation: The organic extract is dried and evaporated under reduced pressure to yield a crude solid.
-
Initial Cleanup (Optional): The crude extract can be subjected to flash chromatography on silica gel to remove highly polar and non-polar impurities.
-
Preparative HPLC: The final purification is typically achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: Which solvents are best for dissolving crude this compound before HPLC?
A2: Due to potential solubility issues in highly aqueous solutions, it is best to dissolve the crude extract in a solvent compatible with the HPLC mobile phase. Good starting choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol. For injection, the sample should ideally be dissolved in the initial mobile phase of the HPLC gradient to prevent peak distortion. If a stronger solvent like DMSO is used, the injection volume should be kept as small as possible.[7]
Q3: How can I confirm the purity and identity of my final this compound sample?
A3: A combination of analytical techniques is necessary for comprehensive purity and identity confirmation:
-
High-Performance Liquid Chromatography (HPLC): Use a high-resolution analytical column with a diode array detector (DAD) to check for chromatographic purity at different wavelengths.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities that may not be visible by other methods.
Q4: My this compound appears to be precipitating in the HPLC tubing. What can I do?
A4: Precipitation during an HPLC run is often due to poor solubility in the mobile phase.
-
Increase Organic Content: Ensure the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient is high enough to maintain the solubility of your sample.
-
Modify Aqueous Component: In some cases, using a different buffer system (e.g., ammonium acetate instead of formic acid) can improve solubility.
-
Lower Sample Concentration: Reduce the concentration of the sample being injected to stay below its solubility limit in the mobile phase.
Q5: What are the key parameters to consider when scaling up from analytical to preparative HPLC for this compound purification?
A5: When scaling up, the goal is to maintain the separation quality while increasing the load. Key parameters to adjust proportionally include:
-
Column Diameter: The flow rate and sample load should be scaled based on the change in the column's cross-sectional area.
-
Flow Rate: The flow rate should be increased to maintain the same linear velocity as the analytical method.
-
Injection Volume: The injection volume can be increased significantly, but a loading study is recommended to determine the optimal volume that doesn't compromise resolution.
-
Gradient Time: The duration of each step in the gradient should be kept proportional to the column volume to ensure a similar separation profile.
| Parameter | Analytical Scale (Example) | Preparative Scale (Example) | Scaling Factor (based on column area) |
| Column I.D. | 4.6 mm | 21.2 mm | ~21.2 |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | 21.2 |
| Injection Volume | 20 µL | 424 µL | 21.2 |
This table provides a simplified example. The optimal parameters must be determined empirically.[9]
Experimental Protocols & Visualizations
Protocol: Preparative HPLC for this compound Purification
This protocol outlines a general method for the final purification step of this compound using preparative reversed-phase HPLC.
1. System Preparation:
-
Column: C18 stationary phase, 10 µm particle size, 250 mm length x 21.2 mm internal diameter.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with 10-15 column volumes of the starting mobile phase composition (e.g., 70% A / 30% B) at the desired flow rate.
2. Sample Preparation:
-
Dissolve the partially purified this compound extract in a minimal volume of methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
30% to 60% B over 40 minutes.
-
60% to 100% B over 5 minutes.
-
Hold at 100% B for 5 minutes (column wash).
-
Return to 30% B over 2 minutes.
-
-
Fraction Collection: Collect fractions based on the UV signal, focusing on the main peak corresponding to this compound.
4. Post-Purification Processing:
-
Analyze the purity of each collected fraction using analytical HPLC-MS.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Diagrams
References
- 1. pjbt.org [pjbt.org]
- 2. brieflands.com [brieflands.com]
- 3. Fermentation, isolation, purification and characterization of an antitubercular antibiotic from Streptomyces luridus MTCC 4402 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Solid-Phase Synthesis of Cyclomarin A
Welcome to the technical support center for the solid-phase synthesis of Cyclomarin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex cyclic peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of Non-Standard Amino Acid Building Blocks
Question: What are the main challenges in synthesizing the four non-proteinogenic amino acid building blocks of this compound, and what are the recommended synthetic strategies?
Answer: The solid-phase synthesis of this compound requires the prior synthesis of four unique amino acid building blocks. Key challenges include controlling stereochemistry and avoiding side reactions.
-
(2S,3R)-β-methoxy Phenylalanine (Fmoc-MeOPhe-OH): A significant challenge is the O-methylation of the β-hydroxy group without causing side reactions like N-methylation, esterification, oxazolidone formation, β-elimination, or retro-aldol reactions.[1][2] A successful approach involves the direct O-methylation of Fmoc-(2S,3R)-β-hydroxy phenylalanine using methyl iodide (MeI) and a mild base like silver(I) oxide (Ag2O), which has been shown to provide the desired product in good yield with minimal side reactions.[1] Subsequent hydrolysis of any ester byproduct can be achieved with LiOH/CaCl2 with minimal racemization.[1]
-
(2S,3S,4R,5S)-3,5-dimethyl-2-(methylamino)hept-6-enoic acid (Fmoc-dmdhNle-OH): The synthesis of this residue can be efficiently achieved in a few steps from commercially available starting materials.[1]
-
N-methyl-(2S,3R)-β-hydroxy-Leucine (Fmoc-N-Me-HyLeu-OH): The synthesis involves a base-stable Boc-protecting group for N-methylation, which is later converted to an Fmoc group required for solid-phase peptide synthesis (SPPS).[1]
-
(2S,3R)-β-hydroxy-N-(1,1-dimethyl-2,3-epoxypropyl)tryptophan (Fmoc-HyTrp-OH): This building block is particularly labile under both acidic and basic conditions.[2] Synthesis strategies often involve establishing the stereochemistry of the 1,2-amino alcohol via methods like Sharpless amino hydroxylation or the addition of metalated indoles to chiral amino aldehydes.[2]
Common Side Reactions During Solid-Phase Synthesis
Question: What are the most common side reactions during the solid-phase synthesis of this compound and how can they be minimized?
Answer: Several side reactions can occur during the assembly of the linear peptide on the solid support. Awareness of these potential issues is crucial for optimizing the synthesis.
-
Retro-aldol Reaction: The β-hydroxytryptophan residue is prone to a retro-aldol reaction, especially under basic conditions.[3] This can be a significant issue during prolonged treatment with reagents like TBAF for desilylation.[1] Careful optimization of reaction times is necessary to avoid this side reaction.[1]
-
Epimerization: Epimerization can occur during the macrocyclization step, leading to diastereomeric impurities that require HPLC purification.[1] The presence of the dmdhNle residue in the cyclomarin sequence appears to facilitate cyclization and reduce epimerization.[1]
-
Aspartimide Formation: While not specific to this compound, aspartimide formation is a common side reaction in Fmoc-based SPPS when aspartic acid is present. This can be suppressed by adding HOBt to the piperidine deprotection solution.[4]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with proline as one of the first two residues.[4] Using 2-chlorotrityl chloride resin can help inhibit this side reaction due to steric hindrance.[4]
Optimization of On-Resin Steps
Question: How can the on-resin desilylation and macrocyclization steps be optimized for better yields?
Answer: The final steps on the solid support are critical for the successful synthesis of this compound.
-
On-Resin Desilylation: Removal of silyl protecting groups (like TBS and TBDPS) can be challenging.[1] While TBAF is effective, prolonged treatment can lead to side reactions.[1] It is recommended to optimize the TBAF treatment time; for the linear precursors of this compound, a 6-hour treatment is often sufficient to remove both TBS and TBDPS groups without significant side reactions.[1]
-
Macrocyclization: The cyclization of the linear peptide is a crucial step that can be low-yielding. The choice of cyclization reagents and conditions is important. The dmdhNle residue in the sequence has been noted to facilitate the cyclization process, potentially due to 1,3-allylic strain.[1]
Experimental Protocols
A generalized experimental protocol for the solid-phase synthesis of this compound using Fmoc chemistry is provided below. This should be adapted and optimized based on the specific laboratory setup and reagents.
Generalized Fmoc-SPPS Protocol for this compound
-
Resin Preparation: Start with a suitable resin, such as a Wang resin, pre-loaded with the first amino acid (e.g., Fmoc-Val-N-Me-Leu).[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a suitable coupling reagent like HCTU in the presence of a base such as DIPEA in DMF. Allow the coupling reaction to proceed for an adequate time to ensure completion. For sterically hindered amino acids, a double coupling may be necessary.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents like DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
On-Resin Desilylation: After assembly of the linear heptapeptide, perform on-resin desilylation using a reagent like TBAF. Optimize the reaction time to ensure complete deprotection while minimizing side reactions.[1]
-
Cleavage from Resin and Macrocyclization: Cleave the peptide from the resin and perform the macrocyclization in solution.
-
Purification: Purify the crude cyclized peptide using preparative HPLC to obtain the final this compound product.[1]
Data Presentation
Table 1: Overall Yields of Synthetic Cyclomarin Analogs via SPPS
| Compound | Overall Yield | Key Observation | Reference |
| This compound | 65% | Efficient synthesis without notable epimerization. | [1] |
| This compound' | 59% | Similar efficiency to this compound synthesis. | [1] |
| Cyclomarin C | 53% | Good yield achieved with the SPPS strategy. | [1] |
| Metamarin | 36% | Lower yield due to epimerization during macrocyclization, requiring HPLC purification. | [1] |
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Common side reactions in the synthesis of this compound.
References
Cyclomarin A Stability: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of Cyclomarin A under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in different pH conditions?
A1: this compound exhibits limited stability in both acidic and basic aqueous solutions. The instability is primarily attributed to the β-hydroxytryptophan residue within its structure. Under slightly basic conditions, this residue is prone to a retro-aldol reaction. Conversely, acidic conditions can lead to the rapid elimination of water, forming an α,β-unsaturated dehydrotryptophan derivative. While specific degradation rate constants at various pH levels are not extensively published, it is crucial to maintain a neutral pH to minimize degradation.
Q2: How should I store my stock solutions of this compound?
A2: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and stored at low temperatures.
Recommended Storage Conditions:
| Storage Type | Temperature | Duration |
|---|---|---|
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
Solutions should be protected from light to prevent potential photodegradation. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the best practices for handling this compound in the laboratory?
A3: this compound should be handled with standard laboratory precautions. Due to its cytotoxic and anti-inflammatory properties, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. When preparing solutions, it is recommended to work in a well-ventilated area or a fume hood. For weighing the solid compound, an analytical balance with a draft shield is recommended to ensure accuracy and prevent dispersal.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not widely available, it is a general best practice for cyclic peptides, especially those containing tryptophan residues, to be protected from light. Tryptophan can be susceptible to photo-oxidation. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or otherwise protected from direct light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions from solid material.- Ensure storage at -20°C or below and protect from light.- Avoid multiple freeze-thaw cycles by using aliquots.- Check the pH of your experimental buffer; maintain a neutral pH if possible. |
| Inconsistent results between experimental runs. | Variability in the concentration of active this compound. | - Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution before each experiment.- Follow a standardized protocol for solution preparation. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | - Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with your aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects biological activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Transfer the weighed solid to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in separate, clearly labeled tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: General Stability Assessment of this compound using HPLC
Objective: To assess the stability of this compound in a given solution over time under specific conditions (e.g., temperature, pH).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare the this compound solution in the desired buffer and at the desired concentration.
-
Immediately inject a sample of the "time zero" solution onto the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Inject the aliquot onto the HPLC system using the same method as the "time zero" sample.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
HPLC Method Parameters (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, start with 30% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (due to the presence of tryptophan)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting inconsistent results in Cyclomarin A activity assays
Welcome to the technical support center for Cyclomarin A activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound activity assays in a direct question-and-answer format.
Q1: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) or IC50 values for this compound between experiments?
A: Inconsistent MIC or IC50 values are a frequent challenge and can stem from several factors related to the compound, the cells, and the assay procedure itself.
Troubleshooting High Variability in Potency Assays
| Potential Cause | Recommended Solution(s) |
| Compound Instability or Handling | This compound, being a cyclic peptide, can be susceptible to degradation. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization in the chosen solvent (e.g., DMSO) before preparing dilutions.[1][2] |
| Inconsistent Cell Health and Density | The physiological state of your cells is critical. Use cells within a consistent and narrow passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. Inconsistent cell seeding density is a major source of variability; ensure a homogenous single-cell suspension before and during plating.[1][3][4][5] |
| Assay-Specific Variability | Different assay methods measure different endpoints and can yield varying results. For example, a metabolic assay (like MTT) may give different IC50 values than a membrane integrity assay (like LDH release). Standardize the incubation time for drug exposure across all experiments.[2][5] |
| Pipetting and Dilution Errors | Given the potency of this compound, minor inaccuracies in serial dilutions can lead to significant variations in the final concentration. Ensure pipettes are properly calibrated and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions).[1][2] |
Q2: My anti-mycobacterial assay shows no or significantly reduced this compound activity.
A: A lack of activity can be disconcerting. The issue could lie with the compound, the bacterial culture, or the assay conditions.
Troubleshooting Lack of Anti-Mycobacterial Activity
| Potential Cause | Recommended Solution(s) |
| Compound Inactivity | Verify the integrity and concentration of your this compound stock. If possible, test its activity against a known sensitive strain of Mycobacterium as a positive control. |
| Bacterial Strain Resistance | The mycobacterial strain you are using may have intrinsic or acquired resistance to this compound. The target of this compound is the ClpC1 protein; mutations in the clpC1 gene can confer resistance.[6][7] Sequence the clpC1 gene of your strain to check for mutations known to reduce binding. |
| Inappropriate Assay Conditions | For slow-growing mycobacteria like M. tuberculosis, a sufficient incubation period is crucial. Ensure the assay duration is long enough to observe growth inhibition. Also, confirm that the growth medium composition does not interfere with this compound's activity. |
| Incorrect Target Engagement | This compound acts by binding to the N-terminal domain of ClpC1, leading to uncontrolled proteolysis by the ClpP1P2 complex.[6][7][8] If you are using a biochemical assay, ensure that all components of the ClpC1-ClpP1P2 system are present and functional. |
Q3: I am seeing inconsistent results in my in vitro ClpC1 ATPase or protease activity assays with this compound.
A: Biochemical assays are sensitive to the quality of the recombinant proteins and the precise reaction conditions.
Troubleshooting In Vitro ClpC1 Assays
| Potential Cause | Recommended Solution(s) |
| Protein Quality and Aggregation | Ensure the purity and proper folding of your recombinant ClpC1 and ClpP1P2 proteins. Aggregated protein will have altered activity. Perform size-exclusion chromatography to confirm the oligomeric state of your proteins. |
| Cofactor and Substrate Concentrations | ClpC1 is an ATPase, so the concentration and purity of ATP are critical.[9] Ensure you are using a non-hydrolyzable ATP analog (like ATPγS) for binding studies if required. For protease assays, the concentration of the protein substrate (e.g., casein) can influence the reaction kinetics. |
| Assay Buffer Composition | The pH, ionic strength, and presence of detergents in the assay buffer can all impact protein stability and enzyme activity. Optimize the buffer conditions for your specific assay. |
| Incorrect Mechanistic Expectation | This compound binding to ClpC1 enhances its ATPase activity and stimulates proteolysis by ClpP1P2.[6][10][11] Therefore, you should be looking for an increase, not a decrease, in these activities. Assays designed to screen for inhibitors might be misinterpreted. |
Q4: My anti-malarial assays with this compound are not reproducible.
A: Anti-malarial assays, particularly those involving Plasmodium falciparum cultures, have their own unique set of challenges.
Troubleshooting Anti-Malarial Assays
| Potential Cause | Recommended Solution(s) |
| Parasite Stage and Synchronization | The sensitivity of P. falciparum to antimalarial drugs can vary depending on the parasite's life cycle stage. For better consistency, use synchronized parasite cultures. |
| Distinct Mechanism of Action | In P. falciparum, this compound's target is the diadenosine triphosphate hydrolase (PfAp3Aase), not ClpC1.[12][13] Ensure your assay is designed to measure the consequences of inhibiting this target. |
| Assay Readout Variability | Common readouts like [3H]-hypoxanthine incorporation can be variable.[14][15] Ensure consistent timing of isotope addition and harvesting. Consider alternative methods like SYBR Green-based fluorescence assays, but be mindful of potential compound interference. |
| Drug Resistance in Parasite Strain | As with mycobacteria, resistance can be a factor. While specific resistance mechanisms to this compound in Plasmodium are not as well-documented, inherent differences between strains can lead to varied sensitivity.[16][17] |
Experimental Protocols & Methodologies
1. Mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium species.
-
Cell Preparation: Grow Mycobacterium (e.g., M. smegmatis or M. bovis BCG) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 1.0), then dilute to the final desired inoculum concentration.
-
Compound Plating: Serially dilute this compound in the culture medium in a 96-well microplate. Include positive (no drug) and negative (no bacteria) controls.
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well. Seal the plate and incubate at 37°C for the required duration (e.g., 48 hours for M. smegmatis, 5-7 days for M. bovis BCG).
-
Assay Readout: Add Alamar Blue solution to each well and incubate for another 12-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
2. In Vitro ClpC1-ClpP1P2 Protease Activity Assay
This biochemical assay measures the effect of this compound on the proteolytic activity of the Clp complex.
-
Reagents: Purified recombinant Mtb ClpC1 and ClpP1P2 proteins, FITC-labeled casein (substrate), ATP, and an appropriate assay buffer (e.g., HEPES buffer with MgCl2 and KCl).
-
Reaction Setup: In a 96-well plate, combine ClpC1, ClpP1P2, and varying concentrations of this compound.
-
Initiation and Incubation: Add FITC-casein and ATP to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C).
-
Measurement: Monitor the degradation of FITC-casein over time. This can be done by measuring the decrease in fluorescence polarization or by stopping the reaction with TCA, pelleting the undigested substrate, and measuring the fluorescence of the supernatant containing small, digested FITC-peptides. An increase in fluorescence in the supernatant indicates enhanced protease activity.
3. Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This is a common high-throughput method for assessing anti-malarial drug activity.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Compound Plating: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation and Incubation: Add the parasite culture (typically at the ring stage with ~1% parasitemia and 2% hematocrit) to the wells. Incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.
-
Readout: Measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm). The signal is proportional to the amount of parasite DNA, and thus, parasite growth.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for the Mycobacterial Growth Inhibition Assay (MABA).
Caption: Dual mechanisms of action of this compound.
Caption: A logical troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1-ClpP1P2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 15. Monitoring Antimalarial Drug Efficacy: Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
Identifying and minimizing off-target effects of Cyclomarin A
Welcome to the technical support center for Cyclomarin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this potent cyclic peptide. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary, validated targets of this compound?
A1: this compound is a rare example of a natural product with two distinct, specific modes of action depending on the organism.[1]
-
In Mycobacterium tuberculosis , its primary target is the Caseinolytic protease C1 (ClpC1) , an essential AAA+ chaperone protein.[2][3][4] this compound binds to the N-terminal domain of ClpC1, leading to uncontrolled activation of the ClpP1P2 protease complex and subsequent lethal proteolysis.[2][3][5][6]
-
In Plasmodium falciparum , the causative agent of malaria, this compound targets and inhibits diadenosine triphosphate hydrolase (PfAp3Aase) .[1][4] It specifically inhibits the plasmodial enzyme and not its closest human homologue.[1]
Q2: Why is this compound potent against mycobacteria but shows little to no activity against other bacteria like E. coli or Staphylococcus aureus?
A2: The specificity of this compound for mycobacterial ClpC1 is due to structural differences in the binding pocket of ClpC orthologs in other bacteria.[7] A key amino acid, Phenylalanine-80 (Phe80), is crucial for the this compound-ClpC1 interaction in M. tuberculosis.[2][3] This residue is not conserved in the ClpC proteins of other Gram-positive and Gram-negative bacteria, which explains their resistance to the compound.[2][3][7]
Q3: I am observing an unexpected cellular phenotype in my experiment. How can I determine if this is an off-target effect?
A3: An unexpected phenotype is a common indicator of potential off-target activity.[8] To investigate, you should perform a dose-response experiment to compare the concentration of this compound required to produce the unexpected phenotype versus the concentration needed for on-target engagement. A significant difference between these concentrations may suggest an off-target effect.[8] Further validation using the protocols outlined in this guide is recommended.
Q4: What are the recommended general strategies for identifying potential off-target proteins?
A4: Several unbiased, proteome-wide methods can be employed to identify off-target interactions. These approaches are crucial as they do not rely on prior assumptions about potential binders.
-
Affinity Chromatography/Chemical Proteomics : This was the approach originally used to identify ClpC1 as the target of this compound.[1][2] An immobilized version of this compound is used to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP) : This method assesses changes in protein thermal stability upon ligand binding. Proteins that bind to this compound will exhibit a shift in their melting temperature, allowing for their identification across the proteome.
-
Computational Approaches : In silico methods, such as Similarity Ensemble Approach (SEA), can predict potential off-target interactions by comparing the chemical structure of this compound to ligands with known targets.[9] These predictions must be experimentally validated.
Q5: How can I minimize or control for off-target effects in my experiments?
A5: Minimizing off-target effects is critical for correctly interpreting your data.
-
Use the Lowest Effective Concentration : Determine the minimal concentration of this compound that achieves the desired on-target effect and use this concentration for subsequent experiments.
-
Use a Structurally Dissimilar Control : Employ a positive control compound that acts on the same target or pathway but has a different chemical structure. If this control reproduces the on-target phenotype without causing the suspected off-target effect, it strengthens the case that the latter is specific to the this compound scaffold.[8]
-
Target Validation (e.g., CRISPR-Cas9) : The most rigorous method is to validate the target's role in the observed phenotype.[8] Knocking out the gene for the intended target (e.g., ClpC1) should render the cells insensitive to this compound. If the phenotype persists, it is likely an off-target effect.
Data Summary Tables
Table 1: Validated Molecular Targets of this compound
| Target Protein | Organism | Consequence of Binding |
| ClpC1 (Caseinolytic protease C1) | Mycobacterium tuberculosis | Allosteric activation, leading to uncontrolled proteolysis and cell death.[2][5] |
| PfAp3Aase (Diadenosine triphosphate hydrolase) | Plasmodium falciparum | Enzymatic inhibition, preventing formation of the enzyme-substrate complex.[1] |
| ClpC2 | Mycobacterium tuberculosis | Binds to this compound, acting as a molecular sponge to protect ClpC1.[10] |
Table 2: Methodologies for Off-Target Identification
| Methodology | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | Uses an immobilized drug to capture binding proteins from a cell lysate for identification.[2] | Identifies direct binders; proven effective for this compound.[1][2] | Requires chemical modification of the drug; may miss weak interactions. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters a protein's thermal stability, which is detected by quantifying soluble protein at different temperatures. | In vivo and in vitro application; no drug modification needed; captures target engagement in a cellular context. | Can be technically demanding; indirect binders may complicate data interpretation. |
| Computational Prediction (e.g., SEA) | Predicts off-targets by comparing the drug's chemical features to a database of ligands with known targets.[9] | Fast and cost-effective; provides a testable hypothesis. | Predictions require experimental validation; may not be accurate for novel scaffolds. |
| CRISPR-Cas9 Target Validation | Knocking out the intended target gene should abolish the on-target phenotype. Persistence of the effect points to off-target action.[8] | Provides strong genetic evidence for on-target vs. off-target effects. | Labor-intensive; not suitable for initial discovery of unknown off-targets. |
Table 3: Template for Experimental Dose-Response Analysis
As specific off-target IC50 values for this compound are not widely available, researchers should generate their own data. Use this table as a template for organizing and comparing experimental results.
| Concentration | On-Target Effect (e.g., % Inhibition of ClpC1 activity) | Off-Target Effect (e.g., % Change in unexpected phenotype) | Cell Viability (%) |
| 0 µM (Vehicle) | 0% | 0% | 100% |
| 0.01 µM | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| EC50/IC50 |
Visualizations
References
- 1. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 5. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1-ClpP1P2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. ClpC2 protects an essential mycobacterial degradation pathway against this compound toxicity – Department of Biology | ETH Zurich [biol.ethz.ch]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Cyclomarin A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing formulation strategies to improve the oral bioavailability of peptide inhibitors.
Frequently Asked questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of Cyclomarin A?
The oral delivery of this compound, a cyclic heptapeptide, is challenging due to several physiological and physicochemical hurdles in the gastrointestinal (GI) tract.[1] These barriers can be categorized as:
-
Enzymatic Barriers: Peptides face degradation by a host of proteolytic enzymes. This begins in the stomach with pepsin in a highly acidic environment and continues in the small intestine with enzymes like trypsin and chymotrypsin.[1]
-
Epithelial Barrier: The intestinal epithelium forms a significant barrier to absorption. The large size and hydrophilic nature of most peptides restrict their passage through the lipidic cell membranes (transcellular route).[1] Furthermore, the tight junctions between epithelial cells limit the passage of molecules, generally those smaller than 500 Daltons, preventing most peptides from using the paracellular route.[1]
-
Mucus Barrier: A layer of mucus lines the GI tract, which can trap and clear peptides before they can reach the epithelial surface for absorption.[1]
-
Physicochemical Instability: The varying pH throughout the GI tract, from highly acidic in the stomach (pH 1.5-3) to neutral or slightly alkaline in the intestine, can denature peptides and alter their solubility and structure.[1]
-
Efflux Pumps: Transporters like P-glycoprotein (P-gp) on the surface of epithelial cells can actively pump absorbed peptides back into the intestinal lumen, further reducing net absorption.[1]
Q2: What are the main strategies to overcome the poor pharmacokinetic properties of this compound?
There are two primary approaches to improving the pharmacokinetic profile of this compound:
-
Chemical Modification (Analog Synthesis): This involves synthesizing derivatives of this compound to enhance properties like metabolic stability and membrane permeability. Common modifications for cyclic peptides include:
-
N-methylation: Replacing an N-H group in the peptide backbone with an N-CH3 group can protect against enzymatic degradation and improve membrane permeability by reducing the number of hydrogen bond donors.[2][3]
-
Prodrugs: Attaching a promoiety to the peptide can mask polar functional groups, increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium. The promoiety is later cleaved in the body to release the active drug.[4]
-
Amino Acid Substitution: Replacing specific amino acids with unnatural or D-amino acids can increase resistance to proteolysis.
-
-
Formulation Strategies: This involves incorporating this compound into advanced drug delivery systems to protect it from the harsh GI environment and enhance its absorption. These strategies include:
-
Lipid-Based Formulations (Liposomes, Nanoemulsions): Encapsulating this compound in lipid-based carriers can protect it from enzymatic degradation and improve its solubility and absorption.[5][6][7]
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Permeation Enhancers: Co-administration with substances that transiently open the tight junctions between epithelial cells can increase paracellular transport.[8]
-
Enzyme Inhibitors: Co-formulating with protease inhibitors can reduce enzymatic degradation in the GI tract.[1]
-
Q3: Where can I find information on the known structure-activity relationships (SAR) of this compound analogues?
Several studies have explored the synthesis of this compound analogues to understand the structural requirements for its biological activity.[1] While these studies primarily focus on antimycobacterial and antiplasmodial activity, they provide insights into which parts of the molecule can be modified. For instance, modifications at the prenyl side chain of the tryptophan residue and the hydroxylated leucine have been investigated.[1] However, there is limited publicly available data directly correlating these structural modifications with specific pharmacokinetic parameters.
Troubleshooting Guides
Problem 1: Low Metabolic Stability of this compound in In Vitro Assays
Scenario: You are performing a metabolic stability assay using liver microsomes or hepatocytes and observe rapid degradation of your this compound analogue.
Possible Causes:
-
Susceptibility to Cytochrome P450 (CYP) Enzymes: The analogue may be a substrate for CYP enzymes present in the liver microsomes.
-
Hydrolysis by Esterases or Other Hydrolases: If the analogue contains ester bonds or other labile functional groups, it may be susceptible to hydrolysis.
-
Instability in Assay Buffer: The compound may be chemically unstable at the pH or temperature of the incubation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low metabolic stability.
Detailed Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol is a general guideline and may need optimization for specific compounds.
-
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a microsomal incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound to the microsomal mixture to a final concentration of typically 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical this compound Analogue
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsome Concentration | 0.5 mg/mL |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |
Problem 2: Poor Permeability of this compound in Caco-2 Assays
Scenario: Your this compound analogue shows low apparent permeability (Papp) in a Caco-2 cell permeability assay, suggesting poor intestinal absorption.
Possible Causes:
-
Low Passive Diffusion: The compound may be too large or too polar to efficiently cross the cell membrane.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the apical side.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Caco-2 permeability.
Detailed Experimental Protocol: Caco-2 Permeability Assay
This protocol is a general guideline and should be adapted based on specific experimental needs.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution
-
Control compounds (high and low permeability, and a P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For the basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the involvement of active efflux.
-
Table 2: Representative Caco-2 Permeability Data for a Hypothetical this compound Analogue
| Parameter | Value |
| Papp (A-B) | 0.5 x 10⁻⁶ cm/s |
| Papp (B-A) | 2.5 x 10⁻⁶ cm/s |
| Efflux Ratio (ER) | 5.0 |
| Papp (A-B) with Verapamil | 2.0 x 10⁻⁶ cm/s |
Problem 3: High Cytotoxicity Observed in Cell-Based Assays
Scenario: Your this compound analogue exhibits significant cytotoxicity in preliminary cell-based assays, raising concerns about its therapeutic window.
Possible Causes:
-
Off-target effects: The compound may be interacting with unintended cellular targets, leading to toxicity.
-
Mitochondrial toxicity: The compound could be disrupting mitochondrial function.
-
Membrane disruption: At high concentrations, the compound might be causing non-specific membrane damage.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing oral absorption of peptides using prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal formulations of Cyclosporin A: a biophysical approach to pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal formulations of cyclosporin A: influence of lipid type and dose on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Evaluation of Cyclomarin A Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Cyclomarin A analogs to enhance potency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and evaluation of this compound analogs.
Synthesis & Purification
Q1: We are experiencing low yields during the solid-phase peptide synthesis (SPPS) of our this compound analog. What are the likely causes and solutions?
A1: Low yields in the SPPS of cyclic peptides like this compound analogs are common. The primary competing reactions are intermolecular oligomerization (dimerization, trimerization) and the formation of various side products.[1] Key troubleshooting steps are outlined below:
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Considerations & Quantitative Data |
| High levels of oligomers (dimers, trimers) | Reaction concentration is too high, favoring intermolecular reactions. | Perform the cyclization under high-dilution conditions.[1] | Typical concentrations for solution-phase cyclization are in the low millimolar (1-5 mM) range. On-resin cyclization utilizes the principle of pseudo-dilution by anchoring peptides to a solid support, which can reduce intermolecular reactions.[1] |
| The linear peptide sequence is prone to aggregation. | Use chaotropic agents (e.g., 6 M Guanidinium chloride) to disrupt aggregation. Incorporate turn-inducing elements like proline or D-amino acids to pre-organize the peptide for cyclization.[1] | - | |
| Presence of side products | Diketopiperazine (DKP) formation: Occurs at the dipeptide stage, especially with Proline at the N-terminus.[1] | Synthesize on 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation. For Boc-based synthesis, use in-situ neutralization protocols.[1] | Using 2-CTC resin can significantly increase the yield compared to Wang resin when Proline is involved.[1] |
| Aspartimide formation: Can occur under both acidic and basic conditions, particularly in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[2] | Add HOBt to the deprotection solution during Fmoc synthesis.[1] Use protecting groups like Hmb on the preceding amino acid's backbone nitrogen. | This side reaction leads to a mixture of α- and β-peptides.[2] | |
| Incomplete Deprotection/Coupling | Aggregation of the growing peptide chain on the resin.[3] | Use "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or using alternative solvents like NMP instead of DMF.[3] | Aggregation can lead to complete failure of both deprotection and acylation reactions.[3] |
| Lability of Unusual Amino Acids | The β-hydroxytryptophan residue is prone to retro-aldol reaction under basic conditions and dehydration under acidic conditions.[4][5] | To avoid these issues, consider synthesizing desoxycyclomarin analogs that contain non-hydroxylated tryptophans.[4] For the synthesis of the β-hydroxy tryptophan building block, careful control of pH is crucial.[5] | - |
Q2: We are struggling with the synthesis of the nonproteinogenic amino acids found in this compound. What are the key challenges?
A2: The synthesis of the unusual amino acids is a significant hurdle. Specifically:
-
(2S,3R)-β-hydroxy tryptophan: This building block is notoriously labile under both acidic and basic conditions.[5] Published routes often involve either Sharpless aminohydroxylation or the addition of metalated indoles to chiral amino aldehydes, both of which can be challenging to optimize.[5]
-
N-methylation and N-prenylation: Base-promoted O-methylations of N-carbamate protected β-hydroxy amino acids are prone to side reactions like N-methylation, esterification, and retro-aldol.[5] N-prenylation of tryptophan should ideally be performed prior to its incorporation into the peptide chain.[6]
Potency & Biological Activity
Q3: What are the known molecular targets of this compound, and how does this impact analog design?
A3: this compound has two distinct and specific modes of action.[7]
-
In Mycobacterium tuberculosis (Mtb): It targets the N-terminal domain of the ClpC1 ATPase, which is an essential chaperone for the ClpP1P2 protease complex.[8][9][10] Binding of this compound leads to uncontrolled proteolysis, which is fatal to the bacteria.[8][11] This makes ClpC1 a promising target for anti-mycobacterial drug discovery.[8]
-
In Plasmodium falciparum (Malaria): It inhibits the diadenosine triphosphate hydrolase (PfAp3Aase), validating this enzyme as a new drug target for malaria treatment.[4][7]
Analog design should focus on modifications that enhance binding to these specific targets while potentially improving pharmacokinetic properties. Structure-activity relationship (SAR) studies indicate that certain parts of the molecule can be simplified or modified without losing activity.[4]
Q4: Our novel analog shows low potency against M. tuberculosis. What could be the issue?
A4: Low potency could stem from several factors:
-
Reduced Target Affinity: The modification may have disrupted key interactions with the ClpC1 binding pocket. The interaction with Phe80 in ClpC1 is particularly important for the compound's activity and selectivity against mycobacteria.[8][9]
-
Poor Cell Permeability: The analog may not be effectively entering the mycobacterial cell.
-
Instability: The analog might be unstable under assay conditions or susceptible to metabolic degradation.
-
Poor Pharmacokinetic Properties: While not directly related to in vitro potency, properties like large size and high flexibility have been noted as challenges for this compound itself in animal models.[12]
Quantitative Data Summary
The following tables summarize the biological activities of this compound and some of its analogs against Mycobacterium tuberculosis and Plasmodium falciparum.
Table 1: Anti-mycobacterial Activity of Cyclomarin Analogs
| Compound | Modification | MIC against M. tuberculosis (μM) | Reference |
| This compound | Natural Product | 0.1 | [13] |
| Cyclomarin C | Differs in oxidation state of the prenylated β-hydroxytryptophan | 0.1 | [4] |
| Desoxycyclomarin Analogs (general) | Non-hydroxylated tryptophan | Varies, some retain high potency | [4][14] |
| Analog 25a | Side chain modification | 1.56 | [15] |
| Analog 25b | Side chain modification | >50 | [15] |
| Analog 25d | Side chain modification | 6.25 | [15] |
Table 2: Anti-malarial Activity of Cyclomarin Analogs
| Compound | Modification | IC50 against P. falciparum (μM) | Reference |
| This compound | Natural Product | Potent inhibitor | [4] |
| Cyclomarin C | Differs in oxidation state | 0.25 | [4] |
| Analog 25a | Side chain modification | 0.04 | [15] |
| Analog 25b | Side chain modification | 0.03 | [15] |
| Analog 25d | Side chain modification | 0.04 | [15] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog
This protocol outlines a general procedure for the synthesis of a linear heptapeptide precursor on a solid support.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.[16]
-
First Amino Acid Loading: Dissolve Fmoc-protected C-terminal amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DCM. Add the solution to the swollen resin and agitate for 2 hours. Wash the resin with DCM, a mixture of DCM/methanol/DIPEA, and finally DCM and DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.[2] Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2][16]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 eq.), a coupling agent like HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF. Add this solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for complete coupling using a qualitative test like the Kaiser or TNBS test.[3] If the reaction is incomplete, extend the coupling time or repeat the coupling step.
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence.
-
Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O; 95:2.5:2.5) for 1.5-2 hours.[2][3]
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether.[2] Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude linear peptide by reverse-phase HPLC.[2]
Protocol 2: Head-to-Tail Macrolactamization
-
Peptide Dissolution: Dissolve the purified linear peptide in a large volume of DMF to achieve a low concentration (1-5 mM).[1]
-
Cyclization Reaction: Add a coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the peptide solution.[1] Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by analytical RP-HPLC to observe the disappearance of the linear peptide and the appearance of the cyclic product.[1]
-
Work-up: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.[1]
-
Global Deprotection: Treat the protected cyclic peptide with a suitable cleavage cocktail to remove all side-chain protecting groups.[1]
-
Final Purification: Purify the final cyclic peptide analog using reverse-phase HPLC.
Protocol 3: In Vitro Potency Assay against M. tuberculosis
-
Strain and Culture: Use M. tuberculosis H37Rv. Grow the bacteria in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC enrichment at 37°C.
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Make serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, add the bacterial culture (adjusted to a specific optical density) to each well containing the serially diluted compound. Include a positive control (e.g., Rifampicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Readout: Determine bacterial growth by measuring either optical density at 600 nm (OD600) or by using a viability indicator dye like Resazurin.
-
Data Analysis: Plot the percentage of growth inhibition against the compound concentration. Calculate the Minimum Inhibitory Concentration (MIC) or IC50 value by fitting the dose-response curve to a suitable model.[17]
Visualizations
Caption: Mechanism of action of this compound in M. tuberculosis.
Caption: Experimental workflow for this compound analog synthesis.
Caption: Troubleshooting logic for low cyclization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Cyclomarin Derivatives and Their Biological Evaluation towards Mycobacterium Tuberculosis and Plasmodium Falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. bachem.com [bachem.com]
- 17. marinbio.com [marinbio.com]
Strategies to increase the binding affinity of Cyclomarin A to ClpC1
Welcome to the technical support center for researchers working on the interaction between Cyclomarin A and its target, the ClpC1 ATPase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at understanding and increasing their binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of this compound on ClpC1?
This compound (CymA) specifically binds to the N-terminal domain (NTD) of the ClpC1 protein.[1][2][3] This interaction is crucial for its antimycobacterial activity. The D1 and D2 domains of ClpC1 do not contribute significantly to the binding affinity.[1]
Q2: Which residues in ClpC1 are critical for the interaction with this compound?
The co-crystal structure of the ClpC1 NTD in complex with this compound has identified several key amino acid residues involved in the binding. Phenylalanine at position 80 (Phe80) is particularly important for the interaction.[1][3][4] Mutations in this and other binding site residues can significantly reduce the binding affinity of this compound.[1][4] The binding pocket is hydrophobic in nature.[2]
Q3: How does this compound binding affect the function of ClpC1?
This compound binding to the ClpC1 NTD leads to a deregulation of the ClpC1/ClpP1P2 protease machinery, resulting in uncontrolled proteolysis and ultimately bacterial cell death.[1][5] Interestingly, CymA binding does not inhibit the ATPase activity of ClpC1; in fact, it can enhance it.[1][6][7] The binding of CymA promotes the formation of super-complexes of multiple ClpC1 hexameric rings.[6][8]
Q4: What are some initial strategies to increase the binding affinity of this compound?
Based on the known structure-activity relationships (SAR), modifications to the this compound molecule can be explored. The hydroxy functionality on the leucine residue at position ② is important for binding.[5] Structure-guided drug design, utilizing the high-resolution co-crystal structure of the CymA-ClpC1 NTD complex, can inform the design of novel CymA analogs with potentially higher affinity.[1][2] Dimerization of the cyclic peptides has also been explored as a strategy.[2]
Troubleshooting Guides
Guide 1: Low Binding Affinity Observed in Isothermal Titration Calorimetry (ITC) Experiments
Problem: Your ITC experiment shows weak or no binding between your this compound analog and ClpC1.
| Possible Cause | Troubleshooting Step |
| Protein Instability/Misfolding | Ensure the ClpC1 NTD is correctly folded and stable in your experimental buffer. Perform quality control checks like circular dichroism or differential scanning fluorimetry. |
| Compound Solubility Issues | This compound has limited solubility. Ensure your analog is fully dissolved in the ITC buffer. A derivative, CymA1, has been used due to its better solubility.[1] |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can significantly impact binding. Optimize buffer conditions. Consider using a buffer similar to that reported in successful binding studies. |
| Inactive Compound | Verify the integrity and purity of your this compound analog using techniques like HPLC and mass spectrometry. |
| Mutations in the Binding Site | If you are using a mutant of ClpC1, ensure the mutation is not in a critical binding residue, unless that is the purpose of the experiment. Mutations at Phe80, for example, are known to reduce binding.[1][4] |
Guide 2: Inconsistent Results in Surface Plasmon Resonance (SPR) Assays
Problem: You are observing high non-specific binding or variability in your SPR data for the this compound-ClpC1 interaction.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Chip Surface | Use a reference flow cell to subtract non-specific binding. Adding a blocking agent like BSA to the running buffer can also help. |
| Improper Ligand Immobilization | Ensure optimal immobilization of ClpC1 on the sensor chip. A low immobilization level is often better to avoid mass transport limitations.[9] |
| Analyte Aggregation | Ensure your this compound analog is not aggregating in the running buffer. Use fresh solutions and consider including a small amount of a non-ionic detergent like Tween-20 in the buffer. |
| Mass Transport Limitation | High ligand density or fast association rates can lead to mass transport limitation. Try using a lower density of immobilized ClpC1 and a higher flow rate.[9] |
| Incomplete Regeneration | Ensure the regeneration solution effectively removes the bound analyte without damaging the immobilized protein. Test different regeneration conditions. |
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound and related compounds to ClpC1.
| Compound | ClpC1 Construct | Method | Binding Affinity (KD) | Reference |
| This compound (CymA) | Full-Length (FL) ClpC1 | - | 3.1 nM | [2] |
| Ecumicin (ECU) | Full-Length (FL) ClpC1 | SPR | 71.7 nM | [10][11] |
| Rufomycin (RUF) | Full-Length (FL) ClpC1 | - | 86.6 nM | [2] |
| Ecumicin (ECU) | ClpC1 NTD | SPR | 48.0 nM | [11] |
| This compound (CymA) | ClpC1 NTD | - | - | [1][3] |
Key Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Protein Preparation:
-
Express and purify the N-terminal domain (NTD) of ClpC1.
-
Dialyze the protein extensively against the desired ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
-
Ligand Preparation:
-
Dissolve the this compound analog in the same dialysis buffer used for the protein.
-
Ensure complete dissolution; centrifugation or filtering may be necessary to remove any aggregates.
-
Accurately determine the ligand concentration.
-
-
ITC Experiment:
-
Load the ClpC1 NTD solution into the sample cell of the calorimeter.
-
Load the this compound analog solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine KD, n, ΔH, and ΔS.
-
Protocol 2: Site-Directed Mutagenesis to Probe Binding Interactions
This protocol allows for the targeted mutation of specific amino acid residues in ClpC1 to investigate their role in this compound binding.
-
Primer Design:
-
Design forward and reverse primers containing the desired mutation for the ClpC1 gene.
-
The primers should have a significant overlap and a melting temperature appropriate for PCR.
-
-
PCR Mutagenesis:
-
Use a high-fidelity DNA polymerase to perform PCR with the ClpC1 expression plasmid as the template and the designed mutagenic primers.
-
This will generate copies of the plasmid containing the desired mutation.
-
-
Template Removal:
-
Digest the PCR reaction with an enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation and Selection:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed cells using an appropriate antibiotic.
-
-
Sequence Verification:
-
Isolate the plasmid DNA from several colonies and sequence the ClpC1 gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Protein Expression and Binding Analysis:
-
Express and purify the mutant ClpC1 protein.
-
Characterize the binding of this compound to the mutant protein using a suitable biophysical technique like ITC or SPR to determine the effect of the mutation on binding affinity.
-
Visualizations
Caption: Workflow for improving binding affinity via site-directed mutagenesis.
Caption: Troubleshooting logic for low binding affinity experiments.
References
- 1. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1-ClpP1P2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 10. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing epimerization during Cyclomarin A synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during the synthesis of Cyclomarin A.
Troubleshooting Guide: Preventing Epimerization
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing the loss of stereochemical integrity.
Q1: I am observing significant epimerization during the macrolactamization of the linear this compound precursor. What are the recommended conditions to minimize this?
A1: Epimerization during macrolactamization is a common challenge in the synthesis of cyclic peptides. For this compound, a proven method to minimize epimerization is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) under high-dilution conditions. This protocol was successfully employed in the total synthesis of this compound with no notable epimerization.[1]
Key factors to control during macrolactamization include:
-
Coupling Reagents: The combination of a carbodiimide like EDC with an additive such as HOBt is crucial for suppressing racemization.[1]
-
Base: Use a hindered base like DIPEA in a controlled amount. Excess base can promote epimerization.
-
Concentration: High-dilution conditions (typically 0.1 to 1 mM) are essential to favor intramolecular cyclization over intermolecular side reactions, which can increase the risk of epimerization.
-
Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can help reduce the rate of epimerization.
Q2: During the solid-phase peptide synthesis (SPPS) of the linear precursor, I suspect epimerization is occurring at specific amino acid residues. Which residues in this compound are most susceptible, and what coupling reagents are recommended for peptide elongation?
A2: The unique non-proteinogenic and N-methylated amino acids in this compound can be prone to epimerization during SPPS. The C-terminal amino acid of the growing peptide chain is activated during each coupling step and is therefore at the highest risk.
For the elongation of the peptide chain in this compound synthesis, the use of aminium/uronium or phosphonium-based coupling reagents is recommended. Specifically, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) has been successfully used for the coupling of the amino acid building blocks of this compound.[1] These types of reagents are known for their high coupling efficiency and low propensity for racemization, especially when coupling sterically hindered or N-methylated amino acids.
Q3: I am synthesizing the non-proteinogenic amino acid building blocks of this compound and am concerned about maintaining their stereochemical purity. What are the critical steps to control?
A3: The stereoselective synthesis of the unusual amino acid building blocks is critical for the overall success of the this compound synthesis. Each building block presents unique challenges:
-
(2S,3R)-β-methoxy phenylalanine: The introduction of the methoxy group can be challenging. It is crucial to employ a stereoselective method, such as an asymmetric aminohydroxylation or a Sharpless asymmetric dihydroxylation followed by functional group manipulations, to establish the correct stereocenters.
-
(2S,4R)-N-methyl hydroxyleucine: The key is to control the stereochemistry at both the C2 and C4 positions. This can be achieved through methods like asymmetric alkylation of a chiral glycine enolate equivalent or by using a chiral auxiliary to direct the stereoselective introduction of the methyl and hydroxyl groups.
-
(2S,3R)-3,5-dimethyldehydronorleucine: The stereocenters in this unsaturated amino acid can be established using asymmetric hydrogenation or other stereoselective methods for the introduction of the methyl groups. The presence of this residue has been suggested to facilitate a cyclization-competent conformation of the linear precursor, thereby reducing the likelihood of epimerization during macrolactamization.[1]
For all non-standard amino acid syntheses, it is imperative to carefully choose reagents and reaction conditions that are known to preserve stereochemical integrity. Purification of diastereomeric intermediates at various stages is also a critical step.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid residue from the naturally occurring L-configuration to the D-configuration. This can happen during the activation of the carboxylic acid group for peptide bond formation.
Q2: Why is preventing epimerization so critical in the synthesis of this compound?
A2: this compound's biological activity is highly dependent on its specific three-dimensional structure, which is dictated by the precise stereochemistry of its constituent amino acids. Even a single epimerized residue can drastically alter the peptide's conformation, leading to a significant loss or complete abolition of its therapeutic effects. The resulting diastereomers can also be very difficult to separate from the desired product.
Q3: Are there any general strategies to minimize epimerization during peptide synthesis?
A3: Yes, several general strategies can be employed:
-
Choice of Coupling Reagent: Uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP, PyAOP) salt-based reagents are generally preferred over carbodiimides alone as they are known to suppress racemization.
-
Use of Additives: When using carbodiimides (e.g., DCC, EDC), the addition of reagents like HOBt, HOAt, or OxymaPure is essential to minimize epimerization.
-
Control of Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of epimerization.
-
Solvent Polarity: Using less polar solvents, when solubility allows, can sometimes help in reducing epimerization.
-
Base Strength and Concentration: The use of sterically hindered, non-nucleophilic bases (e.g., DIPEA) at the minimum required concentration is advisable, as strong bases can promote racemization through enolization.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Minimizing Epimerization
| Coupling Reagent/System | Propensity for Epimerization | Notes |
| DCC or EDC (alone) | High | Not recommended without additives. |
| DCC/HOBt or EDC/HOBt | Low to Moderate | A classic combination for suppressing epimerization. EDC/HOBt was successfully used for this compound macrolactamization.[1] |
| DIC/HOAt | Very Low | Generally considered superior to HOBt-based systems in suppressing epimerization. |
| HBTU, TBTU | Low | Effective uronium-based reagents. |
| HATU, HCTU | Very Low | Highly efficient uronium-based reagents, often preferred for difficult couplings. |
| PyBOP, PyAOP | Very Low | Phosphonium-based reagents with excellent performance in minimizing epimerization. PyAOP was used for peptide elongation in this compound synthesis.[1] |
Table 2: Influence of Reaction Conditions on Epimerization
| Parameter | Condition to Minimize Epimerization | Rationale |
| Temperature | 0 °C or lower | Reduces the rate of the epimerization side reaction. |
| Solvent | Less polar (e.g., DCM, THF) | Can disfavor the formation of the oxazolone intermediate that leads to racemization. |
| Base | Hindered, non-nucleophilic (e.g., DIPEA, 2,4,6-collidine) | Minimizes direct α-proton abstraction from the activated amino acid. |
| Concentration | High dilution (for cyclization) | Favors intramolecular cyclization over intermolecular reactions. |
Experimental Protocols
Protocol 1: Macrolactamization of Linear this compound Precursor
This protocol is adapted from the successful total synthesis of this compound.[1]
-
Preparation of the Linear Peptide: The fully protected linear heptapeptide precursor of this compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is then cleaved from the resin and fully deprotected.
-
Cyclization Reaction Setup:
-
Dissolve the linear peptide in a suitable solvent (e.g., a mixture of DCM and DMF) to achieve a final concentration of approximately 0.5 mM (high dilution).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
-
Addition of Reagents:
-
To the cooled peptide solution, add 1.5 equivalents of HOBt.
-
Add 3.0 equivalents of DIPEA.
-
Slowly add a solution of 1.5 equivalents of EDC in DMF dropwise over several hours using a syringe pump.
-
-
Reaction Monitoring:
-
Monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by preparative HPLC to obtain pure this compound.
-
Protocol 2: General Peptide Coupling during SPPS with PyAOP
This protocol is suitable for the elongation of the peptide chain during the SPPS of the this compound linear precursor.[1]
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 3 equivalents of PyAOP and 6 equivalents of DIPEA.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered or N-methylated amino acids, the coupling time may need to be extended, and a double coupling may be necessary.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Visualizations
Caption: Mechanisms of epimerization during peptide bond formation.
Caption: Solid-phase synthesis workflow for this compound.
References
Managing side reactions in Cyclomarin A synthesis
Welcome to the technical support center for the synthesis of Cyclomarin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the total synthesis of this compound?
A1: The synthesis of this compound is complex and involves several sensitive steps. The most frequently encountered side reactions include:
-
Epimerization: Particularly at the C-terminal amino acid during the macrocyclization step. This is a significant issue that can drastically reduce the yield of the desired stereoisomer.[1]
-
Retro-Aldol Reaction: The β-hydroxytryptophan residue is susceptible to a retro-aldol reaction under basic conditions, leading to the formation of a "minimized" cyclomarin byproduct with a missing tryptophan side chain.[2][3] This has been observed during prolonged treatment with tetrabutylammonium fluoride (TBAF) for desilylation.[1][4]
-
Dehydration: Under acidic conditions, the β-hydroxytryptophan residue can undergo elimination of water, forming an α,β-unsaturated dehydrotryptophan derivative.[2][3]
-
Diketopiperazine Formation: A common side reaction in peptide synthesis that can occur during the deprotection of the second amino acid in the linear sequence, leading to chain termination.[2]
-
Side Reactions during Building Block Synthesis: The synthesis of non-proteinogenic amino acid building blocks, such as Fmoc-(2S,3R)-β-methoxy phenylalanine, can be plagued by side reactions like N-methylation, esterification, and oxazolidone formation during base-promoted O-methylation.[1]
Q2: Which protecting group strategy is recommended for this compound synthesis?
A2: The choice of protecting groups is critical to avoid side reactions. An Fmoc-based solid-phase peptide synthesis (SPPS) strategy is generally preferred.[1]
-
α-Amino Protection: The Fmoc group is ideal as it is removed under mild basic conditions (e.g., piperidine in DMF), which are compatible with the sensitive amino acid residues in this compound.[2]
-
Side-Chain Protection: Acid-labile protecting groups like tert-butyl (tBu) for hydroxyls and Boc for amines are commonly used. However, for the β-hydroxy functionality on tryptophan, silyl ethers (e.g., TBS, TBDPS) are employed.[1] It is crucial to use protecting groups like Fmoc or Alloc instead of Boc for the α-amino group of certain residues, as Boc removal conditions can trigger the elimination of the β-hydroxy functionality.[2][3]
Q3: Why is the β-hydroxytryptophan residue so problematic?
A3: The Fmoc-(2S,3R)-β-hydroxy tryptophan building block is notoriously labile under both acidic and basic conditions.[1][4] Its 1,2-amino alcohol structure makes it prone to several degradation pathways. Under basic conditions, it can undergo a retro-aldol cleavage, while acidic conditions can cause dehydration.[2][3] Careful selection of reaction conditions, particularly during deprotection and coupling steps, is essential to preserve its integrity.
Troubleshooting Guides
Low Yield or Diastereomeric Impurities in Macrocyclization
The final head-to-tail macrolactamization is one of the most critical and challenging steps. Low yields are often attributed to competing intermolecular polymerization, while diastereomeric impurities arise from the epimerization of the C-terminal amino acid.
References
Validation & Comparative
A Comparative Guide: Cyclomarin A versus Isoniazid for the Treatment of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyclomarin A and isoniazid, two antimicrobial agents with distinct mechanisms of action against Mycobacterium tuberculosis. The following sections present a comprehensive overview of their efficacy, mechanisms, and safety profiles, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and isoniazid based on published in vitro and in vivo studies.
| Parameter | This compound | Isoniazid | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| M. tuberculosis (in culture broth) | 0.3 µM | 0.03-0.12 µg/mL (susceptible strains) | [1][2] |
| M. tuberculosis (in human macrophages) | 2.5 µM | <0.5-log10 CFU/mL reduction at 32 mg/L | [1][3] |
| M. bovis BCG | MIC₅₀: 0.28 µM | Not specified | [4] |
| Cytotoxicity | |||
| Cell Line | Not specified (cancer cell lines) | HepG2 (human hepatoma) | [5][6] |
| Measurement | Modest cytotoxicity | Cytotoxic at >26 mM (24h) | [5][6] |
| In Vivo Efficacy (Murine Model) | |||
| Bacterial Load Reduction | Data not available | 1.4 log₁₀ CFU/lung reduction (6 days) | [3] |
| Other Efficacy Markers | Active in vivo | Prevention of weight loss at 25 mg/kg | [7][8] |
Table 1: Comparison of In Vitro and In Vivo Efficacy and Cytotoxicity of this compound and Isoniazid.
Mechanisms of Action
This compound and isoniazid employ fundamentally different strategies to exert their antimycobacterial effects.
Isoniazid: As a prodrug, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme KatG.[9] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system.[2][9] This inhibition blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, leading to bacterial cell death.[2][9]
This compound: This cyclic peptide targets the ClpC1 subunit of the caseinolytic protease complex (ClpC1P1P2).[7][10][11] By binding to ClpC1, an AAA+ ATPase, this compound is thought to induce a conformational change that leads to the uncontrolled activation of the ClpP1P2 protease.[10] This results in unregulated proteolysis of essential bacterial proteins, causing cell death.[10] Notably, this compound is effective against both replicating and non-replicating (dormant) mycobacteria.[1][4]
Below is a diagram illustrating the distinct signaling pathways targeted by each drug.
Caption: Distinct mechanisms of Isoniazid and this compound.
Mechanisms of Resistance
Resistance to both agents arises from genetic mutations, but in different targets, reflecting their distinct mechanisms of action.
Isoniazid: The most common mechanism of isoniazid resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[12][13] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance, as can mutations within the inhA coding sequence.[12][13]
This compound: Resistance to this compound is associated with mutations in the clpC1 gene, its direct target.[4] These mutations likely alter the binding site of the drug, reducing its ability to dysregulate the ClpC1P1P2 protease complex. The frequency of spontaneous resistance to this compound has been reported to be extremely low.[10]
The logical flow of resistance development is depicted in the diagram below.
Caption: Genetic basis of resistance to Isoniazid and this compound.
Experimental Protocols
The following sections outline the general methodologies used to obtain the quantitative data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of in vitro efficacy. A common method is the broth microdilution assay.
-
Preparation of Drug Solutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Middlebrook 7H9.[2]
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific cell density (e.g., 1 x 10⁵ CFU/mL).[14]
-
Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 14 days.[15]
-
MIC Reading: The MIC is determined as the lowest drug concentration in which no visible bacterial growth is observed.[2][16] This can be assessed visually or by using a colorimetric indicator like resazurin.[17]
The workflow for a typical MIC assay is illustrated below.
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Cytotoxicity Assay (CC₅₀ Determination)
The 50% cytotoxic concentration (CC₅₀) is the concentration of a substance that causes the death of 50% of viable cells. The MTT assay is a widely used method to determine CC₅₀.
-
Cell Seeding: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, or a macrophage line like THP-1) is seeded into a 96-well plate and allowed to adhere overnight.[17][18]
-
Compound Exposure: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[18][19]
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.[18][19]
-
CC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ is determined by plotting cell viability against the compound concentration.[19]
In Vivo Efficacy in a Murine Model
Animal models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The mouse model of chronic tuberculosis is a standard.
-
Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with M. tuberculosis via aerosol or intravenous injection to establish a pulmonary infection.[10][20][21]
-
Treatment: After a period to allow the infection to become established (e.g., 2-4 weeks), treatment with the test compound is initiated.[9] The drug is typically administered daily or several times a week via oral gavage or injection.[9][20]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates on agar plates and counting the colony-forming units (CFUs).[9][20] Efficacy is measured as the reduction in CFU counts compared to untreated control mice.
Conclusion
This compound and isoniazid represent two distinct and valuable classes of anti-tuberculosis agents. Isoniazid, a cornerstone of first-line therapy, is highly effective against susceptible strains but is rendered ineffective by specific mutations. This compound, with its novel mechanism of targeting the ClpC1 protease, demonstrates activity against both replicating and non-replicating mycobacteria, as well as multidrug-resistant strains, making it a promising candidate for further development. The low frequency of resistance to this compound is also a significant advantage. Further studies are required to fully elucidate the in vivo efficacy and safety profile of this compound to determine its potential role in future tuberculosis treatment regimens.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifampicin and isoniazid increase acetaminophen and isoniazid cytotoxicity in human HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Comparative Efficacy of Cyclomarin A and Artemisinin Against Malaria: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the anti-malarial properties of Cyclomarin A, a marine-derived cyclic peptide, and artemisinin, the cornerstone of modern malaria treatment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel therapeutic agents. This compound has emerged as a promising candidate with a distinct mechanism of action from currently used antimalarials. This guide presents a comparative analysis of this compound and artemisinin, highlighting their respective strengths and weaknesses based on available experimental data. While artemisinin and its derivatives are established as fast-acting and potent antimalarials, this compound exhibits high potency in vitro, targeting a novel plasmodial enzyme. However, a significant gap in the current literature is the lack of publicly available in vivo efficacy data for this compound, which is crucial for its further development as a clinical candidate.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and artemisinin against Plasmodium parasites.
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference(s) |
| This compound | Not Specified | 0.004 | [1] |
| Cyclomarin C | Multidrug-resistant | 0.25 | [1] |
| Artemisinin | Chloroquine-susceptible | 0.0114 | [2] |
| Chloroquine-resistant | 0.00767 | [2] | |
| 3D7 | 0.0266 | [3] | |
| Artesunate | Not Specified | 0.00488 | [4] |
| Artemether | Not Specified | - | [5] |
Table 1: Comparative In Vitro Efficacy of this compound and Artemisinin Derivatives. This table presents the half-maximal inhibitory concentrations (IC50) of this compound and artemisinin compounds against various strains of P. falciparum.
| Compound | Animal Model | Parasite Strain | Dose | Efficacy (% Suppression or ED50/ED90) | Reference(s) |
| This compound | Mus musculus | P. berghei | Data Not Available | Data Not Available | - |
| Artesunate | Mus musculus | P. berghei ANKA | 5 mg/kg | ED50: 4.88 mg/kg | [4] |
| Artemether | Mus musculus | P. berghei ANKA | 25 mg/kg | 46% survival in late-stage cerebral malaria | [6] |
Table 2: Comparative In Vivo Efficacy of this compound and Artemisinin Derivatives. This table summarizes the in vivo efficacy of the compounds in murine malaria models. Notably, there is a lack of publicly available in vivo efficacy data for this compound.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Cyclomarin C | Cancer cells, Candida albicans | > 50 | [1] |
| Artemisinin Derivatives | Various mammalian cell lines | Generally high (low cytotoxicity) | - |
Table 3: Comparative Cytotoxicity. This table provides an overview of the cytotoxic effects of this compound and artemisinin derivatives on non-parasitic cells.
Mechanisms of Action
This compound and artemisinin exhibit fundamentally different mechanisms of action against the malaria parasite.
This compound acts by specifically inhibiting the Plasmodium falciparum diadenosine triphosphate hydrolase (PfAp3Aase)[7][8]. This enzyme is crucial for the parasite's cellular functions. Importantly, this compound shows high selectivity for the plasmodial enzyme over its closest human homologue, suggesting a favorable therapeutic window[7].
Artemisinin and its derivatives require activation by intraparasitic heme, which is released during the digestion of hemoglobin by the parasite. This activation process cleaves the endoperoxide bridge within the artemisinin molecule, generating a cascade of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules then damage a multitude of parasite proteins and other cellular components, leading to rapid parasite killing. The development of artemisinin resistance is primarily linked to mutations in the parasite's Kelch13 protein, which is involved in the endocytosis of hemoglobin. These mutations lead to reduced hemoglobin uptake, and consequently, decreased activation of artemisinin[2].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Effect of Allicin and Artesunate Combination Treatment on Experimental Mice Infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Additive therapeutic effect of a combination of artemether and daphnetin against Plasmodium berghei in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemether and artesunate show the highest efficacies in rescuing mice with late-stage cerebral malaria and rapidly decrease leukocyte accumulation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites using Distinct Modes of Action - OAK Open Access Archive [oak.novartis.com]
Validating the Mechanism of Action of Cyclomarin A on ClpC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclomarin A and its alternatives that target the caseinolytic protease C1 (ClpC1), a crucial enzyme for the viability of Mycobacterium tuberculosis. The document details the mechanism of action, presents comparative experimental data, and provides methodologies for key validation assays.
Introduction to ClpC1 and its Inhibitors
ClpC1 is an AAA+ (ATPases Associated with diverse cellular Activities) chaperone that, in complex with the ClpP1P2 protease, forms a proteolytic machine essential for protein homeostasis in mycobacteria.[1] Its critical role in bacterial survival makes it a prime target for novel anti-tubercular drugs.[1][2] Several natural product cyclic peptides, including this compound, ecumicin, rufomycin, and lassomycin, have been identified as potent inhibitors of ClpC1.[3][4] These compounds all bind to the N-terminal domain (NTD) of ClpC1 but exhibit distinct downstream effects on its function.[5][6]
Mechanism of Action
This compound exerts its bactericidal effect by binding to the N-terminal domain of ClpC1.[7] This binding event is proposed to lock the ClpC1-ClpP1P2 complex in a state of uncontrolled proteolysis, leading to the degradation of essential cellular proteins and ultimately, cell death.[7] Unlike some other inhibitors, this compound does not significantly affect the intrinsic ATPase activity of ClpC1.[2][7]
Alternatives to this compound modulate ClpC1 activity through different mechanisms:
-
Ecumicin: Markedly enhances the ATPase activity of ClpC1 but paradoxically prevents the activation of proteolysis. This uncoupling of ATP hydrolysis from protein degradation is a unique mechanism of action.[8][9]
-
Rufomycin: Significantly decreases the proteolytic capabilities of the ClpC1/P1/P2 complex with no significant effect on the ATPase activity of ClpC1.[2]
-
Lassomycin: Markedly stimulates the ATPase activity of ClpC1 but uncouples it from ClpP1P2-mediated protein breakdown, leading to a futile cycle of ATP hydrolysis.[4][10]
The following diagram illustrates the general signaling pathway of ClpC1-mediated protein degradation and the points of intervention by these inhibitors.
Caption: ClpC1-mediated protein degradation pathway and inhibitor targets.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and its alternatives.
Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis
| Compound | MIC (µM) | Reference(s) |
| This compound | 0.1 | [11] |
| Ecumicin | ~0.16 | [8] |
| Rufomycin I | 0.02 | [2] |
| Lassomycin | 0.8 - 3 | [12] |
Table 2: Effect on ClpC1 ATPase and Proteolytic Activity
| Compound | Effect on ATPase Activity | Effect on Proteolysis | Reference(s) |
| This compound | No significant effect / Moderate stimulation | Increased/Uncontrolled | [2][7][13] |
| Ecumicin | Markedly enhanced | Inhibited (uncoupled) | [8][9] |
| Rufomycin I | No significant effect | Decreased | [2] |
| Lassomycin | Markedly stimulated | Inhibited (uncoupled) | [4][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ClpC1 in the presence and absence of inhibitors.
Workflow Diagram:
References
- 1. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the inhibitory mechanism of ecumicin and rufomycin 4–7 on the proteolytic activity of Mycobacterium tuberculosis ClpC1/ClpP1/ClpP2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclomarin A and Its Synthetic Analogs: Unraveling Structure-Activity Relationships and Dual-Targeting Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally occurring cyclic peptide Cyclomarin A and its synthetic analogs. We delve into their biological performance, supported by experimental data, and elucidate their unique dual-targeting mechanism of action against two of the world's most challenging pathogens: Mycobacterium tuberculosis and Plasmodium falciparum.
This compound, a cyclic heptapeptide isolated from a marine bacterium (Streptomyces sp.), has garnered significant attention in the scientific community for its potent antimicrobial activities.[1][2] What sets this compound apart is its rare ability to act on two distinct and unrelated molecular targets in different organisms.[3][4] In Mycobacterium tuberculosis, the causative agent of tuberculosis, it targets the ClpC1 subunit of the caseinolytic protease, leading to uncontrolled proteolysis and bacterial cell death.[5][6] In Plasmodium falciparum, the parasite responsible for malaria, it inhibits the diadenosine triphosphate hydrolase (PfAp3Aase), a crucial enzyme for the parasite's survival.[3][7] This dual-action capability makes this compound an exciting lead compound for the development of novel therapeutics.
This guide presents a comparative analysis of this compound and several of its key natural and synthetic analogs, summarizing their biological activities and shedding light on the structure-activity relationships (SAR) that govern their potency and selectivity.
Comparative Biological Activity
The following table summarizes the in vitro biological activities of this compound and its selected analogs against Mycobacterium tuberculosis (reported as Minimum Inhibitory Concentration, MIC) and Plasmodium falciparum (reported as half-maximal inhibitory concentration, IC50).
| Compound | Modification | Target Organism | Activity (µM) | Reference |
| This compound (CymA) | Natural Product | Mycobacterium tuberculosis H37Rv | 0.1 | [8] |
| Plasmodium falciparum (multidrug-resistant strains) | 0.004 | [1] | ||
| Cyclomarin C (CymC) | Natural analog (lacks epoxide on the prenyl group) | Mycobacterium tuberculosis | 0.1 | [1] |
| Plasmodium falciparum (multidrug-resistant strains) | 0.25 | [1] | ||
| CymA1 | Amino-alcohol derivative of CymA | Mycobacterium smegmatis | 1.2 (MIC50) | [5] |
| Mycobacterium bovis BCG | 0.28 (MIC50) | [5] | ||
| Amine Derivative 77 | Semisynthetic derivative | Mycobacterium tuberculosis | Active (specific value not provided) | [1] |
| Plasmodium falciparum | Low activity | [1] | ||
| Amino Alcohol 83 | Semisynthetic derivative | Mycobacterium tuberculosis | 0.1 | [1] |
| Inactive Amine 84 | Semisynthetic derivative | Mycobacterium tuberculosis | Inactive | [1] |
| Acetylenic Amine 85 | Semisynthetic derivative | Plasmodium falciparum (PfAp3Aase) | Nearly as active as CymA | [1] |
| Metamarin | Natural analog | Mycobacterium tuberculosis | 0.16 | [8] |
| Rufomycin I (RUFI) | Related natural cyclic peptide | Mycobacterium tuberculosis | 0.02 | [9] |
| Mycobacterium abscessus | 0.4 | [9] |
Key Structure-Activity Relationship Insights:
-
The epoxide moiety on the prenylated tryptophan residue of this compound appears to be important for its potent antiplasmodial activity, as evidenced by the significantly lower IC50 of this compound compared to Cyclomarin C.[1]
-
Modifications to the epoxide ring can drastically alter the activity profile. For instance, the semisynthetic amine derivative 77 retained anti-mycobacterial activity but had diminished anti-plasmodial effects.[1]
-
The integrity of the macrocycle and specific amino acid residues are crucial for activity. A "minimized" cyclomarin lacking the tryptophan side chain was found to be inactive.[1]
-
The N-terminal domain of ClpC1 is the specific binding site for this compound, and mutations in this domain can confer resistance.[5][6]
Mechanisms of Action: A Tale of Two Targets
This compound's unique therapeutic potential stems from its ability to modulate two distinct protein targets through different mechanisms.
Activation of Uncontrolled Proteolysis in Mycobacterium tuberculosis
In M. tuberculosis, this compound binds to the N-terminal domain of ClpC1, a chaperone protein that is part of the ClpC1P1P2 protease complex.[5][10] This binding event is thought to induce a conformational change in ClpC1, leading to the activation of the ClpP1P2 protease.[10] This results in the uncontrolled degradation of cellular proteins, ultimately causing bacterial cell death.[5][6]
Inhibition of Hydrolase Activity in Plasmodium falciparum
In the malaria parasite P. falciparum, this compound targets a completely different enzyme: diadenosine triphosphate hydrolase (PfAp3Aase).[3] One molecule of this compound binds to a dimeric form of PfAp3Aase.[3][4] This binding event prevents the formation of the enzyme-substrate complex, thereby inhibiting the enzyme's hydrolase activity, which is essential for the parasite's lifecycle.[3]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of this compound and its analogs.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium species
-
Bacterial Culture: Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis) are cultured in appropriate liquid media (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium in 96-well microplates.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and a fixed volume is added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 5-7 days for M. tuberculosis, 2 days for M. smegmatis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator dye such as Resazurin.
Determination of IC50 against Plasmodium falciparum
-
Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., W2) is maintained in in vitro culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are serially diluted in the culture medium in 96-well microplates.
-
Assay Setup: Asynchronous parasite cultures with a defined parasitemia and hematocrit are added to the wells.
-
Incubation: The plates are incubated at 37°C in a low-oxygen, high-carbon dioxide environment for 72 hours.
-
IC50 Determination: Parasite growth inhibition is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity is measured, and the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the data to a dose-response curve.
In Vitro Enzyme Inhibition Assay (e.g., PfAp3Aase)
-
Enzyme and Substrate Preparation: Recombinant PfAp3Aase is purified. The substrate, diadenosine triphosphate (Ap3A), is prepared in a suitable buffer.
-
Assay Reaction: The enzyme is pre-incubated with varying concentrations of the test compound in an appropriate reaction buffer. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The hydrolysis of Ap3A to AMP and ADP is monitored over time. This can be done using various methods, such as HPLC-based detection of the products or a coupled-enzyme assay that links product formation to a change in absorbance or fluorescence.
-
IC50 Calculation: The rate of the enzymatic reaction is measured at each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to an inhibition curve.
Conclusion
This compound and its analogs represent a promising class of compounds with a unique dual-targeting mechanism of action against two of the most significant global infectious diseases. The comparative data presented in this guide highlight the critical structural features that govern their biological activity and provide a foundation for the rational design of new, more potent, and selective derivatives. Further exploration of the structure-activity relationships, particularly through the synthesis and evaluation of a broader range of analogs, will be crucial in optimizing these molecules for potential therapeutic applications. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and contribute to the advancement of this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites using Distinct Modes of Action - OAK Open Access Archive [oak.novartis.com]
- 5. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gift from Nature: Cyclomarin A Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cyclomarin A: A Novel Weapon Against Drug-Resistant Tuberculosis with No Cross-Resistance to Standard Antibiotics
For Immediate Release
[City, State] – [Date] – New comparative analysis of cross-resistance studies reveals that Cyclomarin A, a cyclic antimicrobial peptide, demonstrates potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains, with no evidence of cross-resistance with first-line anti-tuberculosis drugs such as isoniazid, rifampicin, and ethambutol. These findings position this compound as a promising candidate for the development of new therapeutic regimens to combat the growing threat of antibiotic-resistant tuberculosis.
This compound exerts its bactericidal effect through a unique mechanism of action, targeting the ClpC1 subunit of the caseinolytic protease complex (ClpC1-ClpP1P2) in Mtb.[1][2][3] This interaction leads to uncontrolled proteolysis and ultimately, cell death.[4][5] This novel target is distinct from those of existing anti-tuberculosis drugs, explaining the lack of cross-resistance.
Comparative Efficacy Against Drug-Resistant M. tuberculosis
Studies have consistently shown that this compound maintains its high potency against clinical isolates of Mtb that are resistant to conventional antibiotics. This indicates that the resistance mechanisms developed by the bacteria against drugs like isoniazid and rifampicin do not affect their susceptibility to this compound.
A key indicator of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has demonstrated a low MIC against various Mtb strains.
| Antibiotic | Mtb Strain Type | MIC (µM) | Reference |
| This compound | Drug-Susceptible M. tuberculosis | 0.1 | [4][6] |
| This compound | Multidrug-Resistant (MDR) M. tuberculosis Clinical Isolates | Potent activity reported | [1][2] |
| Isoniazid | Drug-Susceptible M. tuberculosis | ~0.2 - 1.0 | N/A |
| Isoniazid | Isoniazid-Resistant M. tuberculosis | >1.0 | N/A |
| Rifampicin | Drug-Susceptible M. tuberculosis | ~0.1 - 0.5 | N/A |
| Rifampicin | Rifampicin-Resistant M. tuberculosis | >1.0 | N/A |
| Ethambutol | Drug-Susceptible M. tuberculosis | ~2.5 - 5.0 | N/A |
| Ethambutol | Ethambutol-Resistant M. tuberculosis | >5.0 | N/A |
Synergistic Potential with Existing Anti-TB Drugs
Intriguingly, checkerboard assays have revealed synergistic effects when this compound is combined with isoniazid or rifampicin.[7] This suggests that this compound could not only provide a new treatment option for resistant infections but also potentially enhance the efficacy of existing drug regimens, possibly leading to shorter treatment durations and reduced risk of further resistance development.
Experimental Protocols
The determination of MIC values for this compound and other antibiotics against M. tuberculosis is crucial for assessing its activity and potential for cross-resistance. A widely used and reliable method is the Resazurin Microtiter Assay (REMA).
Resazurin Microtiter Assay (REMA) Protocol
This protocol is adapted from established methods for determining the MIC of antimicrobial agents against M. tuberculosis.[8][9][10]
-
Preparation of Mtb Inoculum: A suspension of M. tuberculosis is prepared from a fresh culture grown on Löwenstein-Jensen (L-J) medium. The turbidity of the suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9-S broth.
-
Preparation of Drug Dilutions: Serial twofold dilutions of this compound and other test antibiotics are prepared in a 96-well microtiter plate using 7H9-S medium.
-
Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the drug dilutions. Growth and sterility controls are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C.
-
Addition of Resazurin: After 7 days of incubation, 30 µL of a 0.01% resazurin solution is added to each well.
-
Reading of Results: The plates are incubated for an additional 1-2 days. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.
Figure 1. Workflow for the Resazurin Microtiter Assay (REMA).
Figure 2. Mechanism of this compound via the ClpC1 signaling pathway.
Conclusion
The compelling evidence of this compound's efficacy against MDR-TB, coupled with its unique mechanism of action that circumvents existing resistance pathways, underscores its significant potential as a next-generation anti-tuberculosis agent. Further clinical investigation is warranted to fully explore its therapeutic applications, both as a standalone treatment and in combination with existing drugs, to address the urgent global health challenge of drug-resistant tuberculosis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 4. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]
- 5. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
Validating ClpC1 as a Drug Target: A Comparative Guide to Cyclomarin A and Other Modulators
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic targets. The caseinolytic protease complex, particularly the ClpC1 ATPase chaperone, has been identified as a promising target for new anti-tubercular drugs due to its essential role in bacterial viability.[1][2] This guide provides a comparative analysis of Cyclomarin A, a potent natural product targeting ClpC1, and other cyclic peptides, offering insights into their efficacy and mechanisms of action, supported by experimental data.
Quantitative Comparison of ClpC1 Modulators
This compound and other natural cyclic peptides, such as Ecumicin, Rufomycin, and Lassomycin, validate ClpC1 as a druggable target by binding to its N-terminal domain (NTD) and modulating the activity of the ClpC1-ClpP1P2 proteolytic complex.[3][4][5] While their binding site is generally conserved, their effects on ClpC1's ATPase and proteolytic functions differ significantly.[6][7] The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Binding Affinity and Mycobacterial Growth Inhibition
| Compound | Target | Binding Affinity (Kd) | M. tuberculosis H37Rv MIC90 (µM) | Reference(s) |
| This compound | ClpC1-NTD | ~0.016 µM (for derivative) | 0.02 - 0.1 | [3][8][9] |
| Ecumicin | ClpC1-NTD | 0.042 - 0.80 µM | ~0.16 - 0.19 | [3][9] |
| Rufomycin I | ClpC1-NTD | 0.006 - 0.023 µM | 0.02 | [3][9] |
| Lassomycin | ClpC1-NTD | Not explicitly stated | Not explicitly stated | [5] |
Table 2: Functional Modulation of the ClpC1-ClpP1P2 Complex
| Compound | Effect on ClpC1 ATPase Activity | Effect on ClpC1-ClpP1P2 Proteolysis | Reference(s) |
| This compound | Stimulates (≤2-fold) | Stimulates/Deregulates | [3][10][11] |
| Ecumicin | Strongly Stimulates (4-9-fold) | Inhibits | [3][5] |
| Rufomycin I | Modestly Stimulates (≤2-fold) | Inhibits | [3][7] |
| Lassomycin | Stimulates | Inhibits | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction between this compound and ClpC1.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd).
-
Protein and Compound Preparation: Purified, recombinant ClpC1 is dialyzed against the ITC buffer. A concentrated stock of this compound or its derivative is prepared in the same buffer.
-
ITC Instrument Setup: The sample cell is filled with the ClpC1 solution, and the injection syringe is loaded with the this compound solution. The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: A series of small injections of the this compound solution into the sample cell is performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[8]
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ClpC1 in the presence and absence of a modulator.
-
Reaction Mixture: A reaction mixture containing ClpC1, ATP, and the appropriate buffer is prepared.
-
Compound Addition: Varying concentrations of this compound or a control solvent (e.g., DMSO) are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a constant temperature (e.g., 37°C).
-
Quantification of ADP: At specific time points, aliquots are taken, and the reaction is stopped. The amount of ADP produced is quantified, often using a luminescence-based assay that couples ADP production to a light-generating reaction.[3]
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the compound concentration to determine the AC50 (concentration for 50% of maximal activation).[3]
In Vitro Proteolysis Assay
This assay assesses the ability of the ClpC1-ClpP1P2 complex to degrade a model substrate in the presence of a modulator.
-
Substrate: A fluorescently labeled protein substrate, such as FITC-casein (for unfolded proteins) or a GFP variant with a degradation tag (for folded proteins), is used.[8][12]
-
Reaction Setup: ClpC1, ClpP1P2, the fluorescent substrate, and an ATP regeneration system are combined in a reaction buffer.
-
Modulator Addition: this compound or a control is added to the reaction mixture.
-
Monitoring Degradation: The reaction is incubated at 37°C, and the decrease in fluorescence (for GFP) or the change in fluorescence polarization (for FITC-casein) is monitored over time.[11][12]
-
Data Analysis: The rate of substrate degradation is determined from the fluorescence data. The effect of the modulator is expressed as a percentage of the activity observed in the absence of the compound.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the mechanism of action of this compound and the experimental workflow for target validation.
Caption: Mechanism of this compound action on the ClpC1-ClpP1P2 complex.
Caption: Experimental workflow for validating ClpC1 as the target of this compound.[13]
References
- 1. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - OAK Open Access Archive [oak.novartis.com]
- 2. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cyclomarin A vs. Rufomycin: A Comparative Guide to ClpC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The bacterial ClpC1 protein, an AAA+ (ATPases Associated with diverse cellular Activities) chaperone, has emerged as a critical target for the development of novel antibiotics against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] ClpC1, in conjunction with the ClpP1P2 protease complex, is essential for mycobacterial viability, playing a crucial role in protein homeostasis.[2][4] Several cyclic peptides, including Cyclomarin A and Rufomycin, have been identified as potent inhibitors of ClpC1, making them promising candidates for anti-tubercular drug discovery.[1][3] This guide provides a detailed, data-driven comparison of this compound and Rufomycin, focusing on their mechanism of action, binding kinetics, and biological activity.
Quantitative Comparison of ClpC1 Inhibitors
The following table summarizes the key quantitative data for this compound and Rufomycin, providing a direct comparison of their activity against their common target, ClpC1.
| Parameter | This compound (CymA) | Rufomycin I (RUFI) | References |
| Binding Affinity (KD) to ClpC1-NTD | ~19.2 nM (ITC) | 63.4 nM (SPR) | [5] |
| Effect on ClpC1 ATPase Activity | Stimulates/Accelerates | No significant effect | [3][5][6] |
| Effect on ClpC1/P1/P2 Proteolysis | Stimulates uncontrolled proteolysis | Decreases proteolytic capabilities | [2][3][7] |
| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | ~0.1 µM | 0.02 µM | [4][8] |
| Binding Stoichiometry (Inhibitor:ClpC1-NTD) | 1:1 | 1:1 | [9] |
| Binding Site | N-terminal Domain (NTD) | N-terminal Domain (NTD) | [2][7][9] |
| Key Resistance Mutations in clpC1 | F80Y | V13, H77, F80 | [2][3][7] |
Mechanism of Action: Distinct Downstream Consequences
Both this compound and Rufomycin target the N-terminal domain (NTD) of ClpC1.[2][7] However, their binding leads to distinct downstream effects on the ClpC1/P1/P2 proteolytic machinery.
This compound is believed to function by inducing a conformational change in the ClpC1 NTD, which leads to an over-activation of the associated ClpP1P2 protease, resulting in uncontrolled degradation of cellular proteins and ultimately bacterial cell death.[7][10] This mechanism is characterized by a stimulation of the ATPase activity of ClpC1.[5]
Rufomycin , in contrast, appears to uncouple the ATPase activity of ClpC1 from the proteolytic activity of ClpP1P2.[2][3] While it binds to the same N-terminal domain, it does not significantly alter the ATPase activity of ClpC1 but rather inhibits the degradation of protein substrates by the ClpC1/P1/P2 complex.[2][3][6] The crystal structure of Rufomycin I in complex with the ClpC1-NTD revealed that the epoxide moiety of the inhibitor forms a covalent bond with the sulfur atom of the N-terminal methionine (Met1) of ClpC1.[5][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ClpC1 inhibitors. Below are outlines of key experimental protocols.
Protein Expression and Purification
-
Objective: To obtain pure ClpC1 and ClpP1P2 proteins for in vitro assays.
-
Methodology:
-
The gene encoding for M. tuberculosis ClpC1 (full-length or N-terminal domain) is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).[7]
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced by the addition of IPTG, and cells are cultured at a reduced temperature to enhance soluble protein expression.
-
Cells are harvested by centrifugation, lysed, and the protein of interest is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity and proper folding.[7]
-
A similar protocol is followed for the expression and purification of the ClpP1 and ClpP2 subunits, which are then reconstituted to form the active protease complex.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of the inhibitors to ClpC1.
-
Methodology:
-
Purified ClpC1 (ligand) is immobilized on a sensor chip surface.
-
A series of concentrations of the inhibitor (analyte, e.g., this compound or Rufomycin) in a suitable running buffer are flowed over the sensor surface.
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the surface, measured in response units (RU).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[5]
-
ClpC1 ATPase Activity Assay
-
Objective: To measure the effect of the inhibitors on the ATP hydrolysis activity of ClpC1.
-
Methodology:
-
The assay is typically performed using a malachite green-based method that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Purified ClpC1 is incubated with ATP in a reaction buffer in the presence of varying concentrations of the inhibitor.
-
The reaction is stopped at a specific time point, and the malachite green reagent is added.
-
The absorbance at a specific wavelength (e.g., 620 nm) is measured, which is proportional to the amount of Pi released.
-
The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine its effect (stimulation or inhibition).[12]
-
ClpC1/P1/P2 Proteolytic Degradation Assay
-
Objective: To assess the impact of the inhibitors on the ability of the ClpC1/P1/P2 complex to degrade a model substrate.
-
Methodology:
-
A fluorescently labeled protein substrate, such as FITC-casein or a fluorescently tagged protein with a degradation signal (e.g., RFP-SsrA), is used.[2][13]
-
The substrate is incubated with the reconstituted ClpC1/P1/P2 complex and an ATP regeneration system in the presence of different concentrations of the inhibitor.
-
The degradation of the substrate is monitored over time by measuring the decrease in fluorescence (for intact fluorescent proteins) or the increase in fluorescence polarization.
-
The rate of degradation is calculated and compared between treated and untreated samples to determine the inhibitory or stimulatory effect of the compound.[13][14]
-
Conclusion
This compound and Rufomycin are both potent cyclic peptide inhibitors of the essential mycobacterial protein ClpC1, exhibiting strong anti-tubercular activity. While they share a common binding site on the N-terminal domain of ClpC1, their mechanisms of action diverge significantly. This compound acts as an activator of the ClpC1/P1P2 protease, leading to uncontrolled proteolysis, whereas Rufomycin uncouples the ATPase and proteolytic functions of the complex, inhibiting protein degradation. These distinct mechanisms offer different avenues for therapeutic intervention and highlight the complexity of targeting the Clp protease system. Further investigation into the structure-activity relationships of these compounds will be invaluable for the design of next-generation anti-tubercular agents with improved efficacy and pharmacological properties.
References
- 1. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Potency of Cyclomarin A: A Comparative Guide to its Derivatives in Drug Discovery
A deep dive into the structure-activity relationships of Cyclomarin A derivatives reveals critical insights for the development of novel therapeutics against tuberculosis and malaria. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in the fields of medicinal chemistry and drug development.
This compound, a cyclic heptapeptide of marine origin, has emerged as a promising lead compound due to its potent activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively.[1] Its unique dual-targeting mechanism, inhibiting the ClpC1 subunit of the caseinolytic protease in mycobacteria and the PfAp3Aase enzyme in malaria parasites, has spurred extensive research into its structure-activity relationships (SAR).[2][3][4] This guide synthesizes the current knowledge on this compound derivatives, offering a clear comparison of their biological activities and the experimental approaches used for their evaluation.
Comparative Analysis of Biological Activity
The potency of this compound and its derivatives is typically assessed through the determination of their Minimum Inhibitory Concentration (MIC) against M. tuberculosis and their half-maximal inhibitory concentration (IC50) against P. falciparum and their respective molecular targets. The following tables summarize the key quantitative data from various SAR studies.
Antimycobacterial Activity of this compound Derivatives
| Compound | Modification | Target | MIC (µM) against M. tuberculosis | Reference |
| This compound | Natural Product | ClpC1 | 0.1 | [1] |
| Cyclomarin C | Differs in the oxidation state of the prenylated β-hydroxytryptophan unit | ClpC1 | 0.1 | [1] |
| Amino alcohol derivative (83) | Ring-opening of the prenylepoxide with 1,3-propanediamine | ClpC1 | 0.1 | [1] |
| Inactive amine (84) | N/A | ClpC1 | >50 | [1] |
| "Minimized" cyclomarin (86) | Missing tryptophan side chain | ClpC1 | Inactive | [1] |
Antimalarial Activity of this compound Derivatives
| Compound | Modification | Target | IC50 (µM) against P. falciparum | IC50 (µM) against PfAp3Aase | Reference |
| This compound | Natural Product | PfAp3Aase | 0.004 | 0.004 | [1] |
| Cyclomarin C | Differs in the oxidation state of the prenylated β-hydroxytryptophan unit | PfAp3Aase | 0.25 | N/A | [1] |
| Acetylenic amine (85) | N/A | PfAp3Aase | N/A | Almost as active as this compound | [1] |
| Amino alcohol derivative (77) | Ring-opening of the prenylepoxide with 1,3-propanediamine | PfAp3Aase | Low activity | N/A | [1] |
Key Experimental Protocols
The evaluation of this compound derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the SAR studies.
Antimycobacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Assay Setup: A microplate-based assay is typically performed. Compounds are serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like Resazurin.
In Vitro Antimalarial Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
Methodology:
-
Parasite Strain: A chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strain of P. falciparum is used.
-
Culture: Parasites are maintained in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Assay Setup: The assay is performed in 96-well plates. Compounds are serially diluted in the culture medium.
-
Infection: Synchronized ring-stage parasites are added to the wells.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
IC50 Determination: Parasite growth is quantified using a DNA-intercalating fluorescent dye like SYBR Green I. The fluorescence intensity is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.[5]
ClpC1 Binding Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity of a compound to the ClpC1 protein.
Methodology:
-
Protein Expression and Purification: The N-terminal domain (NTD) of M. tuberculosis ClpC1 is expressed in E. coli and purified.
-
Sample Preparation: The purified ClpC1 NTD is dialyzed against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.8, 100 mM NaCl, 0.5 mM TCEP). The compound is dissolved in the same buffer, often with a small percentage of DMSO to ensure solubility.
-
ITC Experiment: The ITC experiment is performed using a microcalorimeter. The compound solution is titrated into the protein solution in the sample cell.
-
Data Analysis: The heat changes upon binding are measured. The data is fitted to a suitable binding model (e.g., single-site binding) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
PfAp3Aase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against the PfAp3Aase enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant PfAp3Aase is used. Diadenosine triphosphate (Ap3A) serves as the substrate.
-
Reaction Buffer: A suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT) is used.
-
Assay Procedure: The compound is pre-incubated with the enzyme. The reaction is initiated by adding the substrate Ap3A.
-
Detection: The enzymatic activity is measured by quantifying the amount of product (ADP and AMP) formed. This can be done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
IC50 Calculation: The percentage of inhibition at various compound concentrations is calculated, and the IC50 value is determined by non-linear regression analysis.
Mechanistic Insights and Experimental Workflows
To visualize the intricate mechanisms of action and the experimental processes involved in SAR studies of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism against M. tuberculosis.
Caption: this compound's mechanism against P. falciparum.
References
- 1. mdpi.com [mdpi.com]
- 2. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites using Distinct Modes of Action - OAK Open Access Archive [oak.novartis.com]
- 5. In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cyclomarin A against drug-resistant strains of M. tuberculosis
A comprehensive analysis of the efficacy and mechanism of action of Cyclomarin A in combating multidrug-resistant strains of Mycobacterium tuberculosis, offering a comparative perspective against established therapies.
In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis poses a significant threat to public health. This necessitates the urgent development of novel therapeutics with unique mechanisms of action. This compound, a cyclic peptide of marine origin, has emerged as a promising candidate, demonstrating potent bactericidal activity against both replicating and non-replicating, persistent forms of M. tuberculosis, including drug-resistant clinical isolates.
This guide provides a detailed comparison of this compound with conventional anti-TB drugs, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-TB agents.
Comparative Efficacy Against Drug-Resistant M. tuberculosis
This compound exhibits a novel mechanism of action, which contributes to its efficacy against strains resistant to current first and second-line drugs.[1] While a direct comparative table from a single study remains elusive in the public domain, the available data indicates that this compound is active against a panel of multidrug-resistant clinical isolates of M. tuberculosis.[2]
To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for this compound and key first and second-line anti-TB drugs against sensitive and resistant strains of M. tuberculosis, compiled from various studies.
| Drug | M. tuberculosis H37Rv (Susceptible) MIC (µg/mL) | Multidrug-Resistant (MDR) M. tuberculosis MIC Range (µg/mL) | Extensively Drug-Resistant (XDR) M. tuberculosis MIC Range (µg/mL) |
| This compound | ~0.08 | Reported active against MDR isolates | Data not available |
| Isoniazid | 0.025 - 0.05 | 0.2 to >10 | 0.2 to >10 |
| Rifampicin | 0.05 - 0.2 | 1 to >256 | 1 to >256 |
| Ethambutol | 0.5 - 2.0 | 2 to >16 | 2 to >16 |
| Moxifloxacin | 0.06 - 0.25 | 0.25 to >32 | 2 to >32 |
Mechanism of Action: Deregulation of Proteostasis
This compound's potent bactericidal activity stems from its unique interaction with the caseinolytic protease (Clp) system in M. tuberculosis. Specifically, it targets the ClpC1 subunit, an ATPase that functions as a chaperone to the ClpP1P2 proteolytic complex.
By binding to the N-terminal domain of ClpC1, this compound induces a conformational change that leads to the uncontrolled activation of the ClpP1P2 protease.[3] This results in indiscriminate degradation of cellular proteins, disrupting essential processes and ultimately leading to bacterial cell death. This mechanism is distinct from all currently approved anti-TB drugs, making it a valuable tool against resistant strains.
Caption: this compound binds to ClpC1, leading to uncontrolled activation of the ClpP1P2 protease and cell death.
Synergistic Potential with Existing Anti-TB Drugs
Preliminary studies suggest that this compound may act synergistically with existing first-line anti-TB drugs. Checkerboard assays have indicated a synergistic effect when this compound is combined with isoniazid and rifampicin. This suggests that combination therapies incorporating this compound could potentially enhance the efficacy of current regimens and combat the evolution of drug resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other anti-TB drugs against M. tuberculosis strains is typically determined using the microplate Alamar blue assay (MABA) or the resazurin microtiter assay (REMA).
-
Inoculum Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to an optical density at 600 nm (OD600) of 0.5-0.8. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: A serial two-fold dilution of each drug is prepared in a 96-well microplate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the drug dilutions. The plates are incubated at 37°C for 7-10 days.
-
Reading Results: After incubation, a resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Checkerboard Assay for Synergy Testing
The synergistic interaction between this compound and other anti-TB drugs can be evaluated using a checkerboard titration method.
Caption: Workflow for assessing drug synergy using the checkerboard assay.
-
Plate Setup: In a 96-well plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the second drug (e.g., isoniazid) are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of M. tuberculosis and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. An FIC index of ≤0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of >4.0 indicates antagonism.
Activity Against Non-Replicating M. tuberculosis
The activity of this compound against non-replicating, persistent mycobacteria can be assessed using various in vitro models, such as the nutrient starvation model or the low-pH model.
-
Induction of Non-Replicating State: M. tuberculosis cultures are subjected to conditions that induce a non-replicating state, such as incubation in a nutrient-deprived medium (e.g., phosphate-buffered saline) or in an acidic medium (e.g., pH 4.5-5.5) for a defined period.
-
Drug Exposure: The non-replicating bacteria are then exposed to different concentrations of the test compounds.
-
Viability Assessment: After a specific exposure time, the viability of the bacteria is determined by plating serial dilutions on nutrient-rich agar plates and counting the number of CFUs after several weeks of incubation. A significant reduction in CFU count compared to the untreated control indicates bactericidal activity against non-replicating bacteria.
Conclusion and Future Perspectives
This compound represents a promising new lead in the development of anti-tuberculosis therapies. Its novel mechanism of action, potent bactericidal activity against both replicating and non-replicating bacteria, and efficacy against multidrug-resistant strains make it a high-priority candidate for further investigation. The synergistic potential with existing first-line drugs further enhances its therapeutic promise.
Future research should focus on obtaining comprehensive in vivo efficacy data, elucidating its pharmacokinetic and pharmacodynamic properties, and conducting detailed structure-activity relationship studies to optimize its therapeutic potential. The development of this compound and its analogs could provide a much-needed new weapon in the arsenal against the growing threat of drug-resistant tuberculosis.
References
Cyclomarin A: A Dual-Targeted Natural Product for Tuberculosis and Malaria
A Comparative Guide to the Bimodal Action of Cyclomarin A
This compound, a cyclic heptapeptide of marine actinobacterial origin, has emerged as a significant lead compound in drug discovery due to its potent activity against two of the world's most devastating infectious diseases: tuberculosis and malaria.[1][2][3] Uniquely, this compound exerts its therapeutic effects through two distinct mechanisms of action, targeting different essential enzymes in Mycobacterium tuberculosis and Plasmodium falciparum.[1][4][5] This guide provides a comprehensive comparison of these dual modes of action, supported by experimental data and detailed methodologies.
Dual Modes of Action: A Comparative Overview
This compound's remarkable bimodal functionality stems from its ability to bind to two structurally unrelated proteins with high specificity. In Mycobacterium tuberculosis, it targets the ClpC1 subunit of the caseinolytic protease, while in Plasmodium falciparum, it inhibits the diadenosine triphosphate hydrolase (PfAp3Aase).[1][4]
| Feature | Action Against Mycobacterium tuberculosis | Action Against Plasmodium falciparum |
| Molecular Target | ClpC1, a regulatory subunit of the ClpP1P2 protease[1][6][7] | PfAp3Aase (diadenosine triphosphate hydrolase)[1][4] |
| Mechanism of Action | Binds to the N-terminal domain of ClpC1, leading to uncontrolled proteolysis by the ClpP1P2 protease complex[6][8][9] | Inhibits PfAp3Aase by binding to the dimeric enzyme and preventing the formation of the enzyme-substrate complex[4][5] |
| Cellular Consequence | Deregulated protein degradation, leading to bacterial cell death[6][9] | Inhibition of essential metabolic pathways, resulting in parasite death[4] |
| Selectivity | Specific for mycobacterial ClpC1; less effective against other Gram-positive bacteria[8] | Highly selective for the plasmodial enzyme over its closest human homolog, hFHIT[4] |
Quantitative Efficacy of this compound
The potency of this compound against both pathogens has been quantified in various studies. The following table summarizes key inhibitory concentrations.
| Pathogen | Assay Type | Measurement | Value |
| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC50 | 0.1 µM[10] |
| Non-replicating Mtb | 90% kill in 5 days | 2.5 µM[10] | |
| Plasmodium falciparum | Growth Inhibition | IC50 | 0.25 µM (CymC)[5] |
| Enzyme Inhibition (PfAp3Aase) | IC50 | 0.004 µM[5] | |
| Human Homolog | Enzyme Inhibition (hFHIT) | IC50 | > 10 µM[5] |
Experimental Protocols
The elucidation of this compound's dual modes of action has been made possible through a combination of advanced experimental techniques.
Target Identification in P. falciparum: Chemical Proteomics
-
Affinity Probe Synthesis: A derivative of this compound was synthesized with a linker for attachment to sepharose beads.
-
Lysate Preparation: P. falciparum lysate was prepared to expose the parasite's proteome.
-
Affinity Chromatography: The lysate was passed through the this compound-sepharose column. The target protein, PfAp3Aase, specifically bound to the immobilized this compound.
-
Elution and Identification: The bound proteins were eluted, separated by SDS-PAGE, and identified using mass spectrometry.
Target Confirmation in M. tuberculosis: Mutational Analysis
-
Co-crystallization: The crystal structure of this compound bound to the N-terminal domain of ClpC1 was determined to identify key binding residues.[6]
-
Site-Directed Mutagenesis: Mutations were introduced into the clpC1 gene at the identified binding sites.
-
Overexpression in Mycobacteria: The mutated clpC1 genes were overexpressed in Mycobacterium bovis BCG and Mycobacterium smegmatis.
-
Resistance Phenotyping: The susceptibility of the mutant strains to this compound was tested. Strains with mutations in the binding site showed resistance to the compound, confirming ClpC1 as the intracellular target.[6]
In Vitro Enzyme Inhibition Assays
-
Enzyme Purification: Recombinant PfAp3Aase and its human homolog hFHIT were expressed and purified.
-
Activity Assay: The enzymatic activity was measured in the presence of varying concentrations of this compound.
-
IC50 Determination: The concentration of this compound required to inhibit 50% of the enzyme's activity was calculated to determine its potency and selectivity.[4]
Visualizing the Dual Modes of Action
The following diagrams illustrate the distinct mechanisms by which this compound targets M. tuberculosis and P. falciparum.
Caption: this compound's action on the M. tuberculosis Clp protease.
Caption: this compound's inhibition of P. falciparum PfAp3Aase.
Conclusion
This compound stands out as a rare natural product with two specific and distinct modes of action against major human pathogens.[4] Its ability to target the ClpC1 protease in M. tuberculosis and the PfAp3Aase enzyme in P. falciparum underscores its potential as a scaffold for the development of new therapeutics for both tuberculosis and malaria. The high selectivity of this compound for its microbial targets over human homologs further enhances its appeal as a promising drug candidate. Further research and optimization of its pharmacokinetic properties are warranted to translate this unique natural product into a clinical reality.
References
- 1. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 2. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxic Activation of an AAA+ Protease by the Antibacterial Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Cyclomarin A and Cyclomarin C
Cyclomarin A and Cyclomarin C, cyclic heptapeptides isolated from marine bacteria, have garnered significant attention within the scientific community for their potent and diverse biological activities. While structurally similar, minor chemical variations between these two natural products lead to distinct differences in their bioactivity profiles, particularly concerning their anti-inflammatory, anti-mycobacterial, and anti-malarial properties. This guide provides a detailed comparison of their bioactivities, supported by experimental data, to aid researchers in drug discovery and development.
Structural Differences
The primary structural difference between this compound and Cyclomarin C lies in the modification of the N-prenylated tryptophan residue. This compound contains an epoxidized prenyl group, whereas Cyclomarin C possesses an unmodified prenyl group.[1][2][3][4] This seemingly small variation has a significant impact on their biological activity.
Comparative Bioactivity Data
The following table summarizes the key quantitative data on the bioactivity of this compound and Cyclomarin C against various targets.
| Compound | Target/Organism | Assay | Bioactivity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis | Whole-cell | MIC | 0.1 µM | [5] |
| Mycobacterium tuberculosis (hypoxic, non-replicating) | Whole-cell | 90% kill | 2.5 µM (in 5 days) | [5] | |
| Plasmodium falciparum | Growth inhibition | IC50 | 0.004 µM | [1][6] | |
| Human FHIT (closest homolog of PfAp3Aase) | Enzyme inhibition | IC50 | > 10 µM | [1] | |
| Human cancer cell lines | Cytotoxicity | IC50 | 2.6 µM | [3] | |
| Cyclomarin C | Mycobacterium tuberculosis | Whole-cell | MIC | 0.1 µM | [1][2] |
| Plasmodium falciparum (multidrug-resistant strains) | Growth inhibition | IC50 | 0.25 µM | [1][2] | |
| Cancer cells | Cytotoxicity | IC50 | > 50 µM | [1] | |
| Candida albicans | Antifungal activity | IC50 | > 50 µM | [1] |
Mechanism of Action
Anti-mycobacterial Activity
Both this compound and Cyclomarin C exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their primary mechanism of action involves the targeting of the N-terminal domain of the ClpC1 ATPase.[7][8][9][10][11] ClpC1 is a crucial component of the ClpP1P2 protease complex, which is responsible for protein degradation in mycobacteria.
By binding to ClpC1, cyclomarins are proposed to induce a conformational change that leads to the uncontrolled activation of the ClpP1P2 protease.[1][12] This results in unregulated proteolysis within the bacterial cell, leading to cell death.[1] This mechanism is particularly significant as it is effective against both replicating and non-replicating (dormant) mycobacteria, a key challenge in tuberculosis treatment.[7]
Caption: Mechanism of Cyclomarin-induced cell death in M. tuberculosis.
Anti-malarial Activity
This compound has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria.[1][6] Its molecular target in this context is the diadenosine triphosphate hydrolase (PfAp3Aase).[1][6] this compound binds to the dimeric form of PfAp3Aase, preventing the formation of the enzyme-substrate complex and thereby inhibiting its activity.[6] Notably, this compound shows high specificity for the plasmodial enzyme over its closest human homolog, hFHIT, highlighting its potential as a selective anti-malarial agent.[1] Cyclomarin C also demonstrates anti-malarial activity, albeit at a higher concentration than this compound.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
A common method for determining the anti-mycobacterial activity of compounds is the microplate-based Alamar Blue assay.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Compound Preparation: Cyclomarins are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL and added to each well of the microplate.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.
-
Data Analysis: The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Anti-malarial Activity Assay
The anti-malarial activity is often assessed using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of Plasmodium falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are serially diluted in RPMI 1640 medium in a 96-well plate.
-
Inoculation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Data Analysis: Fluorescence is measured using a fluorescence plate reader. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow Visualization
Caption: General workflow for determining the MIC of Cyclomarins.
Conclusion
Both this compound and Cyclomarin C are highly bioactive molecules with significant therapeutic potential. The presence of the epoxide group in this compound appears to enhance its anti-malarial potency compared to Cyclomarin C.[3] However, both compounds exhibit excellent and comparable anti-mycobacterial activity by targeting the ClpC1-ClpP1P2 protease system. The distinct mechanisms of action against different pathogens make cyclomarins fascinating subjects for further investigation and development as novel anti-infective agents. Their ability to kill dormant mycobacteria is a particularly valuable attribute for addressing the challenges of tuberculosis treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antibiotic cyclomarin blocks arginine-phosphate–induced millisecond dynamics in the N-terminal domain of ClpC1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PfAp3Aase: A Validated Target for Novel Antimalarials, with Cyclomarin A Leading the Charge
The quest for novel therapeutic strategies against malaria, a persistent global health threat, has identified Plasmodium falciparum diadenosine triphosphate hydrolase (PfAp3Aase) as a promising drug target. The natural product Cyclomarin A has been instrumental in validating this target, demonstrating potent and specific inhibition of the parasite enzyme without affecting its human counterpart. This guide provides a comparative analysis of this compound and other potential therapeutic approaches targeting PfAp3Aase, supported by experimental data and detailed protocols for researchers in drug development.
Executive Summary
Plasmodium falciparum diadenosine triphosphate hydrolase (PfAp3Aase) has been validated as a crucial enzyme for the parasite's survival, making it an attractive target for new antimalarial drugs. This compound, a cyclic peptide of marine origin, has emerged as a potent and selective inhibitor of PfAp3Aase. It exhibits nanomolar efficacy against the parasite enzyme while showing negligible activity against the closest human homolog, hFHIT, highlighting its potential for a favorable safety profile. Structural studies have revealed that this compound uniquely binds to the dimeric form of PfAp3Aase, effectively blocking its active site and preventing the hydrolysis of its substrate, diadenosine triphosphate (Ap3A). This guide delves into the experimental evidence supporting PfAp3Aase as a therapeutic target, compares the efficacy of this compound with its analogs and other potential inhibitors, and provides detailed methodologies for key validation assays.
Comparative Performance of PfAp3Aase Inhibitors
The inhibitory potency of this compound and its derivatives against PfAp3Aase and P. falciparum growth underscores the therapeutic potential of this compound class. While data on other distinct classes of PfAp3Aase inhibitors are limited, the available information highlights the high potency and selectivity of cyclomarins.
| Compound | Target | IC50 / Activity | Selectivity (PfAp3Aase vs. hFHIT) | Reference |
| This compound | PfAp3Aase | 4 nM | >2500-fold | [1] |
| P. falciparum (growth) | - | |||
| Cyclomarin C | P. falciparum (multidrug-resistant) | 0.25 µM | Not reported | [1] |
| Acetylenic amine analog of this compound (Compound 85) | PfAp3Aase | Almost as active as this compound (biochemical assay) | Not reported | [1] |
| "Minimized" this compound analog (Compound 86) | PfAp3Aase | Inactive control | Not applicable | [1] |
| Suramin | P. falciparum (growth) | ~10 µM (inhibits PfAp4AH) | Not specific for PfAp3Aase | [2] |
Experimental Protocols
Accurate and reproducible experimental methods are critical for the evaluation of potential PfAp3Aase inhibitors. Below are detailed protocols for essential assays.
In vitro PfAp3Aase Inhibition Assay
This biochemical assay is designed to measure the enzymatic activity of recombinant PfAp3Aase and determine the inhibitory potential of test compounds.
Materials:
-
Recombinant purified PfAp3Aase
-
Diadenosine triphosphate (Ap3A) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Malachite green-based phosphate detection reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant PfAp3Aase to each well.
-
Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ap3A substrate to each well.
-
Incubate the plate at the optimal temperature for PfAp3Aase activity (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released during the hydrolysis of Ap3A.
-
Measure the absorbance of the colored product using a plate reader at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
In vitro Anti-plasmodial Growth Inhibition Assay
This cell-based assay evaluates the ability of test compounds to inhibit the growth of P. falciparum in red blood cell culture.
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
In a 96-well plate, add the diluted compounds.
-
Add the synchronized parasite culture (typically at the ring stage) to each well.
-
Incubate the plates for one or two full asexual cycles (48 or 96 hours) under standard parasite culture conditions.
-
After the incubation period, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration compared to a no-drug control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the role of PfAp3Aase in the parasite's signaling network is crucial for elucidating its importance as a therapeutic target. While the complete pathway is still under investigation, the available evidence suggests a critical role for Ap3A metabolism in parasite homeostasis.
Caption: Proposed signaling pathway involving PfAp3Aase.
The diagram above illustrates the central role of PfAp3Aase in regulating the levels of the signaling molecule Ap3A. This compound acts by directly inhibiting the enzymatic activity of PfAp3Aase, leading to a disruption of this pathway and ultimately parasite death.
Caption: Experimental workflow for validating PfAp3Aase inhibitors.
This workflow outlines the key experimental steps involved in the identification and characterization of novel PfAp3Aase inhibitors, from initial screening to detailed mechanistic studies.
Alternative Therapeutic Strategies
While this compound and its analogs represent the most advanced inhibitors of PfAp3Aase, other therapeutic strategies could be explored:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the cyclomarin scaffold could lead to the development of analogs with improved pharmacokinetic properties and enhanced potency.[3]
-
Fragment-Based Screening: This approach could identify small molecule fragments that bind to PfAp3Aase, which can then be developed into more potent inhibitors.
-
High-Throughput Screening (HTS): Screening large compound libraries against PfAp3Aase could uncover novel chemical scaffolds with inhibitory activity.
-
Targeting Protein-Protein Interactions: If PfAp3Aase interacts with other essential parasite proteins, disrupting these interactions could be a viable therapeutic strategy.
Conclusion
The validation of PfAp3Aase as a therapeutic target, largely driven by the discovery and characterization of this compound, represents a significant advancement in the fight against malaria. The high potency and selectivity of this compound make it a promising lead compound for the development of a new class of antimalarial drugs. Further research focusing on the development of analogs with improved drug-like properties, the discovery of novel inhibitor scaffolds, and a deeper understanding of the PfAp3Aase signaling pathway will be crucial in translating this promising target into a clinical reality.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclomarin A: A Procedural Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Cyclomarin A with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side-shields or a face shield.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization of a solid form, work within a certified chemical fume hood.[1]
II. Waste Segregation and Collection: A Critical First Step
Proper segregation of this compound waste is essential to prevent accidental reactions and to ensure compliant disposal.
Key Principles of Waste Segregation:
-
Designated Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste.[2][3][4][5]
-
Separate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3][4]
-
Incompatible Materials: Keep this compound waste separate from incompatible materials, such as strong acids or bases, to avoid any potential chemical reactions.[2][3]
Types of this compound Waste and Collection Procedures:
| Waste Type | Collection Procedure | Container Type |
| Unused or Expired Solid this compound | Collect directly into a designated hazardous waste container. | A clearly labeled, sealed, and chemically compatible container. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Place all contaminated disposable items into a designated solid hazardous waste container. | A labeled, lined container specifically for solid chemical waste. |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect in a designated liquid hazardous waste container. | A sealed, leak-proof, and chemically compatible container.[3][5] |
| "Empty" Containers | The original container of this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[2][5] Subsequent rinses should also be collected as hazardous waste.[2] | The original container, once properly decontaminated, can often be disposed of as regular lab glass or plastic, but institutional policies vary. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
-
Wear Appropriate PPE: Before handling any waste, ensure you are wearing the necessary protective gear.
-
Prepare Labeled Waste Containers: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[3][5]
-
Segregate Waste at the Point of Generation: As you generate waste, immediately place it into the correct, labeled container.
-
Securely Seal Containers: All waste containers must be kept tightly sealed except when adding waste.[3][5]
-
Store in a Designated Satellite Accumulation Area (SAA): Store sealed waste containers in a designated and properly marked SAA within the laboratory.[2][3] This area should be away from general lab traffic.
-
Arrange for Waste Pickup: Do not let hazardous waste accumulate in the laboratory.[5] Once a container is full, or before it reaches the maximum accumulation time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is depicted in the following diagram.
Disclaimer: This document provides a general procedural guide based on established best practices for hazardous chemical waste disposal. It is not a substitute for a compound-specific Safety Data Sheet. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations regarding hazardous waste management and disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclomarin A
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent accidental exposure when working with Cyclomarin A. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Experimental Workflow and Handling
Proper handling is critical to maintain the stability and integrity of this compound while ensuring personnel safety. The following workflow outlines the key steps from preparation to disposal.
Safe Handling Procedures
When handling this compound, it is crucial to avoid inhalation, and contact with eyes, skin, and clothing.[3]
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[2]
-
In Solution: Storing peptides in solution for extended periods is not generally recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[2]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[3]
-
Skin Contact: In case of skin contact, wash the affected area with plenty of water. If irritation persists, seek medical attention.[3]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. All waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with incompatible waste streams.[2]
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[2] In some cases, chemical inactivation may be an option before disposal.[2] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always observe all federal, state, and local environmental regulations.[3]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
